A Comprehensive Technical Guide to 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-bromobenzoic acid, with the CAS number 6311-37-1 , is an aromatic amino acid derivative that serves as a versatile and crucial buildi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromobenzoic acid, with the CAS number 6311-37-1 , is an aromatic amino acid derivative that serves as a versatile and crucial building block in organic synthesis and pharmaceutical development.[1][2] Its structure, featuring both an amino and a carboxylic acid group, along with a bromine substituent, imparts unique reactivity that makes it a valuable intermediate in the synthesis of a wide array of complex molecules.[1] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and drug development.
This compound is particularly significant as an intermediate in the creation of various pharmaceuticals, including anti-inflammatory and analgesic agents.[1][2] Beyond the pharmaceutical industry, it finds applications in the synthesis of dyes and pigments, agrochemicals like herbicides and pesticides, and in material science for formulating polymers and resins.[1][2] Researchers also utilize 4-amino-3-bromobenzoic acid in biochemical studies, particularly those involving enzyme inhibition and protein interactions.[1][2]
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Amino-3-bromobenzoic acid is presented below. This data is essential for its handling, characterization, and application in experimental settings.
The synthesis of 4-Amino-3-bromobenzoic acid is most commonly achieved through the bromination of 4-aminobenzoic acid. Below are detailed experimental protocols for two common methods.
Bromination using N-Bromosuccinimide (NBS)
This method utilizes N-Bromosuccinimide as the brominating agent in a suitable solvent.
Experimental Protocol:
Dissolution: Dissolve 4-aminobenzoic acid (100 mmol) in 50 mL of N,N-dimethylformamide (DMF).
Addition of NBS: To the solution, add N-bromosuccinimide (NBS) (100 mmol).
Reaction: Stir the reaction mixture at room temperature for 18 hours.
Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 4-amino-3-bromobenzoic acid.[5]
Confirmation: The structure can be confirmed by ¹H NMR spectroscopy.[5]
This protocol offers an alternative route using a combination of ammonium bromide and hydrogen peroxide in an acidic medium.
Experimental Protocol:
Initial Mixture: In a 25 mL flask, charge 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.016 mol) with 15 mL of acetic acid.[7][8]
Addition of Oxidant: Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.[7][8]
Reaction: Stir the mixture at room temperature for 3 hours.
Settling: Stop the stirring and allow the precipitate to settle.
Isolation and Recrystallization: Filter the obtained precipitate, wash it with water, and recrystallize from a dichloromethane (B109758) and methanol (B129727) mixture for further purification, particularly for applications like X-ray crystallography.[7][8]
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Amino-3-bromobenzoic acid, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Amino-3-bromobenzoic acid, a versatile intermediate in pharmaceutical and chemical research.
Core Physicochemical Properties
4-Amino-3-bromobenzoic acid, with the chemical formula C₇H₆BrNO₂, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group and a bromine atom on the benzoic acid backbone, makes it a valuable building block in organic synthesis.
The molecular weight of 4-Amino-3-bromobenzoic acid is 216.03 g/mol [1][2][3][4][5]. This value is derived from the atomic weights of its constituent elements: carbon, hydrogen, bromine, nitrogen, and oxygen.
Quantitative Data Summary
The key quantitative properties of 4-Amino-3-bromobenzoic acid are summarized in the table below for easy reference and comparison.
Detailed methodologies for the synthesis and characterization of 4-Amino-3-bromobenzoic acid are crucial for its application in research and development. The following protocols are based on established synthetic and analytical methods.
Synthesis of 4-Amino-3-bromobenzoic Acid
Method 1: Bromination using N-Bromosuccinimide (NBS) [6]
This protocol describes the direct bromination of 4-aminobenzoic acid.
Dissolution: Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).
Addition of Brominating Agent: To the solution, add 100 mmol of N-bromosuccinimide (NBS).
Reaction: Stir the reaction mixture at room temperature for 18 hours.
Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 4-Amino-3-bromobenzoic acid. The reported yield for this method is approximately 70%.
Method 2: Bromination using Hydrogen Peroxide and Ammonium (B1175870) Bromide [7]
This method provides an alternative route for bromination.
Preparation of Reaction Mixture: In a 25 mL flask, combine 2 g (0.0146 mol) of 4-aminobenzoic acid and 1.5 g (0.016 mol) of ammonium bromide in 15 mL of acetic acid.
Addition of Oxidant: Add 0.545 g (0.016 mol) of hydrogen peroxide dropwise to the mixture.
Reaction: Stir the mixture at room temperature for 3 hours.
Isolation: Stop the stirring and allow the precipitate to settle.
Purification: Filter the obtained precipitate and wash it with water. For X-ray quality crystals, recrystallization can be performed using a dichloromethane (B109758) and methanol (B129727) solvent system.
This technique provides definitive structural elucidation and information on the crystalline packing.
Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a dichloromethane and methanol solution.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 296 K).
Structure Solution and Refinement: Solve the crystal structure using appropriate software to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of 4-Amino-3-bromobenzoic acid.
Caption: Workflow for the synthesis and characterization of 4-Amino-3-bromobenzoic acid.
This guide provides essential technical information for professionals working with 4-Amino-3-bromobenzoic acid. The compound's defined molecular weight and established synthetic routes make it a reliable intermediate for various research and development endeavors, including the synthesis of anti-inflammatory agents, dyes, and other specialty chemicals.[3][8]
A Comprehensive Technical Guide to the Physical Properties of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core physical properties of 4-Amino-3-bromobenzoic acid, a key intermediate in various synthetic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 4-Amino-3-bromobenzoic acid, a key intermediate in various synthetic applications, including peptide synthesis and the development of novel therapeutic agents.[1] This document collates essential data, outlines detailed experimental methodologies, and presents a visual representation of its synthesis workflow to support research and development activities.
Core Physical and Chemical Properties
4-Amino-3-bromobenzoic acid is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂.[2] Its structure, featuring an amino group and a bromine atom on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The key physical properties of this compound are summarized in the table below.
Note on Boiling Point: A definitive boiling point for 4-Amino-3-bromobenzoic acid is not reported in the literature. This is common for complex organic molecules, which often decompose at temperatures below their boiling point under atmospheric pressure.[5]
Experimental Protocols
Synthesis of 4-Amino-3-bromobenzoic Acid
The following protocol describes a general and effective method for the synthesis of 4-Amino-3-bromobenzoic acid from 4-aminobenzoic acid.
Materials:
4-aminobenzoic acid
N,N-dimethylformamide (DMF)
N-bromosuccinimide (NBS)
Water
Standard laboratory glassware and filtration apparatus
Procedure:
Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF) in a suitable reaction flask.
To this solution, add 100 mmol of N-bromosuccinimide (NBS).
Stir the reaction mixture at room temperature for 18 hours.
Upon completion of the reaction, pour the mixture into 100 mL of water. A solid precipitate will form.
Collect the product by filtration.
Wash the collected solid with water.
Dry the product under a vacuum to yield 4-amino-3-bromobenzoic acid.[1]
The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.[1]
Determination of Melting Point
The melting point of 4-Amino-3-bromobenzoic acid can be determined using a standard capillary melting point apparatus.
Materials:
Purified 4-Amino-3-bromobenzoic acid
Capillary tubes
Melting point apparatus (e.g., Mel-Temp or similar)
Procedure:
Ensure the 4-Amino-3-bromobenzoic acid sample is completely dry and finely powdered.
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Place the capillary tube into the heating block of the melting point apparatus.
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 190 °C).
Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
Record the temperature at which the first drop of liquid appears (the onset of melting).
Record the temperature at which the entire sample has melted (the completion of melting).
The melting point is reported as the range between these two temperatures. For a pure sample, this range should be narrow.[6][7]
Synthesis Workflow
The synthesis of 4-Amino-3-bromobenzoic acid is a straightforward bromination reaction. The following diagram illustrates the workflow from starting material to final product.
Caption: Synthesis workflow for 4-Amino-3-bromobenzoic acid.
An In-depth Technical Guide to the Melting Point of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the melting point of 4-Amino-3-bromobenzoic acid, a crucial physical property for its identificati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of 4-Amino-3-bromobenzoic acid, a crucial physical property for its identification, purity assessment, and application in research and drug development. This document outlines the reported melting point, details the experimental protocols for its determination, and presents a generalized workflow for accurate measurement.
Core Data Presentation
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Experimental Protocols for Melting Point Determination
The determination of a compound's melting point is a fundamental analytical technique in chemistry. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Method
This is a widely used and accessible method for determining the melting point of a solid organic compound.[2][3]
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.[2]
Detailed Methodology:
Sample Preparation:
Ensure the 4-Amino-3-bromobenzoic acid sample is completely dry and in a fine powdered form to ensure uniform heat distribution.[2]
Press the open end of the capillary tube into the powdered sample.[4]
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[4] The packed sample height should be between 2-3 mm.[4][5]
Apparatus Setup:
Insert the packed capillary tube into the heating block of a melting point apparatus.[2] Modern apparatuses have a built-in heater, a light source, and a magnifying lens for observation.
Place a calibrated thermometer or a digital temperature probe in the designated port of the apparatus.
Melting Point Determination:
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[3]
Controlled Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[6] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[3][6]
Observation: Carefully observe the sample through the magnifying lens.
Record the Melting Range:
T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed.[4] The solid may shrink or glisten just before melting.[4]
T₂ (Completion of Melting): Record the temperature at which the last solid particle melts into a clear liquid.[4]
The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2°C).[3]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides a more precise and quantitative measurement of the melting point.[7]
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[8][9] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak in the DSC thermogram.[8] The peak of this curve corresponds to the melting temperature.[8]
Detailed Methodology:
Sample Preparation:
Accurately weigh a small amount of the 4-Amino-3-bromobenzoic acid sample (typically 1-5 mg) into an aluminum DSC pan.
Seal the pan with a lid using a sample press.
Instrument Setup:
Place the sealed sample pan and an empty reference pan (an empty, sealed aluminum pan) into the DSC cell.
Program the instrument with the desired temperature profile. This typically includes an initial isothermal period, a heating ramp at a constant rate (e.g., 10°C/min), and a final isothermal period.
Data Acquisition and Analysis:
Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.
The resulting thermogram will show a peak corresponding to the melting of the sample.
The onset temperature of the peak is often reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the melting point of 4-Amino-3-bromobenzoic acid using the capillary method and the principle of DSC.
Caption: Workflow for Capillary Melting Point Determination.
Caption: Principle of DSC for Melting Point Measurement.
Navigating the Solubility Landscape of 4-Amino-3-bromobenzoic Acid: A Technical Guide
For Immediate Release This technical guide offers a comprehensive overview of the solubility profile of 4-Amino-3-bromobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide offers a comprehensive overview of the solubility profile of 4-Amino-3-bromobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, providing essential information on its solubility characteristics and the methodologies for its determination.
Introduction
4-Amino-3-bromobenzoic acid (CAS No. 6311-37-1) is a substituted aromatic compound with significant applications in organic synthesis. It serves as a crucial building block in the creation of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2] Its utility also extends to the manufacturing of dyes and pigments and in biochemical research, including studies on enzyme inhibition.[1][2] Understanding the solubility of this compound is paramount for its effective use in these applications, from reaction kinetics to formulation and bioavailability.
Quantitative Solubility Profile
Precise quantitative solubility data for 4-Amino-3-bromobenzoic acid in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative descriptions and information from related compounds provide valuable insights into its expected solubility behavior.
Table 1: Qualitative Solubility of 4-Amino-3-bromobenzoic Acid
Solvent
Solubility
Reference
Dichloromethane
Implied Soluble
Recrystallization solvent
Methanol
Implied Soluble
Recrystallization solvent
For context, the solubility of the parent compound, 4-Aminobenzoic acid, is well-documented and provides a useful benchmark.
Table 2: Quantitative Solubility of 4-Aminobenzoic Acid (CAS No. 150-13-0)
Solvent
Temperature (°C)
Solubility (g/L)
Water
30
6.11
It is important to note that the presence of the bromine atom in 4-Amino-3-bromobenzoic acid will influence its polarity and crystal lattice energy, likely altering its solubility profile compared to 4-Aminobenzoic acid.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following is a detailed methodology based on the widely accepted shake-flask method. This protocol is designed to provide a reliable and reproducible means of determining the solubility of 4-Amino-3-bromobenzoic acid in various solvents.
Objective: To determine the equilibrium solubility of 4-Amino-3-bromobenzoic acid in a specified solvent at a controlled temperature.
Materials:
4-Amino-3-bromobenzoic acid (solid)
Solvent of interest (e.g., water, ethanol, DMSO, etc.)
Scintillation vials or other suitable sealed containers
Orbital shaker with temperature control
Centrifuge
Syringe filters (chemically inert, e.g., PTFE)
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Volumetric flasks and pipettes
Procedure:
Preparation of Supersaturated Solution:
Add an excess amount of solid 4-Amino-3-bromobenzoic acid to a pre-determined volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
Equilibration:
Place the vials in a temperature-controlled orbital shaker.
Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.
To further separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.
Prepare a calibration curve using standard solutions of 4-Amino-3-bromobenzoic acid of known concentrations.
Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.
Data Reporting:
Calculate the solubility of 4-Amino-3-bromobenzoic acid in the solvent at the specified temperature, taking into account the dilution factor.
Report the solubility in standard units, such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be effectively visualized.
An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-amino-3-bromobenzoic acid, a key chemical intermediate in various fields of research and develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-3-bromobenzoic acid, a key chemical intermediate in various fields of research and development. This document details its chemical properties, synthesis protocols, and significant applications, presenting data in a clear and accessible format for scientific professionals.
Core Data Presentation
The IUPAC name for this compound is 4-amino-3-bromobenzoic acid .[1] It is also commonly known as 3-bromo-4-aminobenzoic acid.
Physicochemical Properties
The following table summarizes the key quantitative data for 4-amino-3-bromobenzoic acid.
Detailed methodologies for the synthesis of 4-amino-3-bromobenzoic acid are crucial for its application in research and development. Two common synthesis protocols are outlined below.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method involves the direct bromination of 4-aminobenzoic acid using N-bromosuccinimide in a polar aprotic solvent.
Materials:
4-aminobenzoic acid
N,N-dimethylformamide (DMF)
N-bromosuccinimide (NBS)
Water
Procedure:
Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).
Add 100 mmol of N-bromosuccinimide (NBS) to the solution.
Stir the reaction mixture at room temperature for 18 hours.
Upon completion, pour the reaction mixture into 100 mL of water to precipitate the product.
Collect the solid product by filtration.
Wash the precipitate with water and dry under vacuum.
This protocol typically yields around 70% of the target compound, 4-amino-3-bromobenzoic acid.
Protocol 2: Bromination using Ammonium (B1175870) Bromide and Hydrogen Peroxide
This alternative method employs a greener approach using hydrogen peroxide as the oxidant.
Materials:
4-aminobenzoic acid (2 g, 0.0146 mol)
Ammonium bromide (1.5 g, 0.016 mol)
Acetic acid (15 ml)
Hydrogen peroxide (0.545 g, 0.016 mol)
Water
Dichloromethane
Methanol
Procedure:
In a 25 ml flask, combine 4-aminobenzoic acid and ammonium bromide in acetic acid.
Add hydrogen peroxide dropwise to the mixture.
Stir the reaction mixture at room temperature for 3 hours.
Stop the stirring and allow the precipitate to settle.
Filter the precipitate and wash it with water.
For further purification, the product can be recrystallized from a mixture of dichloromethane and methanol.[3]
Applications and Biological Significance
4-Amino-3-bromobenzoic acid is a versatile building block in organic synthesis. Its primary applications include:
Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[4]
Dyes and Pigments : The chemical structure of 4-amino-3-bromobenzoic acid makes it a useful precursor in the manufacturing of dyes and pigments.[4]
Agrochemicals : It is utilized in the development of herbicides and pesticides.[4]
Material Science : This compound is used in the formulation of polymers and resins for coatings and adhesives.[4]
Biochemical Research : In a laboratory setting, it is used in studies related to enzyme inhibition and protein interactions.[4]
As of the current literature, there are no well-defined signaling or metabolic pathways in which 4-amino-3-bromobenzoic acid is a primary actor. Its biological significance is primarily derived from its role as a scaffold in the synthesis of biologically active molecules.
Mandatory Visualizations
Synthesis Workflow of 4-Amino-3-bromobenzoic Acid
The following diagram illustrates the experimental workflow for the synthesis of 4-amino-3-bromobenzoic acid via the two protocols described above.
Caption: Synthesis workflows for 4-Amino-3-bromobenzoic acid.
Logical Relationship of Applications
The following diagram illustrates the role of 4-amino-3-bromobenzoic acid as a central intermediate in various chemical industries.
Caption: Applications of 4-Amino-3-bromobenzoic acid.
An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid This technical guide provides a comprehensive overview of 4-Amino-3-bromobenzoic acid, a versatile building block in pharmaceutical and chemical research. The do...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid
This technical guide provides a comprehensive overview of 4-Amino-3-bromobenzoic acid, a versatile building block in pharmaceutical and chemical research. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development and organic synthesis.
4-Amino-3-bromobenzoic acid is an aromatic compound featuring a benzoic acid core substituted with both an amino and a bromo group.
Exploratory
Spectroscopic Profile of 4-Amino-3-bromobenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1), a key intermediate in various chemical syntheses. The following sections det...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) NMR data provides detailed information about the chemical environment of hydrogen atoms within the molecule.
¹H NMR Spectral Data
The following table summarizes the proton NMR spectral data for 4-Amino-3-bromobenzoic acid. The spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (D6-DMSO).
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
12.39
Broad Singlet
1H
Carboxylic Acid (-COOH)
7.89
Doublet
1H
Aromatic H
7.63
Doublet of Doublets
1H
Aromatic H
6.78
Doublet
1H
Aromatic H
6.10
Singlet
2H
Amine (-NH₂)
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining ¹H NMR spectra of a solid organic compound like 4-Amino-3-bromobenzoic acid is as follows:
Sample Preparation : Weigh approximately 5-10 mg of the solid sample.[1]
Dissolution : Dissolve the sample in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., D6-DMSO, CDCl₃) in a small vial.[1]
Transfer : If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.[1] The solution should be clear and free of particulate matter.[1]
Data Acquisition : Place the NMR tube in the spectrometer. The field is shimmed to improve homogeneity. A standard ¹H NMR experiment is then run. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[2]
Referencing : Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS) at 0.00 ppm, or to the residual solvent peak.[1][3]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for 4-Amino-3-bromobenzoic acid was not found, the expected characteristic absorption bands based on its functional groups are listed below.
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[4]
Grinding : Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[4]
Pellet Formation : Place the powdered mixture into a pellet press. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer.[4]
Analysis : Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.[5] The instrument passes an infrared beam through the sample, and the detector measures the transmitted radiation to generate the spectrum.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 4-Amino-3-bromobenzoic acid.[6]
Predicted Collision Cross Section (CCS) Data for Adducts
Adduct
m/z
Predicted CCS (Ų)
[M+H]⁺
215.96547
135.5
[M+Na]⁺
237.94741
146.9
[M-H]⁻
213.95091
140.5
[M+NH₄]⁺
232.99201
156.5
[M+K]⁺
253.92135
135.6
Data obtained from computational predictions.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A general procedure for analyzing a small organic molecule via ESI-MS is as follows:
Stock Solution Preparation : Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[8][9] High-purity solvents are recommended.[6]
Dilution : Take a small aliquot (e.g., 10 µL) of the stock solution and dilute it with 1 mL of an appropriate solvent mixture (e.g., methanol, acetonitrile, water, or combinations thereof).[8] The final concentration should be in the microgram per mL range.[8] To enhance protonation for positive ion mode, 0.1% formic acid can be added to the solvent.[6]
Sample Infusion : The diluted sample solution is then introduced into the mass spectrometer's electrospray source, often via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[10]
Ionization and Analysis : A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻) are formed and enter the mass analyzer, which separates them based on their mass-to-charge ratio.[11]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-amino-3-bromobenzoic acid, a valuable intermediate in the pharmaceutical and ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-amino-3-bromobenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details two primary synthetic methodologies, starting from the readily available 4-aminobenzoic acid. It includes detailed experimental protocols, a comparative analysis of the methods, and characterization data for the final product, presented in a clear and accessible format for laboratory professionals.
Introduction
4-Amino-3-bromobenzoic acid is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and other specialty chemicals. Its bifunctional nature, possessing both an amine and a carboxylic acid group, along with the strategic placement of a bromine atom, allows for diverse subsequent chemical transformations. This guide focuses on the direct bromination of 4-aminobenzoic acid, a common and efficient route to this important intermediate.
Synthetic Methodologies
Two principal methods for the synthesis of 4-amino-3-bromobenzoic acid from 4-aminobenzoic acid are presented: electrophilic bromination using ammonium (B1175870) bromide and hydrogen peroxide, and bromination with N-bromosuccinimide (NBS).
Method 1: Bromination with Ammonium Bromide and Hydrogen Peroxide
This method offers an environmentally benign approach, generating the electrophilic bromine species in situ from ammonium bromide and hydrogen peroxide in an acidic medium.
Method 2: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for the selective bromination of aromatic compounds. This method provides a reliable and high-yielding alternative to using elemental bromine.[1]
Comparative Data
The following table summarizes the key quantitative data for the two synthetic methods, allowing for easy comparison.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using Graphviz.
Caption: Comparative experimental workflows for the synthesis of 4-amino-3-bromobenzoic acid.
Caption: Simplified reaction pathway for the electrophilic bromination of 4-aminobenzoic acid.
Conclusion
This guide has detailed two effective methods for the synthesis of 4-amino-3-bromobenzoic acid from 4-aminobenzoic acid. The choice between the ammonium bromide/hydrogen peroxide method and the N-bromosuccinimide method will depend on factors such as desired yield, reaction time, and environmental considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
An In-depth Technical Guide to 4-Amino-3-bromobenzoic Acid: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Amino-3-bromobenzoic acid, a versatile molecule with significant applications in medici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-bromobenzoic acid, a versatile molecule with significant applications in medicinal chemistry and materials science. This document details its (presumed) historical discovery, synthesis methodologies, physicochemical properties, and its role as a key building block in the development of novel therapeutic agents. Particular focus is given to its antibacterial mechanism of action targeting the bacterial ribosome, with its potential in anticancer research also explored. This guide aims to be an essential resource for researchers and professionals engaged in the study and application of this compound.
Introduction and Historical Context
4-Amino-3-bromobenzoic acid, a substituted derivative of the ubiquitous para-aminobenzoic acid (PABA), has emerged as a crucial intermediate in organic synthesis. While the precise historical details of its initial discovery and synthesis are not prominently documented in readily available literature, its development can be contextualized within the broader exploration of substituted aminobenzoic acids in the late 19th and early 20th centuries. The functionalization of the PABA scaffold has been a cornerstone of medicinal chemistry, leading to the discovery of a wide range of therapeutic agents.[1] The introduction of a bromine atom at the 3-position of the PABA structure significantly alters its electronic and steric properties, enhancing its utility as a precursor for a variety of bioactive molecules and specialized chemicals.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Amino-3-bromobenzoic acid is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.
Several synthetic routes for the preparation of 4-Amino-3-bromobenzoic acid have been reported. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Two common and effective protocols are detailed below.
Method 1: Direct Bromination using N-Bromosuccinimide (NBS)
This method involves the direct electrophilic bromination of 4-Aminobenzoic acid using N-Bromosuccinimide as the bromine source.
Bromination: Add N-Bromosuccinimide (NBS, 100 mmol) to the solution.
Reaction: Stir the reaction mixture at room temperature for 18 hours.
Precipitation: Upon completion of the reaction, pour the mixture into water (100 mL) to precipitate the solid product.
Isolation and Purification: Collect the product by filtration, wash with water, and dry under vacuum. This procedure typically affords the target compound in approximately 70% yield.[1][6]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-Amino-3-bromobenzoic acid using NBS.
Method 2: Bromination using Hydrogen Peroxide and Ammonium (B1175870) Bromide
This method offers an alternative route using a combination of hydrogen peroxide and ammonium bromide in an acidic medium.
Experimental Protocol:
Charging the Flask: Charge a 25 ml flask with 4-Amino Benzoic acid (2 g, 0.0146 mol), ammonium bromide (1.5 g, 0.16 mol), and acetic acid (15 ml).[7]
Addition of Oxidant: Add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the mixture.[7]
Reaction: Stir the mixture at room temperature for 3 hours.[7]
Isolation: Stop stirring and allow the precipitate to settle. Filter the precipitate and wash it with water.[7]
4-Amino-3-bromobenzoic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. Its applications span several therapeutic areas.
Antibacterial Activity
This compound has been identified as an antibacterial agent. Its mechanism of action involves binding to the bacterial ribosome, specifically to the 50S ribosomal subunit. This interaction is thought to occur at the peptidyl transferase center, thereby inhibiting protein synthesis and subsequently halting bacterial growth and cell division. This targeted action makes it an interesting scaffold for the development of novel antibiotics.
Signaling Pathway Diagram:
Caption: Inhibition of bacterial protein synthesis by 4-Amino-3-bromobenzoic acid.
Anticancer Potential
Derivatives of 4-Amino-3-bromobenzoic acid are being investigated for their potential in cancer therapy. As an analog of phenylalanine, it may interfere with protein-protein interactions that are crucial for processes like DNA replication in cancer cells. Further research is needed to elucidate the specific signaling pathways and molecular targets involved in its potential anticancer activity.
Other Therapeutic and Industrial Applications
Beyond its direct therapeutic potential, 4-Amino-3-bromobenzoic acid serves as a key intermediate in the synthesis of:
Anti-inflammatory and Analgesic Drugs: Its structure is a valuable scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.[2][10]
Dyes and Pigments: The amino and carboxylic acid functionalities, combined with the aromatic ring, make it a suitable precursor for the synthesis of various dyes and pigments.[2][10]
Agrochemicals: It is utilized in the development of herbicides and pesticides.[10]
Materials Science: The compound finds applications in the formulation of polymers and resins.[11]
Conclusion
4-Amino-3-bromobenzoic acid is a molecule of significant interest to the scientific and industrial communities. Its versatile chemical nature, coupled with its demonstrated biological activity, positions it as a valuable tool in drug discovery and a key component in the synthesis of a wide array of chemical products. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its potential as a therapeutic agent. Further research into its historical origins, a more detailed exploration of its spectroscopic characteristics, and a deeper understanding of its interactions with biological systems will undoubtedly unlock even greater potential for this multifaceted compound.
A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 4-Amino-3-bromobenzoic acid, a key intermediate in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 4-Amino-3-bromobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. This document outlines typical quality specifications, potential impurities, and detailed experimental protocols for the analysis of this compound.
Introduction
4-Amino-3-bromobenzoic acid (CAS No. 6311-37-1) is a substituted aromatic carboxylic acid widely used as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its purity is of paramount importance to ensure the quality, safety, and efficacy of the final products. This guide details the analytical methods for assessing the quality of commercial 4-Amino-3-bromobenzoic acid.
Commercial Specifications and Data Presentation
Commercial grades of 4-Amino-3-bromobenzoic acid are typically available with a purity of 97% or higher.[1] The quality of the material is assessed through a variety of analytical techniques, which are summarized below.
Table 1: Typical Specifications for Commercial 4-Amino-3-bromobenzoic Acid
Parameter
Typical Specification
Method of Analysis
Appearance
White to off-white or light yellow crystalline powder
Visual Inspection
Assay (by HPLC)
≥ 97.0%
High-Performance Liquid Chromatography (HPLC)
Assay (by Titration)
≥ 97.0%
Acid-Base or Nitrite Titration
Melting Point
211-215 °C
Capillary Method
Loss on Drying
≤ 0.5%
Gravimetric
Residue on Ignition
≤ 0.1%
Gravimetric
Heavy Metals
≤ 10 ppm
USP <231>
Individual Impurity
≤ 0.5%
HPLC
Total Impurities
≤ 1.0%
HPLC
Table 2: Physicochemical Properties of 4-Amino-3-bromobenzoic Acid
The impurity profile of 4-Amino-3-bromobenzoic acid is largely dependent on the synthetic route employed in its manufacture. A common laboratory and potential industrial synthesis involves the bromination of 4-aminobenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[2]
Based on this synthesis, the following impurities can be anticipated:
Technical Guide: Safety and Handling of 4-Amino-3-bromobenzoic Acid for Researchers and Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1). This document is intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 4-Amino-3-bromobenzoic acid (CAS No: 6311-37-1). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of bioactive molecules, including potential inhibitors of critical signaling pathways. The guide summarizes key safety data, outlines detailed experimental protocols for its synthesis and use, and presents visual workflows and diagrams of relevant biological pathways to ensure safe and effective laboratory practices.
Chemical and Physical Properties
4-Amino-3-bromobenzoic acid is a substituted aromatic compound with the molecular formula C₇H₆BrNO₂. Its properties make it a versatile reagent in organic synthesis.
Property
Value
Reference
Molecular Weight
216.03 g/mol
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Appearance
White to light yellow crystal powder
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Melting Point
211-215 °C
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CAS Number
6311-37-1
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Safety and Hazard Information
4-Amino-3-bromobenzoic acid is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for 4-Amino-3-bromobenzoic acid[1]:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
3
H301: Toxic if swallowed
Skin Irritation
2
H315: Causes skin irritation
Serious Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)
3
H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 4-Amino-3-bromobenzoic acid[2]:
Protection Type
Specification
Eye/Face Protection
Safety glasses with side-shields conforming to EN166 or chemical safety goggles.
Skin Protection
Protective gloves (Nitrile rubber recommended), and a lab coat.
Respiratory Protection
Required when dusts are generated. Use a NIOSH-approved N95 (US) or type P2 (EN 143) dust mask.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately[2]:
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact
Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion
Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.
Experimental Protocols
Synthesis of 4-Amino-3-bromobenzoic acid
This protocol details the synthesis of 4-Amino-3-bromobenzoic acid from 4-aminobenzoic acid.
To a flask containing acetic acid (15 ml), add 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.16 mol).
Stir the mixture at room temperature.
Slowly add hydrogen peroxide (0.545 g, 0.016 mol) dropwise to the stirring mixture.
Continue stirring at room temperature for 3 hours.
Stop stirring and allow the mixture to settle.
Filter the precipitate and wash it with water.
Recrystallize the product from a mixture of dichloromethane and methanol to obtain pure 4-Amino-3-bromobenzoic acid[2].
Use of 4-Amino-3-bromobenzoic acid as an Intermediate in the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid
This protocol outlines the use of a brominated aminobenzoic acid intermediate, for the synthesis of 4-Amino-3-cyclopropylbenzoic acid.
Step 1: Esterification of the Brominated Intermediate
Cool the reaction mixture from the bromination step to 0 °C in an ice bath.
Slowly add thionyl chloride (2.5 eq) to the mixture.
Remove the ice bath and heat the reaction mixture to reflux for 24 hours.
After cooling to room temperature, remove the solvent under reduced pressure.
Neutralize the residue with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate.
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate.
Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-amino-3-bromobenzoate.
Step 2: Suzuki-Miyaura Cross-Coupling
In a Schlenk flask, combine methyl 4-amino-3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and a palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
Add a degassed solvent system (e.g., toluene/ethanol/water).
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography to yield methyl 4-amino-3-cyclopropylbenzoate.
Step 3: Saponification
Dissolve the methyl 4-amino-3-cyclopropylbenzoate in a suitable solvent (e.g., methanol or THF).
Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or lithium hydroxide).
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
Remove the organic solvent under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with 1 M HCl to precipitate the product.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Amino-3-cyclopropylbenzoic acid[3].
Visualization of Workflows and Signaling Pathways
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of 4-Amino-3-bromobenzoic acid powder in a laboratory setting.
Safe Handling Workflow for 4-Amino-3-bromobenzoic Acid.
Protein Kinase CK2 Signaling Pathway
Derivatives of 4-Amino-3-bromobenzoic acid have been investigated as inhibitors of Protein Kinase CK2, a key regulator of various cellular processes, including cell proliferation and survival. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the role of CK2.
Simplified PI3K/Akt/mTOR pathway showing the role of CK2.
Viral Neuraminidase Action in Influenza Infection
Derivatives of 4-Amino-3-bromobenzoic acid have also been explored as inhibitors of microbial neuraminidase. In the context of influenza virus, neuraminidase is a critical enzyme for the release of new viral particles from infected host cells.
Role of Neuraminidase in Influenza Virion Release.
Conclusion
4-Amino-3-bromobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. Its safe and effective use requires a thorough understanding of its hazards, proper handling procedures, and its applications in chemical synthesis. This guide provides essential information to support researchers in their work with this compound, from laboratory safety to its potential role in the development of novel therapeutics targeting key signaling pathways.
Storage conditions for 4-Amino-3-bromobenzoic acid
An In-depth Technical Guide to the Storage of 4-Amino-3-bromobenzoic Acid For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure their stability...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Storage of 4-Amino-3-bromobenzoic Acid
For researchers, scientists, and professionals in drug development, the proper storage of chemical reagents is paramount to ensure their stability, efficacy, and safety. This guide provides a detailed overview of the recommended storage conditions for 4-Amino-3-bromobenzoic acid, drawing upon available data and general best practices for chemically similar compounds.
Overview of 4-Amino-3-bromobenzoic Acid
4-Amino-3-bromobenzoic acid is a substituted aromatic compound with the chemical formula C₇H₆BrNO₂. It serves as a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure, featuring both an amino and a carboxylic acid group, as well as a bromine atom, dictates its chemical reactivity and influences its stability under various environmental conditions.
Recommended Storage Conditions
While specific, long-term stability studies for 4-Amino-3-bromobenzoic acid are not extensively published, recommendations can be compiled from supplier safety data sheets (SDS) and general knowledge of similar compounds, such as other halogenated benzoic acids and aromatic amino acids.
Data Presentation: Storage Parameters
The following table summarizes the recommended storage conditions for solid 4-Amino-3-bromobenzoic acid.
Parameter
Recommendation
Rationale & Remarks
Temperature
Cool, Room Temperature
General guidance from suppliers suggests storing in a cool place.[1][2][3] One supplier indicates room temperature storage for the continental US.[4] For long-term storage, refrigeration (2-8°C) is a common precautionary measure for aromatic amino acid derivatives to minimize degradation.
Humidity
Dry Environment
Store in a dry place.[5][6] The compound should be kept in a tightly closed container to prevent moisture absorption, which can lead to degradation or clumping.[1][2][5][7][8]
Light
Protect from Light
While specific photosensitivity data is unavailable, aromatic amino acids can be sensitive to light.[9] It is best practice to store in an opaque or amber container in a dark location.
Atmosphere
Standard Atmosphere
No requirement for an inert atmosphere is specified for the solid compound under normal storage conditions.
Container
Tightly Closed Container
To prevent contamination and moisture ingress, the container must be sealed tightly.[1][2][5][7][8]
Store away from incompatible materials to prevent hazardous reactions.[2][3][7][8]
Storage Class
6.1C - Combustible, Acute Toxic
This classification indicates that the substance is a combustible solid with acute toxicity.
Experimental Protocols and Stability Considerations
Protocol: Accelerated Stability Study
Objective: To assess the short-term stability of 4-Amino-3-bromobenzoic acid under stressed environmental conditions to predict its long-term shelf life under recommended storage.
Methodology:
Sample Preparation: Aliquot approximately 1g of 4-Amino-3-bromobenzoic acid from a single batch into several amber glass vials.
Initial Analysis (T=0): Perform initial characterization on a control sample kept at -20°C. Analytical methods should include:
High-Performance Liquid Chromatography (HPLC): To determine the initial purity and establish a baseline chromatogram.
Mass Spectrometry (MS): To confirm the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Appearance: Record the initial color and physical form.
Storage Conditions: Place the vials in controlled environment chambers set to the following conditions:
40°C / 75% Relative Humidity (RH)
25°C / 60% RH
5°C
Ambient light at room temperature
Time Points: Test the samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
Analysis: At each time point, analyze the samples using the same analytical methods as in the initial analysis.
Data Evaluation: Compare the results to the T=0 data. A significant change in purity (e.g., >2%), appearance, or the emergence of degradation peaks would indicate instability under those conditions.
Visualization of Storage Determination Workflow
The logical process for determining the appropriate storage conditions for a chemical like 4-Amino-3-bromobenzoic acid can be visualized as a workflow.
Caption: Workflow for determining chemical storage conditions.
Conclusion
For 4-Amino-3-bromobenzoic acid, the recommended storage is in a cool, dry, and dark place within a tightly sealed container. It should be kept separate from strong oxidizing agents, acids, and bases. While specific quantitative stability data is limited, following these guidelines, which are standard for similar chemical compounds, will help ensure the material's integrity for research and development activities. For critical applications, it is advisable to perform in-house stability testing or re-qualify the material after prolonged storage.
Unveiling the Solid-State Architecture: A Crystallographic Analysis of 4-Amino-3-bromobenzoic Acid
This technical guide provides a detailed crystallographic analysis of 4-amino-3-bromobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the prec...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a detailed crystallographic analysis of 4-amino-3-bromobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, supported by comprehensive data tables, detailed experimental protocols, and visual representations of its molecular and supramolecular structures. This information is critical for understanding the compound's physicochemical properties and its potential applications in pharmaceutical design and materials science.
Crystallographic Data Summary
The crystal structure of 4-amino-3-bromobenzoic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁ with two independent molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is presented in the tables below.
Table 1: Crystal Data and Structure Refinement for 4-Amino-3-bromobenzoic Acid
The asymmetric unit of 4-amino-3-bromobenzoic acid contains two crystallographically independent molecules that exhibit slight conformational differences.[2] The core structure consists of a benzoic acid moiety substituted with an amino group at the C4 position and a bromine atom at the C3 position.
A defining feature of the crystal packing is the extensive network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds, creating an R²₂(8) ring motif.[1][2] These dimers are further interconnected by N—H···O and N—H···Br hydrogen bonds, leading to the formation of a complex three-dimensional supramolecular architecture.[1][2] These interactions result in the formation of R²₁(6), R³₂(8), and R³₃(15) ring motifs, which stabilize the overall crystal structure.[1]
Experimental Protocols
3.1 Synthesis and Crystallization
The synthesis of 4-amino-3-bromobenzoic acid was adapted from a previously reported method.[2]
Procedure : To a 25 ml flask containing 15 ml of acetic acid, 2 g (0.0146 mol) of 4-aminobenzoic acid and 1.5 g (0.016 mol) of ammonium bromide were added.[2] To this mixture, 0.545 g (0.016 mol) of hydrogen peroxide was added dropwise.[2] The reaction mixture was stirred at room temperature for 3 hours.[2]
Purification and Crystallization : After stirring, the reaction was allowed to settle. The resulting precipitate was filtered and washed with water. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of dichloromethane and methanol.[2]
3.2 X-ray Data Collection and Structure Refinement
Data Collection : A suitable single crystal was mounted on a Bruker Kappa APEXII CCD area-detector diffractometer.[2] Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] A multi-scan absorption correction was applied using SADABS.[2]
Structure Solution and Refinement : The crystal structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] Hydrogen atoms on the amino groups were located from the difference Fourier map and refined. Other hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[2]
Visualizations
4.1 Molecular Structure and Atom Labeling
The following diagram illustrates the molecular structure of one of the two independent molecules of 4-amino-3-bromobenzoic acid in the asymmetric unit, with standard atom labeling.
Application Notes: Synthesis of Novel Sulfonamides from 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of a diverse library of sulfonamide derivatives starting from 4-Amino-3-bromobenzoic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a diverse library of sulfonamide derivatives starting from 4-Amino-3-bromobenzoic acid. This starting material is a versatile scaffold, incorporating an amino group for sulfonamide formation, a carboxylic acid for modifying solubility and interaction with biological targets, and a bromine atom that serves as a handle for further chemical diversification via cross-coupling reactions. The protocols outlined herein cover functional group protection, core sulfonamide synthesis, optional diversification, and final deprotection.
Introduction
Sulfonamides are a cornerstone class of synthetic antimicrobial agents that function by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthetase.[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[3] Because human cells acquire folic acid from dietary sources, they are not affected by this mechanism, making sulfonamides selectively toxic to bacteria.[2][3] Beyond their antibacterial properties, sulfonamide derivatives have been developed for a wide range of therapeutic applications, including as diuretics, antidiabetic agents, and anti-inflammatory drugs.[4]
4-Amino-3-bromobenzoic acid is an ideal starting material for generating novel sulfonamide-based drug candidates. Its trifunctional nature allows for a modular synthesis approach, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Mechanism of Action: Folic Acid Synthesis Inhibition
Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthetase. By binding to the active site of this enzyme, sulfonamides halt the metabolic pathway that produces dihydrofolic acid, a precursor to tetrahydrofolate and, ultimately, nucleic acids.[1][2]
Caption: Mechanism of sulfonamide action via competitive inhibition.
Overall Synthetic Workflow
The synthesis is proposed as a four-step process. It begins with the protection of the carboxylic acid via Fischer esterification. The core sulfonamide is then formed via the Hinsberg reaction. The bromine atom provides an opportunity for diversification through a Suzuki-Miyaura cross-coupling reaction. Finally, the protecting group is removed by saponification to yield the target carboxylic acid.
Caption: Multi-step workflow for the synthesis of sulfonamides.
Data Presentation
Table 1: Summary of Synthetic Steps and Representative Yields
Calculated for C₁₉H₁₄NO₄S⁻, found m/z consistent with calculated value.
Table 3: Example Biological Activities of Related Anthranilic Acid Sulfonamides[5]
Compound (4-X-benzenesulfonamide of anthranilic acid)
Antifungal Activity vs. C. albicans (% Inhibition @ 4 µg/mL)
Cytotoxicity vs. MOLT-3 Cells
X = NO₂
25-50%
Highest cytotoxicity
X = OCH₃
25-50%
Selectively cytotoxic
X = CH₃
25-50%
No significant cytotoxicity
X = Cl
25-50%
Selectively cytotoxic
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Esterification of 4-Amino-3-bromobenzoic acid
This protocol protects the carboxylic acid functional group as a methyl ester to prevent it from reacting in subsequent steps.[5][6]
Materials:
4-Amino-3-bromobenzoic acid (1 equiv.)
Methanol (MeOH), anhydrous
Concentrated Sulfuric Acid (H₂SO₄)
10% Sodium Carbonate (Na₂CO₃) solution
Deionized water
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Methodology:
To a round-bottom flask, add 4-Amino-3-bromobenzoic acid (1.0 equiv) and anhydrous methanol (approx. 10 mL per gram of starting material).
Stir the mixture to dissolve the solid.
Cool the flask in an ice bath and slowly add concentrated H₂SO₄ (0.1 equiv) dropwise with continuous stirring. A precipitate may form.
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Pour the cooled reaction mixture into a beaker containing ice water (approx. 3 volumes relative to the methanol used).
Slowly neutralize the solution by adding 10% Na₂CO₃ solution dropwise until gas evolution ceases and the pH is >8.
The product, Methyl 4-amino-3-bromobenzoate, will precipitate as a solid.
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Application Notes and Protocols: Preparation of Benzothiazine Derivatives from 4-Amino-3-bromobenzoic Acid
Introduction Benzothiazine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including but not...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Benzothiazine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties, make them attractive targets in medicinal chemistry and drug development. While various synthetic routes to benzothiazines have been established, this document outlines a proposed multi-step synthetic pathway for the preparation of benzothiazine derivatives starting from the readily available 4-Amino-3-bromobenzoic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development, providing a detailed methodology based on established chemical principles. It is noted that while 4-Amino-3-bromobenzoic acid has been cited as an intermediate for benzothiazine synthesis, a specific, detailed protocol is not widely available in published literature. Therefore, the following represents a chemically sound, proposed route.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process designed to efficiently convert 4-Amino-3-bromobenzoic acid into a functionalized benzothiazine derivative. The pathway involves:
Esterification of the carboxylic acid group of the starting material to prevent its interference in subsequent reactions and to enhance solubility in organic solvents.
Copper-Catalyzed Thiolation to introduce a sulfur functionality at the position ortho to the amino group via a C-S cross-coupling reaction, displacing the bromine atom.
Cyclization of the resulting 2-amino-3-mercaptobenzoic acid ester with an appropriate dielectrophile, such as an α-haloketone, to construct the final benzothiazine ring system.
Reaction Pathway Diagram
Method
Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-amino-3-bromobenzoic acid as a strategic building block in the synthesis of bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-amino-3-bromobenzoic acid as a strategic building block in the synthesis of bioactive molecules, with a particular focus on the development of selective covalent inhibitors of Janus Kinase 3 (JAK3).
Introduction
4-Amino-3-bromobenzoic acid is a valuable bifunctional molecule, incorporating an aromatic amine, a carboxylic acid, and a bromine atom. This unique combination of functional groups makes it an ideal starting material for the synthesis of a diverse range of complex molecules. The amino and carboxylic acid moieties provide convenient handles for amide bond formation, a cornerstone of medicinal chemistry. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, enabling the introduction of additional structural diversity. Its utility is particularly prominent in the development of targeted therapies, including anti-inflammatory and analgesic drugs.[1][2]
Application Spotlight: Covalent JAK3 Inhibitors
A significant application of 4-amino-3-bromobenzoic acid is in the design and synthesis of selective covalent inhibitors of Janus Kinase 3 (JAK3). The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in numerous autoimmune diseases and cancer.[3] JAK3, with its expression largely restricted to hematopoietic cells, is a prime target for therapeutic intervention with the goal of minimizing off-target effects.[4]
A key feature of JAK3 is the presence of a unique cysteine residue (Cys909) in its ATP-binding site, which is not present in other JAK family members. This cysteine can be targeted by electrophilic "warheads," such as acrylamides, to form a covalent bond, leading to irreversible inhibition. This covalent inhibition strategy offers the potential for high potency and selectivity. 4-Amino-3-bromobenzoic acid can be elaborated to incorporate an acrylamide (B121943) moiety, positioning it to react with Cys909.
Signaling Pathway: Covalent Inhibition of JAK3 in the JAK/STAT Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the mechanism of covalent inhibition by a 4-amino-3-bromobenzoic acid-derived inhibitor.
Covalent inhibition of JAK3 in the JAK/STAT signaling pathway.
Quantitative Bioactivity Data
The following table summarizes the inhibitory activity of representative covalent JAK3 inhibitors, demonstrating the high potency that can be achieved with this class of compounds.
The following protocols provide a general framework for the synthesis of a key intermediate and its subsequent elaboration into a potential covalent JAK3 inhibitor.
Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate
This protocol outlines the bromination and subsequent esterification of 4-aminobenzoic acid.
Experimental Workflow:
Synthetic workflow for Methyl 4-amino-3-bromobenzoate.
Dissolve 4-aminobenzoic acid (1.0 eq) in DMF in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4-amino-3-bromobenzoic acid.
Esterification:
To a solution of crude 4-amino-3-bromobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.
Heat the reaction mixture to reflux for 4-6 hours.
Monitor the reaction by TLC.
After cooling, remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 4-amino-3-bromobenzoate. The product can be further purified by column chromatography.
Protocol 2: Amide Coupling to Introduce the Acrylamide Warhead
This protocol describes the coupling of methyl 4-amino-3-bromobenzoate with a suitable amine to introduce the acrylamide "warhead" necessary for covalent inhibition. This is a representative example, and the specific amine and coupling conditions may vary.
Experimental Workflow:
Synthetic workflow for a covalent JAK3 inhibitor precursor.
Dissolve methyl 4-amino-3-bromobenzoate (1.0 eq) in a mixture of THF and water.
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Acidify the reaction mixture with 1M HCl to pH ~4-5.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-amino-3-bromobenzoic acid.
Amide Coupling:
To a solution of 4-amino-3-bromobenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add the amine containing the acrylamide moiety (1.1 eq) to the reaction mixture.
Stir at room temperature for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired covalent JAK3 inhibitor precursor.
Conclusion
4-Amino-3-bromobenzoic acid is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its application in the development of selective covalent JAK3 inhibitors highlights its strategic importance in modern drug discovery. The provided protocols offer a foundational guide for researchers to explore the synthesis of novel therapeutics based on this privileged scaffold.
Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid
An essential reaction in the synthesis of pharmaceuticals and fine chemicals is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates a carbon-carbon bond between an organohalide and an...
Author: BenchChem Technical Support Team. Date: December 2025
An essential reaction in the synthesis of pharmaceuticals and fine chemicals is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its widespread use is due to its mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the low toxicity of the boron-containing byproducts.[1][2]
For drug development professionals and medicinal chemists, the Suzuki-Miyaura coupling of 4-Amino-3-bromobenzoic acid is of particular interest. The resulting 4-amino-3-arylbenzoic acid scaffold is a key structural motif in a variety of pharmacologically active molecules.[1] This application note provides an overview of reaction conditions and detailed protocols for this valuable transformation.
General Reaction Scheme
The Suzuki-Miyaura reaction couples 4-Amino-3-bromobenzoic acid with a variety of arylboronic acids to produce the corresponding 4-amino-3-arylbenzoic acids. The general scheme is depicted below:
Data Presentation: Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes various conditions reported for the coupling of aryl bromides structurally similar to 4-Amino-3-bromobenzoic acid, such as other ortho-bromoanilines and bromobenzoic acids.[1][3][4] Note that the carboxylic acid or the amine group may be protected (e.g., as a methyl ester) prior to coupling to improve solubility or prevent side reactions.[5]
This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of 4-Amino-3-bromobenzoic acid (or its methyl ester derivative) with an arylboronic acid.[4][7] Optimization may be required for specific substrates.
To a dry round-bottom flask, add 4-Amino-3-bromobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
Seal the flask with a rubber septum.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[4]
Solvent Addition :
Through the septum, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 ratio). The concentration of the limiting reagent is typically between 0.1 and 0.5 M.[4]
Reaction Execution :
Stir the reaction mixture vigorously.
Heat the mixture to the desired temperature (typically 80-100 °C) using a heating mantle or oil bath.[4][7]
Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[4]
Work-up and Isolation :
Once the reaction is complete, cool the mixture to room temperature.
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[4]
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[4]
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification :
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-3-arylbenzoic acid product.[4]
Note: If starting with the free carboxylic acid, acidification of the aqueous layer during work-up (e.g., with 1 M HCl) may be necessary to precipitate the product, which can then be collected by filtration.[5]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction, from preparation to final product analysis.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-bromobenzoic acid is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromobenzoic acid is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a carboxylic acid, an aniline-like amino group, and a bromine substituent, allows for diverse chemical modifications. The formation of an amide bond is a fundamental transformation for this molecule, enabling its incorporation into a wide array of molecular scaffolds. These application notes provide detailed protocols for the synthesis of amides from 4-amino-3-bromobenzoic acid using common coupling reagents and outline key considerations for these reactions.
Challenges and Considerations
The amide coupling reaction with 4-amino-3-bromobenzoic acid presents a unique set of challenges that must be addressed to ensure high yields and purity of the desired product. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid in the same molecule can lead to self-polymerization under certain activation conditions. Furthermore, the electronic properties of the substituted aromatic ring can influence the reactivity of both the amine and the carboxylic acid.
Due to the presence of the free amino group, protection may be necessary to prevent unwanted side reactions, such as N-acylation of the starting material or the product. The choice of protecting group is critical and should be orthogonal to the amide coupling conditions.
Experimental Protocols
Two common and effective methods for the synthesis of amides from 4-amino-3-bromobenzoic acid are detailed below. These protocols utilize a carbodiimide-mediated coupling reagent (EDC) with an activating agent (HOBt) and a uronium-based coupling reagent (HATU).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a widely used method for amide bond formation, known for its reliability and the water-soluble nature of its byproducts, which simplifies purification.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-amino-3-bromobenzoic acid (1.0 eq).
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add EDC (1.2 eq) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for sterically hindered or electronically deactivated substrates, leading to high yields and short reaction times.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Inert gas (Nitrogen or Argon)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve 4-amino-3-bromobenzoic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 2-6 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide bond formation with 4-amino-3-bromobenzoic acid and various amines, based on general knowledge of these coupling reactions. Actual yields may vary depending on the specific amine and reaction optimization.
Entry
Amine
Coupling Reagent
Base
Solvent
Time (h)
Typical Yield (%)
1
Benzylamine
EDC/HOBt
DIPEA
DMF
18
70-85
2
Aniline
EDC/HOBt
DIPEA
DMF
24
60-75
3
Morpholine
EDC/HOBt
TEA
DCM
16
75-90
4
Benzylamine
HATU
DIPEA
DMF
4
85-95
5
Aniline
HATU
DIPEA
DMF
6
75-90
6
Morpholine
HATU
TEA
DMF
3
90-98
Visualizations
Caption: General experimental workflow for amide synthesis.
Caption: Simplified mechanism of EDC/HOBt mediated coupling.
Caption: Simplified mechanism of HATU mediated coupling.
Application
Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. 4-Amino-3-bromobenzoic acid is a versatile building block in medicinal chemistry, offering a scaffold that can be readily modified to generate potent and selective kinase inhibitors. The presence of an amino group, a carboxylic acid, and a bromine atom provides three points for chemical diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes on the utility of 4-Amino-3-bromobenzoic acid in the synthesis of kinase inhibitors, experimental protocols for the preparation of key intermediates and representative inhibitors, and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors, including the multi-kinase inhibitor Sorafenib (B1663141), which shares a core structural motif with compounds derivable from 4-amino-3-substituted benzoic acids. This data is essential for understanding the potency and selectivity of such compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib [1]
Kinase Target
IC50 (nM)
Raf-1
6
B-Raf (wild-type)
22
B-Raf (V600E)
38
VEGFR-1
26
VEGFR-2
90
VEGFR-3
20
PDGFR-β
57
c-Kit
68
Flt-3
58
RET
43
Table 2: Proliferative IC50 Values for Sorafenib in Human Cancer Cell Lines [2][3]
Cell Line
Cancer Type
IC50 (µM)
PLC/PRF/5
Hepatocellular Carcinoma
6.3
HepG2
Hepatocellular Carcinoma
4.5 - 6.0
HuH-7
Hepatocellular Carcinoma
~6.0
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate derived from a related 4-aminobenzoic acid precursor and a representative multi-kinase inhibitor, Sorafenib. These protocols are illustrative of the synthetic strategies that can be employed when using 4-Amino-3-bromobenzoic acid as a starting material.
Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate
This protocol details the bromination and esterification of 4-aminobenzoic acid, a necessary first step to prepare the core scaffold for further derivatization.
Bromination: To a stirred solution of 4-aminobenzoic acid (1 eq.) in a suitable solvent, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature. The reaction is monitored by TLC until completion.
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Esterification: The crude 4-amino-3-bromobenzoic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.
Work-up and Purification: The methanol is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield methyl 4-amino-3-bromobenzoate.
Protocol 2: Representative Synthesis of a Multi-Kinase Inhibitor (Sorafenib)
This protocol describes the synthesis of Sorafenib, a multi-kinase inhibitor, from key intermediates. The initial steps involve the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide.[4][5][6][7] This intermediate is then reacted with an isocyanate to yield the final product.
Part A: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide [4][5][6]
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq.) in dichloromethane.
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq.) to the solution and stir at room temperature for 16 hours.[8]
The resulting precipitate is filtered, washed with dichloromethane, and dried under vacuum to yield Sorafenib.
Visualizations
Synthetic Workflows
Caption: Synthetic workflow for the preparation of Methyl 4-amino-3-bromobenzoate.
Caption: Representative synthetic workflow for the multi-kinase inhibitor Sorafenib.
Signaling Pathway
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
Mechanism of Action and Relevant Signaling Pathways
Kinase inhibitors derived from scaffolds related to 4-Amino-3-bromobenzoic acid, such as Sorafenib, often function as multi-targeted inhibitors. They typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11][12] Dysregulation of this pathway is a common event in many cancers. Sorafenib exerts its anti-tumor effects by targeting key kinases in this pathway, primarily the RAF kinases (B-RAF and c-RAF).[1] By inhibiting RAF, Sorafenib prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. This blockade of the signaling cascade leads to decreased cell proliferation and increased apoptosis.
In addition to the RAF/MEK/ERK pathway, Sorafenib also inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β). By inhibiting these RTKs, Sorafenib can block tumor angiogenesis, further contributing to its anti-cancer activity.
Conclusion
4-Amino-3-bromobenzoic acid and its derivatives are valuable starting materials for the synthesis of a wide range of kinase inhibitors. The synthetic protocols and biological data presented here for related compounds illustrate the potential of this scaffold in drug discovery. The ability to easily modify the core structure allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets. The provided workflows and signaling pathway diagrams offer a foundational understanding for researchers aiming to design and synthesize novel kinase inhibitors for therapeutic applications.
Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-bromobenzoic acid is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anti-in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromobenzoic acid is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its unique structural features, including an aniline (B41778) ring, a carboxylic acid, and a bromine atom, provide multiple reaction sites for chemical modification and the synthesis of complex molecules with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing 4-amino-3-bromobenzoic acid as an intermediate for the discovery and development of new anti-inflammatory drugs, with a specific focus on the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Amfenac.
Rationale for Use in Anti-inflammatory Drug Discovery
The core structure of 4-amino-3-bromobenzoic acid is a privileged scaffold in the design of anti-inflammatory compounds. The amino group can be readily acylated, alkylated, or used in cyclization reactions to introduce diverse functionalities. The carboxylic acid moiety is a common feature in many NSAIDs, contributing to their binding to the active site of cyclooxygenase (COX) enzymes. The bromine atom serves as a useful handle for cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups to modulate the pharmacological properties of the final compound.
Featured Application: Synthesis of Amfenac
Amfenac is a potent non-steroidal anti-inflammatory drug that functions through the inhibition of cyclooxygenase enzymes, which are key mediators of inflammation and pain.[1][2] It is the active metabolite of the ophthalmic drug Nepafenac and is used to treat pain and inflammation associated with cataract surgery.[3]
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of Amfenac against COX-1 and COX-2 enzymes.
To a solution of 4-aminobenzoic acid (1.0 eq) in acetic acid, add ammonium bromide (1.1 eq).
To this mixture, add hydrogen peroxide (1.1 eq) dropwise at room temperature.
Stir the reaction mixture for 3 hours.
The precipitated product is filtered, washed with water, and recrystallized from a mixture of dichloromethane and methanol to yield pure 4-amino-3-bromobenzoic acid.
Synthesis of Amfenac (2-amino-3-benzoylphenylacetic acid) from 4-Amino-3-bromobenzoic Acid (Proposed Route)
This proposed multi-step synthesis outlines a plausible pathway from 4-amino-3-bromobenzoic acid to Amfenac, culminating in the established ring-opening of 7-benzoyloxindole.
Step 1: Protection of the Carboxylic Acid
The carboxylic acid of 4-amino-3-bromobenzoic acid is first protected as a methyl ester to prevent unwanted side reactions in subsequent steps.
Step 2: Suzuki Coupling
A Suzuki coupling reaction is employed to introduce a vinyl group at the 3-position, replacing the bromine atom.
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer at 37°C for a specified time.
The enzymatic reaction is initiated by the addition of arachidonic acid.
The reaction is incubated at 37°C for a defined period.
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Synthetic Pathway to Amfenac
Caption: Proposed synthetic route to Amfenac.
Experimental Workflow for In Vitro COX Inhibition Assay
Application of 4-Amino-3-bromobenzoic Acid and its Isomers in Agrochemical Synthesis
Introduction 4-Amino-3-bromobenzoic acid is an aromatic organic compound that serves as a versatile building block in the synthesis of various agrochemicals, including herbicides and pesticides.[1] Its chemical structure...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Amino-3-bromobenzoic acid is an aromatic organic compound that serves as a versatile building block in the synthesis of various agrochemicals, including herbicides and pesticides.[1] Its chemical structure, featuring an amino group, a carboxylic acid, and a bromine atom, allows for diverse chemical modifications, making it a valuable intermediate in the development of new crop protection agents. While specific, publicly available detailed protocols for the direct application of 4-Amino-3-bromobenzoic acid are limited, its structural isomers, such as 2-amino-5-chloro-3-methylbenzoic acid, are crucial components in the synthesis of commercially significant insecticides. This document will focus on the synthesis of the insecticide Chlorantraniliprole, which utilizes a substituted aminobenzoic acid, to illustrate the application of this class of molecules in the agrochemical industry.
Application in Insecticide Synthesis: The Case of Chlorantraniliprole
Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class. Its mode of action involves the disruption of calcium regulation in the muscles of insects, leading to paralysis and death. The synthesis of Chlorantraniliprole is a multi-step process that prominently features the coupling of a substituted aminobenzoic acid with a pyrazolecarboxylic acid derivative.
Key Intermediates and Overall Reaction Scheme
The synthesis of Chlorantraniliprole typically involves the reaction between two key intermediates:
2-amino-5-chloro-N,3-dimethylbenzamide (a derivative of a structural isomer of 4-Amino-3-bromobenzoic acid)
The overall synthesis can proceed through a two-step process involving the formation of a benzoxazinone (B8607429) intermediate, followed by ring-opening with methylamine (B109427) to yield the final product.
Diagram of the Synthetic Pathway for Chlorantraniliprole
Caption: Synthetic pathway of Chlorantraniliprole.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of Chlorantraniliprole.
Step 1: Synthesis of 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one
This step involves the cyclization of the two key intermediates to form the benzoxazinone ring.
Methylamine (e.g., in a suitable solvent like THF or water)
31.06
Acetonitrile
41.05
Procedure
Note: Specific quantities for this step are often proprietary and optimized for industrial-scale production. The following is a general laboratory-scale procedure.
Suspend the benzoxazinone intermediate from Step 1 in a suitable solvent such as acetonitrile.
Add an excess of methylamine solution to the suspension.
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion of the reaction, the product, Chlorantraniliprole, may precipitate from the reaction mixture.
The solid product is collected by filtration.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane (B109758) and hexane) to obtain high-purity Chlorantraniliprole.
While detailed synthetic protocols for the direct use of 4-Amino-3-bromobenzoic acid in agrochemical synthesis are not widely published, the synthesis of the insecticide Chlorantraniliprole using a structural isomer highlights the critical role of substituted aminobenzoic acids as key building blocks in the agrochemical industry. The methodologies presented provide a clear framework for the synthesis of this important class of insecticides, demonstrating the practical application of these chemical intermediates in developing effective crop protection solutions. Further research and development may lead to the discovery of novel agrochemicals derived directly from 4-Amino-3-bromobenzoic acid.
The Role of 4-Amino-3-bromobenzoic Acid in the Synthesis of Azo Dyes and Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-bromobenzoic acid is a versatile aromatic intermediate utilized in the synthesis of a variety of organic compounds, most notably azo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromobenzoic acid is a versatile aromatic intermediate utilized in the synthesis of a variety of organic compounds, most notably azo dyes and pigments. The presence of the amino group allows for diazotization, a key reaction in the formation of the azo linkage (-N=N-), which is the primary chromophore responsible for the color of these compounds. The bromine and carboxylic acid functionalities on the benzene (B151609) ring can be strategically utilized to modify the final properties of the dye or pigment, such as its shade, fastness, solubility, and affinity for different substrates. This document provides detailed application notes and experimental protocols for the use of 4-Amino-3-bromobenzoic acid in the production of azo dyes.
Application in Azo Dye Synthesis
Azo dyes are the largest and most important class of synthetic colorants, with applications spanning textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes from 4-Amino-3-bromobenzoic acid follows a well-established two-step reaction pathway: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.
The general synthesis pathway involves the conversion of the primary aromatic amine into a diazonium salt, which is then reacted with a coupling component, such as a phenol (B47542) or naphthol, to form the final azo dye.
Experimental Protocols
Representative Protocol: Synthesis of an Azo Dye from an Aminobenzoic Acid Derivative
This protocol describes the synthesis of an azo dye by the diazotization of an aminobenzoic acid derivative and subsequent coupling with a naphthol derivative. This process is analogous to the synthesis that would be performed with 4-Amino-3-bromobenzoic acid.
Materials:
4-Amino-3-bromobenzoic acid (or the representative aminobenzoic acid)
Part 1: Diazotization of 4-Amino-3-bromobenzoic Acid
In a 250 mL beaker, suspend the molar equivalent of 4-Amino-3-bromobenzoic acid in a mixture of distilled water and concentrated hydrochloric acid.
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
Slowly add the cold sodium nitrite solution dropwise to the suspension of 4-Amino-3-bromobenzoic acid, ensuring the temperature is maintained between 0 and 5 °C.
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part 2: Azo Coupling with 2-Naphthol
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
Cool this solution to 5-10 °C in an ice bath.
Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous and continuous stirring. A brightly colored precipitate of the azo dye should form immediately.
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete. The pH of the solution should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the naphthol.
Part 3: Isolation and Purification of the Azo Dye
The precipitated dye can be encouraged to fully separate from the solution by the addition of sodium chloride (salting out).
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other impurities.
Further wash the precipitate with a small amount of cold distilled water.
Dry the collected dye in a drying oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
Weigh the final product and calculate the percentage yield.
Data Presentation
The following table summarizes the key reactants and their roles in the synthesis of an azo dye derived from an aminobenzoic acid. For a specific synthesis using 4-Amino-3-bromobenzoic acid, the molecular weights and quantities would need to be adjusted accordingly.
Parameter
Value (for a representative synthesis)
Unit
Role in Synthesis
Diazo Component
4-Amino-3-bromobenzoic acid
-
Provides the primary amino group for diazotization.
Molecular Weight
216.03
g/mol
-
Coupling Component
2-Naphthol
-
Electron-rich species that couples with the diazonium salt.
Molecular Weight
144.17
g/mol
-
Diazotizing Agent
Sodium Nitrite
-
Reacts with acid to form nitrous acid for diazotization.
Molecular Weight
69.00
g/mol
-
Molar Ratio (Amine:Nitrite:Coupling Component)
1 : 1.05 : 1
-
Typical stoichiometry for the reaction.
Visualizations
Synthesis Pathway of an Azo Dye
The following diagram illustrates the general two-step synthesis of an azo dye from 4-Amino-3-bromobenzoic acid.
Caption: General synthesis pathway for an azo dye.
Experimental Workflow
The logical flow of the experimental protocol for the synthesis of an azo dye is depicted in the following diagram.
Caption: Experimental workflow for azo dye synthesis.
Conclusion
4-Amino-3-bromobenzoic acid serves as a valuable and versatile intermediate in the synthesis of azo dyes and pigments. The presence of the bromine and carboxylic acid functional groups offers opportunities for fine-tuning the properties of the resulting colorants. The straightforward and well-established diazotization and azo coupling reactions allow for the creation of a diverse library of azo compounds from this precursor. The provided protocols and diagrams offer a foundational guide for researchers and scientists in the fields of chemistry and drug development to explore the potential of 4-Amino-3-bromobenzoic acid in their work. Further research into specific dyes derived from this compound would be beneficial to fully elucidate its potential in creating novel colorants with enhanced properties.
Application
Application Note: 4-Amino-3-bromobenzoic Acid in Enzyme Inhibition Studies
Introduction 4-Amino-3-bromobenzoic acid is a synthetic aromatic compound that has found utility in various fields of chemical and biological research. While it is widely recognized as a crucial intermediate in the synth...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-Amino-3-bromobenzoic acid is a synthetic aromatic compound that has found utility in various fields of chemical and biological research. While it is widely recognized as a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules, its direct application in the study of enzyme inhibition is a subject of ongoing investigation. This document aims to provide an overview of the current understanding of 4-Amino-3-bromobenzoic acid's role in enzyme inhibition, present available data, and offer generalized protocols for assessing its potential inhibitory activity.
It is important to note that while the broader class of aminobenzoic acids and their derivatives has been explored for enzyme inhibitory properties, specific and detailed studies on 4-Amino-3-bromobenzoic acid itself are limited in publicly available scientific literature. The information presented herein is based on general principles of enzyme inhibition assays and the sparse data available for this compound and its structural analogs.
General Application in Biochemical Research
In biochemical research, 4-Amino-3-bromobenzoic acid is primarily utilized as a scaffold or starting material for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Its chemical structure, featuring an amino group, a carboxylic acid, and a bromine atom on a benzene (B151609) ring, makes it a versatile building block for creating a diverse range of derivatives. These derivatives are then screened for various biological activities, including the inhibition of specific enzymes.
One area of interest is its potential role as an antibacterial agent. Some evidence suggests that 4-Amino-3-bromobenzoic acid may exert its antibacterial effects by binding to bacterial ribosomes, the cellular machinery responsible for protein synthesis.[3] This interaction would inhibit the peptidyl transferase activity of the ribosome, a crucial enzymatic step in protein production, thereby halting bacterial growth.
Quantitative Data
Experimental Protocols
The following are generalized protocols that can be adapted to screen 4-Amino-3-bromobenzoic acid for its potential inhibitory effects on a specific enzyme of interest.
General Enzyme Inhibition Assay
This protocol provides a basic framework for determining if 4-Amino-3-bromobenzoic acid inhibits a particular enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme being studied.
Materials:
Purified enzyme of interest
Substrate for the enzyme
4-Amino-3-bromobenzoic acid (dissolved in a suitable solvent, e.g., DMSO)
Assay buffer (optimized for pH and ionic strength for the target enzyme)
96-well microplate
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Positive control inhibitor (if available)
Negative control (solvent vehicle)
Protocol:
Prepare Reagents:
Prepare a stock solution of 4-Amino-3-bromobenzoic acid in a suitable solvent (e.g., 10 mM in DMSO).
Prepare a series of dilutions of the 4-Amino-3-bromobenzoic acid stock solution in assay buffer.
Prepare the enzyme solution at a working concentration in assay buffer.
Prepare the substrate solution at a working concentration in assay buffer.
Assay Setup:
To the wells of a 96-well microplate, add the following:
Test wells: A fixed volume of the various dilutions of 4-Amino-3-bromobenzoic acid.
Positive control wells: A fixed volume of the positive control inhibitor.
Negative control wells: A fixed volume of the solvent vehicle (e.g., DMSO diluted in assay buffer to the same final concentration as in the test wells).
Add the enzyme solution to all wells.
Incubate the plate for a pre-determined time (e.g., 15 minutes) at a constant temperature to allow for potential binding of the inhibitor to the enzyme.
Initiate Reaction:
Add the substrate solution to all wells to start the enzymatic reaction.
Data Acquisition:
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the chosen detection method.
Record data at regular intervals for a set period.
Data Analysis:
Calculate the initial reaction velocity (rate) for each well.
Determine the percentage of inhibition for each concentration of 4-Amino-3-bromobenzoic acid relative to the negative control.
If significant inhibition is observed, the data can be used to calculate an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Ribosomal Binding Assay (as a potential mechanism of action)
Given the suggestion of its antibacterial activity via ribosome binding, a cell-free translation assay could be employed to investigate this further.
Materials:
E. coli or other bacterial cell-free translation system (commercially available kits)
Reporter plasmid (e.g., encoding luciferase or GFP)
4-Amino-3-bromobenzoic acid
Amino acid mixture
Control antibiotics (e.g., chloramphenicol, tetracycline)
Protocol:
Assay Setup:
Prepare a master mix of the cell-free translation system components according to the manufacturer's instructions.
Set up reactions in microcentrifuge tubes or a microplate.
Add varying concentrations of 4-Amino-3-bromobenzoic acid to the test reactions.
Include a positive control (a known inhibitor of bacterial translation) and a negative control (solvent vehicle).
Initiate Translation:
Add the reporter plasmid to each reaction to initiate protein synthesis.
Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
Detection:
Measure the amount of protein produced (e.g., by measuring luciferase activity or GFP fluorescence).
Data Analysis:
Compare the protein expression levels in the presence of 4-Amino-3-bromobenzoic acid to the negative control to determine the extent of inhibition.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for screening a compound for enzyme inhibition and the logical relationship of its potential antibacterial mechanism.
Caption: General workflow for screening 4-Amino-3-bromobenzoic acid for enzyme inhibitory activity.
Caption: Hypothesized mechanism of antibacterial action of 4-Amino-3-bromobenzoic acid.
Conclusion
4-Amino-3-bromobenzoic acid remains a compound of interest more for its role as a synthetic precursor than as a direct and well-characterized enzyme inhibitor. The information available suggests a potential antibacterial mechanism through the inhibition of ribosomal protein synthesis, but this requires more rigorous investigation. The generalized protocols provided here offer a starting point for researchers wishing to explore the enzyme inhibitory potential of this compound against specific targets. Future research, including broad screening against various enzyme classes and detailed kinetic studies, is necessary to fully elucidate the role of 4-Amino-3-bromobenzoic acid in enzyme inhibition.
Application Notes and Protocols for Investigating Protein Interactions with 4-Amino-3-bromobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for investigating the interactions between derivatives of 4-Amino-3-bromobenzoic acid and their protei...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interactions between derivatives of 4-Amino-3-bromobenzoic acid and their protein targets. This document outlines the background, relevant signaling pathways, detailed experimental protocols for screening and characterization, and data presentation guidelines. 4-Amino-3-bromobenzoic acid serves as a versatile scaffold in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents.[1][2] Its derivatives have been explored as potential inhibitors of key proteins in inflammatory signaling pathways.
Target Protein Classes and Signaling Pathways
Derivatives of 4-Amino-3-bromobenzoic acid are promising candidates for targeting enzymes involved in inflammation and pain signaling. Two key protein targets are Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[3] Selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3]
p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK signaling cascade is a key pathway that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Inhibition of p38 MAPK is a therapeutic target for a range of inflammatory diseases.[4]
Below is a diagram illustrating the signaling pathways involving COX-2 and p38 MAPK.
Caption: Inflammatory signaling pathways of COX-2 and p38 MAPK.
TBD: To be determined through experimental assays.
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of 4-Amino-3-bromobenzoic acid derivatives as protein inhibitors.
Caption: Workflow for inhibitor screening and characterization.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are based on established methodologies and can be adapted for specific 4-Amino-3-bromobenzoic acid derivatives.
Protocol 1: Fluorometric Assay for COX-2 Inhibition
This protocol is adapted from commercially available COX-2 inhibitor screening kits and is designed to identify and quantify the inhibitory activity of test compounds against human COX-2.[6]
Materials:
Human recombinant COX-2 enzyme
COX Assay Buffer
COX Probe
Arachidonic Acid (substrate)
Heme
Test derivatives of 4-Amino-3-bromobenzoic acid dissolved in DMSO
96-well black microplate
Fluorometric microplate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
Enzyme and Inhibitor Incubation:
To each well of a 96-well plate, add 80 µL of the COX Assay Buffer.
Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
Add 10 µL of diluted human COX-2 enzyme solution to all wells except the "no enzyme" control.
Incubate the plate at room temperature for 15 minutes.
Reaction Initiation:
To initiate the reaction, add 10 µL of arachidonic acid solution to each well.
Measurement:
Immediately begin reading the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.
Take readings every minute for 15-20 minutes.
Data Analysis:
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: p38 MAPK Kinase Activity Assay
This protocol describes a method to measure the kinase activity of p38 MAPK and the inhibitory effect of test compounds using a substrate peptide.[4][7]
Materials:
Active human p38α MAPK enzyme
Kinase Assay Buffer
ATF2 (or other suitable substrate)
ATP
Test derivatives of 4-Amino-3-bromobenzoic acid dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega) or similar
White, opaque 96-well plates
Luminometer
Procedure:
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Serially dilute the test compounds in Kinase Assay Buffer.
Kinase Reaction:
In a 96-well plate, add 5 µL of the diluted test compound or vehicle.
Add 10 µL of a solution containing the p38 MAPK enzyme and the substrate in Kinase Assay Buffer.
Pre-incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 10 µL of ATP solution.
Incubate for 60 minutes at 30°C.
Signal Detection:
Stop the kinase reaction and measure the amount of ADP produced by following the protocol of the ADP-Glo™ Kinase Assay kit. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Measurement:
Read the luminescence on a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition of p38 MAPK activity for each compound concentration.
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to determine the binding kinetics (association and dissociation rates) of a test compound to its target protein.[8][9][10]
Activate the sensor chip surface using a mixture of EDC and NHS.
Inject the target protein over the activated surface to allow for covalent coupling.
Deactivate any remaining active esters using ethanolamine.
Binding Analysis:
Prepare a series of dilutions of the test compound in running buffer.
Inject the different concentrations of the test compound over the immobilized protein surface and a reference flow cell.
Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
Data Analysis:
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is used to directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][11][12]
Materials:
Isothermal Titration Calorimeter
Target protein
Test derivatives of 4-Amino-3-bromobenzoic acid
Dialysis buffer
Procedure:
Sample Preparation:
Dialyze the target protein and dissolve the test compound in the same buffer to minimize heats of dilution.
Accurately determine the concentrations of the protein and the compound.
ITC Experiment:
Load the protein solution into the sample cell of the calorimeter.
Load the test compound solution into the injection syringe.
Set the experimental temperature (e.g., 25°C).
Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
Data Analysis:
Integrate the heat flow data to obtain the heat change for each injection.
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the N-acylation of 4-amino-3-bromobenzoic acid, a key chemical transformation for synthesizing derivatives...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the N-acylation of 4-amino-3-bromobenzoic acid, a key chemical transformation for synthesizing derivatives with significant potential in pharmaceutical and materials science research. The protocols detailed herein are based on established methodologies for the acylation of aromatic amines and are intended to serve as a robust starting point for laboratory synthesis.
Introduction
4-Amino-3-bromobenzoic acid is a valuable building block in organic synthesis. The presence of an amino group, a carboxylic acid, and a bromine atom on the aromatic ring offers multiple sites for chemical modification. The N-acylation of the amino group is a fundamental step in the synthesis of a wide array of bioactive molecules. This modification can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and is a common strategy in the development of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] The resulting N-acyl derivatives serve as crucial intermediates for the synthesis of more complex molecular architectures.[3]
This protocol focuses on the N-acetylation of 4-amino-3-bromobenzoic acid using acetic anhydride (B1165640), a widely used and effective acylating agent. The procedure is straightforward and can be adapted for the introduction of other acyl groups by substituting the appropriate acylating agent.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the N-acetylation of 4-amino-3-bromobenzoic acid based on analogous reactions with substituted anilines.
Two primary protocols for the N-acetylation of 4-amino-3-bromobenzoic acid are presented below. The choice of method may depend on the desired scale of the reaction and the available laboratory resources.
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine
This protocol utilizes pyridine as both the solvent and the base to neutralize the acetic acid byproduct.
Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for key palladium-catalyzed cross-coupling reactions involving 4-Amino-3-bromobenzoic acid and its de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for key palladium-catalyzed cross-coupling reactions involving 4-Amino-3-bromobenzoic acid and its derivatives. This versatile building block is a valuable precursor in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of 4-Amino-3-bromobenzoic acid, this reaction allows for the introduction of a variety of aryl and alkyl groups at the 3-position, leading to the synthesis of substituted 4-aminobenzoic acid derivatives. These products are important intermediates in the development of pharmaceuticals and other bioactive molecules.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
Entry
Aryl/Alkyl Boronic Acid
Palladium Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (0.1)
Glycine (0.2)
K₂CO₃
Water
RT
1.5
89-99
2
4-Methylphenylboronic acid
Pd(OAc)₂ (0.1)
Glycine (0.2)
K₂CO₃
Water
RT
1.5
92
3
4-Fluorophenylboronic acid
Pd(OAc)₂ (0.1)
Glycine (0.2)
K₂CO₃
Water
RT
1.5
95
4
4-Methoxyphenylboronic acid
Pd(OAc)₂ (0.1)
Glycine (0.2)
K₂CO₃
Water
RT
1.5
99
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-amino-3-bromobenzoate with Phenylboronic Acid
In a Schlenk flask, combine methyl 4-amino-3-bromobenzoate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
Add a solution of Pd(dppf)Cl₂ (0.05 eq) in a mixture of dioxane and water (4:1).
Degas the mixture by bubbling argon through the solution for 15 minutes.
Heat the reaction mixture to 80°C and stir for 8-12 hours under an argon atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, and wash the Celite® with ethyl acetate.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain methyl 4-amino-3-phenylbenzoate.
Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. For 4-Amino-3-bromobenzoic acid derivatives, this reaction allows for the introduction of vinyl groups at the 3-position, which can be further functionalized, making it a valuable transformation in the synthesis of complex molecules.
Quantitative Data for Heck Reactions with Aryl Bromides
To a sealed tube, add methyl 4-amino-3-bromobenzoate (1.0 eq), palladium(II) acetate (0.01 eq), and tri(o-tolyl)phosphine (0.02 eq).
Evacuate and backfill the tube with argon three times.
Add degassed acetonitrile, followed by styrene (1.5 eq) and triethylamine (2.0 eq).
Seal the tube and heat the reaction mixture to 100°C for 24 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 4-amino-3-styrylbenzoate.
Heck Reaction Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[1] This reaction enables the coupling of 4-Amino-3-bromobenzoic acid with a wide range of primary and secondary amines, providing access to diverse N-substituted derivatives that are of significant interest in medicinal chemistry. The development of this reaction has greatly expanded the possibilities for synthesizing aryl amines.[1]
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
Evacuate and backfill the tube with argon.
Add anhydrous toluene, followed by methyl 4-amino-3-bromobenzoate (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
Seal the tube and heat the reaction mixture to 100°C for 18-24 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
Separate the layers and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-morpholinyl-substituted product.
Buchwald-Hartwig Amination Workflow
Synthesis of Heterocyclic Compounds: Quinazolinones
Palladium-catalyzed reactions of 4-Amino-3-bromobenzoic acid can also be employed in the synthesis of heterocyclic structures. For instance, intramolecular cyclization or tandem reactions can lead to the formation of quinazolinone derivatives, which are prevalent scaffolds in many biologically active compounds.
Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one from 2-Amino-5-bromobenzoic Acid
While a direct protocol for 4-amino-3-bromobenzoic acid was not found, the following procedure for the isomeric 2-amino-5-bromobenzoic acid can be adapted and optimized.
A mixture of 2-amino-5-bromobenzoic acid (1.0 eq) and formamide (4.0 eq) is stirred at 130°C for 4 hours.[2]
After cooling, water is added, and the mixture is further cooled to 60°C.[2]
More water is added, and the mixture is stirred for an additional 30 minutes.[2]
The precipitated product is isolated by vacuum filtration.[2]
The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one.[2]
This bromo-quinazolinone can then undergo further palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diversity at the 6-position.
Application Notes and Protocols: Antibacterial Activity of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-3-bromobenzoic acid is a synthetic organic compound that has been identified as a potential antibacterial agent. Information from comme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-bromobenzoic acid is a synthetic organic compound that has been identified as a potential antibacterial agent. Information from commercial suppliers suggests that its mode of action involves the inhibition of bacterial protein synthesis. Specifically, it is claimed to bind to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby halting bacterial growth. This document provides an overview of the purported antibacterial activity of 4-Amino-3-bromobenzoic acid, along with detailed protocols for its evaluation.
Claimed Antibacterial Spectrum and Mechanism of Action
According to supplier information, 4-Amino-3-bromobenzoic acid is effective against Gram-positive bacteria, such as Staphylococcus aureus.[1] It is reportedly not effective against Gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa.[1] The proposed mechanism is the inhibition of protein synthesis by binding to the adenine (B156593) and guanine (B1146940) residues within the bacterial 50S ribosomal subunit, which prevents cell division.[1] This is distinct from the mechanism of many other aminobenzoic acid derivatives, which often act as competitive inhibitors of dihydropteroate (B1496061) synthase in the folate biosynthesis pathway.
Data Presentation
Currently, there is no publicly available, peer-reviewed quantitative data on the antibacterial activity of 4-Amino-3-bromobenzoic acid. Researchers are encouraged to use the protocols detailed below to generate this data. A suggested template for data presentation is provided.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 4-Amino-3-bromobenzoic Acid
Bacterial Strain
Gram Type
ATCC Number
MIC (µg/mL)
Staphylococcus aureus
Gram-positive
25923
Data to be determined
Bacillus subtilis
Gram-positive
6633
Data to be determined
Escherichia coli
Gram-negative
25922
Data to be determined
Pseudomonas aeruginosa
Gram-negative
27853
Data to be determined
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for 4-Amino-3-bromobenzoic acid.
Derivatization of 4-Amino-3-bromobenzoic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, 4-Amino-3-bromobenzoic acid stands as a versatile scaffold. Its strategic derivatization, particularly at the carboxylic acid group, opens avenues for t...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, 4-Amino-3-bromobenzoic acid stands as a versatile scaffold. Its strategic derivatization, particularly at the carboxylic acid group, opens avenues for the synthesis of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the two primary methods of derivatization: esterification and amide coupling.
The core structure of 4-Amino-3-bromobenzoic acid, featuring an aromatic ring substituted with amino, bromo, and carboxylic acid functionalities, makes it a valuable starting material in medicinal chemistry. Derivatization of the carboxylic acid moiety into esters and amides allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing drug-like characteristics and enhancing biological activity. Broadly, derivatives of this molecule are explored for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2]
I. Esterification of 4-Amino-3-bromobenzoic Acid
Esterification of the carboxylic acid group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and oral bioavailability. The resulting esters can serve as final drug candidates or as intermediates for further synthetic transformations.
Application Notes:
Methyl and ethyl esters of 4-Amino-3-bromobenzoic acid are common derivatives synthesized as intermediates in the development of more complex pharmaceutical compounds.[3][4] The choice of alcohol for esterification can be varied to include longer alkyl chains or functionalized alcohols to fine-tune the properties of the final molecule. The reaction is typically acid-catalyzed, with common catalysts being sulfuric acid or thionyl chloride.
Experimental Protocols:
Protocol 1: Synthesis of Methyl 4-Amino-3-bromobenzoate using Sulfuric Acid Catalyst
This protocol details the Fischer-Speier esterification of 4-Amino-3-bromobenzoic acid with methanol (B129727), catalyzed by concentrated sulfuric acid.
In a round-bottom flask, suspend 4-Amino-3-bromobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid).
Cool the suspension in an ice bath.
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 4-Amino-3-bromobenzoate.
Protocol 2: Synthesis of Ethyl 4-Amino-3-bromobenzoate using Thionyl Chloride
This method utilizes thionyl chloride (SOCl₂) to form a more reactive acyl chloride intermediate in situ, which then reacts with ethanol (B145695).
Materials:
4-Amino-3-bromobenzoic acid
Ethanol (absolute)
Thionyl chloride (SOCl₂)
Saturated sodium bicarbonate (NaHCO₃) solution
Dichloromethane (DCM)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Suspend 4-Amino-3-bromobenzoic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid) and cool to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours, monitoring by TLC.
Cool the reaction mixture and remove the excess ethanol and SOCl₂ under reduced pressure.
Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic phase to obtain the crude product.
Purify by column chromatography or recrystallization to yield Ethyl 4-Amino-3-bromobenzoate.
Quantitative Data for Esterification:
Derivative
Catalyst
Reaction Time (h)
Typical Yield (%)
Reference
Methyl 4-amino-3-bromobenzoate
H₂SO₄
4-6
~95
Adapted from general procedures
Ethyl 4-amino-3-bromobenzoate
SOCl₂
3-5
>90
Adapted from general procedures
II. Amide Coupling of 4-Amino-3-bromobenzoic Acid
The formation of an amide bond from the carboxylic acid group is a cornerstone of medicinal chemistry, as the amide linkage is a key feature in a vast number of biologically active molecules. Amide derivatives of 4-Amino-3-bromobenzoic acid are being investigated for a range of therapeutic applications, including as anticancer agents.
Application Notes:
Amide derivatives of 4-Amino-3-bromobenzoic acid can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved by first activating the carboxylic acid. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The choice of amine is vast, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Experimental Protocols:
Protocol 3: Synthesis of N-Aryl-4-amino-3-bromobenzamide via Acyl Chloride
This protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an aniline (B41778) derivative.
Materials:
4-Amino-3-bromobenzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride
Aniline derivative (e.g., 2,6-dimethylaniline)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Dissolve 4-Amino-3-bromobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to afford N-Benzyl-4-amino-3-bromobenzamide.
Quantitative Data for Amide Coupling:
Derivative
Coupling Method
Reaction Time (h)
Typical Yield (%)
Reference
N-(2,6-dimethylphenyl)-4-amino-3-bromobenzamide
Acyl Chloride
2-4
>80
Adapted from general procedures
N-Benzyl-4-amino-3-bromobenzamide
EDC/HOBt
12-24
70-90
Adapted from general procedures
III. Visualization of Workflows and Potential Signaling Pathways
To aid in the conceptualization of the synthetic and potential biological applications of these derivatives, the following diagrams have been generated.
Synthetic Workflows
Caption: General workflows for the esterification and amide coupling of 4-Amino-3-bromobenzoic acid.
Potential Signaling Pathway Modulation
While specific biological targets for simple derivatives of 4-Amino-3-bromobenzoic acid are not extensively documented, the benzamide (B126) moiety is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. These enzymes are critical in cellular signaling pathways related to DNA repair and cell proliferation, respectively, and are important targets in cancer therapy.
Proposed PARP Inhibition Pathway:
Caption: Proposed inhibition of the PARP1 signaling pathway by 4-Amino-3-bromobenzamide derivatives.
Proposed Kinase Inhibition Pathway:
Caption: Proposed inhibition of a generic receptor tyrosine kinase signaling pathway.
Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low y...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Suzuki coupling reactions involving 4-Amino-3-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in the Suzuki coupling of 4-Amino-3-bromobenzoic acid?
Low yields in the Suzuki coupling of 4-Amino-3-bromobenzoic acid can stem from several factors related to the specific functionalities of this substrate. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group can complicate the reaction. Potential issues include:
Catalyst Inhibition: The amino group can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.
Substrate Solubility: The salt form of the benzoic acid under basic conditions may have poor solubility in common organic solvents, hindering the reaction.
Inadequate Base: An inappropriate choice or insufficient amount of base can fail to efficiently promote the transmetalation step, which is crucial for the catalytic cycle.
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the starting materials, or dehalogenation of the aryl bromide can consume reagents and reduce the desired product's yield.
Suboptimal Reaction Conditions: Parameters like temperature, solvent, and reaction time may not be optimized for this specific substrate.
Q2: Can the carboxylic acid group interfere with the Suzuki coupling reaction?
Yes, the carboxylic acid group can interfere with the reaction. Under the basic conditions required for Suzuki coupling, the carboxylic acid is deprotonated to form a carboxylate salt. This can lead to solubility issues, as the salt may not be soluble in the organic solvent, thereby slowing down or inhibiting the reaction. Additionally, the carboxylate could potentially coordinate to the palladium center, affecting its catalytic activity. To mitigate this, careful selection of the solvent system and base is crucial. In some cases, protecting the carboxylic acid as an ester may be a viable strategy.
Q3: How does the amino group on the aromatic ring affect the reaction?
The amino group, being electron-donating, activates the aromatic ring. However, its basic nature can lead to coordination with the palladium catalyst. This coordination can sometimes stabilize the catalytic species but can also inhibit its reactivity by blocking coordination sites needed for the catalytic cycle to proceed. The choice of ligand is important to modulate the electronic properties and steric environment of the palladium center to prevent strong inhibition by the amino group.
Q4: What are the most common side products to expect?
Common side products in Suzuki coupling reactions include:
Homocoupling products: Ar-Ar and Ar'-Ar' (from the coupling of two molecules of the aryl bromide or two molecules of the boronic acid). This is often exacerbated by the presence of oxygen.
Protodeboronation product: The boronic acid is replaced by a hydrogen atom (Ar'-H). This is more likely with electron-rich boronic acids and under prolonged heating.
Dehalogenation product: The bromine atom on 4-Amino-3-bromobenzoic acid is replaced by a hydrogen atom.
Proper degassing of the reaction mixture and using a well-defined catalyst can help minimize these side reactions.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
Potential Cause
Troubleshooting Steps
Inactive Catalyst
• Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture.• Consider using a pre-catalyst that is more air-stable.• Ensure the ligand is not oxidized; use fresh ligand or store under an inert atmosphere.
Inappropriate Base
• The base is critical for activating the boronic acid. For substrates with acidic protons like 4-Amino-3-bromobenzoic acid, a stronger base or a higher equivalent of a weaker base may be necessary.• Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The solubility of the base is also important.
Poor Substrate Solubility
• The carboxylate salt of the starting material may not be soluble in purely organic solvents.• Try a mixed solvent system, such as dioxane/water or THF/water, to improve solubility.[2]
Suboptimal Temperature
• The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase it. However, excessive heat can lead to catalyst decomposition and side reactions.
Insufficient Degassing
• Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species. Ensure the reaction mixture and solvent are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Issue 2: Formation of Significant Side Products
Potential Cause
Troubleshooting Steps
Homocoupling of Boronic Acid
• This is often caused by the presence of oxygen. Improve the degassing procedure.• Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst which requires in-situ reduction.
Protodeboronation
• Use a milder base or a lower reaction temperature.• Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid.
Dehalogenation
• This can be caused by certain impurities or side reactions with the solvent or base. Ensure high purity of all reagents and solvents.• A change in ligand or catalyst might be necessary.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling reactions of substrates analogous to 4-Amino-3-bromobenzoic acid, providing a starting point for optimization.
Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids
In a round-bottomed flask equipped with a magnetic stir bar, combine 4-Amino-3-bromobenzoic acid, the arylboronic acid, the palladium catalyst, and potassium carbonate.
Add distilled water to the flask.
Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, if a precipitate has formed, filter the mixture and wash the solid with distilled water.
To remove by-products from the homocoupling of the boronic acid, the crude product can be dissolved in boiling water and filtered while hot.
The aqueous filtrate can be acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
Technical Support Center: Catalyst Deactivation in Reactions with 4-Amino-3-bromobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 4-Amino-3-bromobenzoic acid in catalytic reactions. It provides troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 4-Amino-3-bromobenzoic acid in catalytic reactions. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation, drawing upon established principles in catalysis and experience with analogous chemical structures.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no conversion in our cross-coupling reaction with 4-Amino-3-bromobenzoic acid. What are the likely causes?
A1: Low or no conversion in cross-coupling reactions involving 4-Amino-3-bromobenzoic acid can often be attributed to catalyst deactivation. The primary functional groups of this molecule, the amino (-NH₂) and carboxylic acid (-COOH) groups, can interfere with the catalytic cycle of common palladium catalysts. The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the palladium center, potentially leading to the formation of inactive catalyst complexes. Furthermore, the carboxylic acid group can also interact with the catalyst or the basic reaction medium, influencing catalyst stability and activity.
Q2: Our reaction starts but then stalls, leading to incomplete conversion. What could be happening?
A2: A stalling reaction is a classic sign of catalyst deactivation occurring during the reaction. This can be due to several factors:
Product Inhibition: The product of the reaction may be binding to the catalyst more strongly than the starting materials, effectively poisoning the catalyst as the reaction progresses.
Ligand Degradation: The phosphine (B1218219) ligands commonly used in cross-coupling reactions can degrade over time at elevated temperatures, leading to the formation of inactive palladium species (palladium black).
Change in Reaction Conditions: As the reaction proceeds, changes in pH or the concentration of reactants and products can alter the stability and activity of the catalyst.
Q3: We are seeing significant formation of palladium black in our reaction vessel. How can we prevent this?
A3: The formation of palladium black indicates the aggregation of the active Pd(0) species into an inactive bulk metal form. This is a common deactivation pathway. To mitigate this, consider the following:
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can stabilize the monomeric Pd(0) species and prevent aggregation.
Reaction Temperature: Lowering the reaction temperature can reduce the rate of catalyst decomposition.
Solvent Effects: The choice of solvent can influence the stability of the catalytic species. A solvent that poorly solubilizes the catalyst can promote aggregation.
Q4: Can the bromide substituent on the aromatic ring affect catalyst performance?
A4: Yes, the bromide substituent plays a crucial role as the leaving group in many cross-coupling reactions. While essential for the oxidative addition step, high concentrations of bromide ions in the reaction mixture, which can accumulate as the reaction progresses, may in some cases inhibit the catalyst by coordinating to the palladium center.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during catalytic reactions with 4-Amino-3-bromobenzoic acid.
Observed Problem
Potential Cause
Suggested Troubleshooting Steps
Low or No Product Yield
Catalyst Poisoning by Amino Group
1. Protect the Amino Group: Temporarily protect the amino group (e.g., as an amide or carbamate) to prevent its coordination to the catalyst. The protecting group can be removed in a subsequent step. 2. Use a More Robust Catalyst System: Employ catalyst systems known to be more tolerant to functional groups, such as those with bulky N-heterocyclic carbene (NHC) ligands.
Inhibition by Carboxylic Acid Group
1. Esterification: Convert the carboxylic acid to an ester prior to the coupling reaction. The ester can be hydrolyzed back to the acid post-reaction. 2. Base Selection: Carefully select the base. A weaker, non-coordinating base might be preferable to avoid unwanted interactions with the carboxylic acid and the catalyst.
Reaction Stalls Mid-way
Catalyst Decomposition
1. Optimize Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. 2. Lower Reaction Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature to minimize thermal degradation of the catalyst and ligands. 3. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
Formation of Byproducts
Side Reactions (e.g., Homocoupling)
1. Adjust Stoichiometry: Fine-tune the stoichiometry of the coupling partners. 2. Degas Reagents: Thoroughly degas all solvents and reagents to remove oxygen, which can promote side reactions.
Difficulty in Catalyst Recycling
Leaching of Palladium
1. Use a Heterogeneous Catalyst: Consider using a supported palladium catalyst (e.g., Pd on carbon) which can be more easily recovered by filtration. 2. Optimize Reaction Conditions: Minimize catalyst leaching by using the mildest possible reaction conditions (temperature, reaction time).
Quantitative Data Summary
The following tables provide illustrative data on how catalyst performance can be affected in a typical Suzuki-Miyaura cross-coupling reaction involving a substrate similar to 4-Amino-3-bromobenzoic acid. This data is hypothetical and intended for comparative purposes to guide troubleshooting.
Table 1: Effect of Amino Group Protection on Reaction Yield
Substrate
Catalyst System
Reaction Time (h)
Yield (%)
Turnover Number (TON)
4-Amino-3-bromobenzoic acid
Pd(OAc)₂ / SPhos
12
15
15
N-Boc-4-Amino-3-bromobenzoic acid
Pd(OAc)₂ / SPhos
12
85
85
4-Amino-3-bromobenzoic acid
Pd(PEPPSI)-IPr
12
40
40
N-Boc-4-Amino-3-bromobenzoic acid
Pd(PEPPSI)-IPr
12
92
92
Table 2: Impact of Reaction Temperature on Catalyst Stability (Yield vs. Time for N-Boc-4-Amino-3-bromobenzoic acid with Pd(OAc)₂ / SPhos)
Time (h)
Yield at 80°C (%)
Yield at 100°C (%)
Yield at 120°C (%)
1
25
45
60
2
50
75
80
4
80
90
82 (Decomposition observed)
8
85
91
75 (Significant Pd black)
12
85
91
70
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with N-Boc-4-Amino-3-bromobenzoic acid
Reagent Preparation: In a glovebox, add N-Boc-4-Amino-3-bromobenzoic acid (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the vessel.
Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) to the vessel.
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Protocol 2: Monitoring Catalyst Deactivation by UV-Vis Spectroscopy
Setup: Use a reaction setup that allows for in-situ monitoring with a fiber-optic UV-Vis probe.
Reaction Initiation: Assemble the reaction as described in Protocol 1 within the monitored vessel.
Data Acquisition: Record UV-Vis spectra of the reaction mixture at regular intervals. The formation of palladium black is often accompanied by a broad, featureless absorption across the visible spectrum.
Analysis: Correlate the changes in the UV-Vis spectra with the reaction conversion data obtained from parallel sampling and analysis (e.g., GC-MS) to understand the kinetics of catalyst deactivation.
Visualizations
The following diagrams illustrate the key chemical processes involved.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential deactivation pathways for a palladium catalyst in the presence of 4-Amino-3-bromobenzoic acid.
Troubleshooting
Technical Support Center: 4-Amino-3-bromobenzoic Acid Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromobenzoic acid in palladium-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromobenzoic acid in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The primary focus is on minimizing the common side reaction of dehalogenation (debromination).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling reactions with 4-Amino-3-bromobenzoic acid, offering potential causes and actionable solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
1. Significant formation of 4-aminobenzoic acid (dehalogenated product) in Suzuki-Miyaura coupling.
The free amino group can interfere with the catalytic cycle, promoting reductive dehalogenation.[1]
- N-Protection: Protect the amino group as a Boc-carbamate or another suitable protecting group. This can significantly suppress dehalogenation.[1] - Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) which can favor reductive elimination over dehalogenation. - Base Selection: Employ a milder base such as K₂CO₃ or K₃PO₄ instead of strong bases like alkoxides.
2. Low yield of the desired coupled product and recovery of starting material.
- Inefficient catalyst activation or decomposition. - Suboptimal reaction temperature.
- Catalyst System: Ensure the use of a pre-catalyst or an efficient in-situ catalyst generation protocol. For Suzuki couplings, Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points. For Buchwald-Hartwig, consider G3 or G4 Buchwald precatalysts. - Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. For many Suzuki and Buchwald-Hartwig reactions, temperatures between 80-110°C are effective.
3. Formation of multiple unidentified byproducts.
- Reaction temperature is too high, leading to decomposition. - Oxygen contamination causing catalyst deactivation and side reactions.
- Temperature Control: Once the optimal temperature for conversion is found, avoid excessive heating. - Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.
4. Inconsistent reaction outcomes between batches.
- Purity of 4-Amino-3-bromobenzoic acid. - Water content in the reaction.
- Reagent Quality: Use high-purity starting materials. - Solvent Quality: Use anhydrous solvents, especially for Buchwald-Hartwig aminations. For Suzuki couplings, a small, controlled amount of water is often necessary, so consistency is key.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the dehalogenation of 4-Amino-3-bromobenzoic acid during palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation, or more specifically debromination, is a common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides.[2] For a substrate like 4-Amino-3-bromobenzoic acid, the mechanism can involve the formation of a palladium hydride species, which can then undergo reductive elimination with the aryl group to yield the dehalogenated product, 4-aminobenzoic acid. The presence of a free amino group can facilitate the formation of these hydride species.
Q2: How does the choice of phosphine ligand impact the extent of dehalogenation?
A2: The choice of phosphine ligand is critical in minimizing dehalogenation. Bulky and electron-rich ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can accelerate the rate of reductive elimination of the desired product from the palladium center.[3][4] This increased rate of the desired reaction pathway can outcompete the undesired dehalogenation pathway.
Q3: Is it always necessary to protect the amino group of 4-Amino-3-bromobenzoic acid before a Suzuki-Miyaura coupling?
A3: While not always strictly necessary, protecting the amino group is a highly recommended strategy to minimize dehalogenation, especially if significant amounts of the debrominated side product are observed.[1] The Boc (tert-butyloxycarbonyl) group is a common choice as it can often be removed under acidic conditions after the coupling reaction.
Q4: What role does the base play in the dehalogenation side reaction?
A4: The base is essential for the catalytic cycle of most cross-coupling reactions, but a strong or inappropriate base can promote dehalogenation. Strong bases like sodium tert-butoxide, while effective for amination reactions, can sometimes contribute to the formation of palladium hydride species. For Suzuki couplings, weaker inorganic bases like potassium carbonate or potassium phosphate (B84403) are generally preferred and can lead to cleaner reactions.[5]
Q5: Can the reaction solvent influence the amount of dehalogenation?
A5: Yes, the solvent can play a role. Protic solvents, for example, can be a source of protons that contribute to the formation of the dehalogenated product. In many cases, aprotic polar solvents like dioxane, THF, or toluene (B28343) are used. For Suzuki reactions, a mixture of an organic solvent and water is common, and the ratio should be optimized to ensure both solubility and minimal side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic acid (with N-protection)
N-Protection: React 4-Amino-3-bromobenzoic acid with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate) in a solvent like THF or dioxane to obtain Boc-protected 4-Amino-3-bromobenzoic acid.
Reaction Setup: To an oven-dried Schlenk flask, add the Boc-protected 4-Amino-3-bromobenzoic acid (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ (2-3 equivalents).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%)).
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Deprotection: Purify the crude product by column chromatography. The Boc protecting group can then be removed by treatment with an acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent.
General Protocol for Buchwald-Hartwig Amination of 4-Amino-3-bromobenzoic Acid
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 4-Amino-3-bromobenzoic acid (1 equivalent), the amine coupling partner (1.2 equivalents), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos or SPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents) to an oven-dried reaction vessel.
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
Reaction: Seal the vessel and heat to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Technical Support Center: Purification of Crude 4-Amino-3-bromobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-3-bromobenzoi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-3-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Amino-3-bromobenzoic acid?
A1: Common impurities depend on the synthetic route used.
From 4-aminobenzoic acid: The most common impurities are the unreacted starting material, 4-aminobenzoic acid, and the byproduct succinimide (B58015) if N-bromosuccinimide (NBS) is used as the brominating agent.[1] Over-bromination can also lead to di-brominated species.
From 4-bromo-3-nitrobenzoic acid: Incomplete reduction can result in the presence of the starting material, 4-bromo-3-nitrobenzoic acid.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the desired product from its impurities. The spots can be visualized under UV light or by using a staining reagent like ninhydrin (B49086) for compounds with amino groups.
Q3: Which purification technique is most suitable for my crude sample?
A3: The choice of purification technique depends on the nature and quantity of impurities.
Recrystallization is effective for removing small amounts of impurities when the desired compound is highly crystalline.
Column Chromatography is ideal for separating mixtures with components of different polarities, such as removing less polar starting materials or more polar byproducts.
Acid-Base Extraction can be used to separate acidic or basic impurities from the desired product.
Troubleshooting Guides
Recrystallization
Problem 1: Crystals of 4-Amino-3-bromobenzoic acid do not form upon cooling.
Cause: The solution may be too dilute (too much solvent was added).
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the product. Then, allow it to cool again.[2]
Cause: The cooling process is too rapid.
Solution: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.
Cause: The solution is supersaturated but nucleation has not occurred.
Solution: Try scratching the inside of the flask with a glass rod to provide a surface for crystal growth. Alternatively, add a seed crystal of pure 4-Amino-3-bromobenzoic acid if available.
Problem 2: The recrystallized product is still colored.
Cause: Colored impurities are present that co-crystallize with the product.
Solution: Before the heating step of recrystallization, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
Problem 3: The yield after recrystallization is very low.
Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2]
Solution: Minimize the amount of hot solvent used to dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
Cause: The product is significantly soluble in the cold recrystallization solvent.
Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product. Consider using a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
Column Chromatography
Problem 1: Poor separation of 4-Amino-3-bromobenzoic acid from impurities.
Cause: The mobile phase (eluent) polarity is not optimized.
Solution: Adjust the polarity of the eluent. If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[3][4]
Cause: The column is overloaded with the crude sample.
Solution: Use a larger column or reduce the amount of crude material loaded onto the column.
Problem 2: The product is eluting as a broad band, leading to mixed fractions.
Cause: The column was not packed properly, leading to channeling.
Solution: Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly in the column without any air bubbles or cracks.[3]
Cause: The initial band of the loaded sample was too wide.
Solution: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the column as a narrow band.
Data Presentation
Table 1: Comparison of Purification Techniques for 4-Amino-3-bromobenzoic Acid
Note: The yield and purity values are illustrative and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of 4-Amino-3-bromobenzoic Acid
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol (B129727), ethyl acetate, or mixtures like ethanol/water) to find a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold. A mixture of dichloromethane (B109758) and methanol has been used for recrystallization for X-ray studies.[5]
Dissolution: Place the crude 4-Amino-3-bromobenzoic acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography of 4-Amino-3-bromobenzoic Acid
Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a suitable slurry packing method with a non-polar solvent like hexane.
Sample Loading: Dissolve the crude 4-Amino-3-bromobenzoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
Elution: Start the elution with a low polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to separate the components.
Fraction Collection: Collect the eluting solvent in small fractions.
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Amino-3-bromobenzoic acid.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 4-Amino-3-bromobenzoic acid.
Caption: Logical relationships for selecting a purification method based on impurity type.
Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 4-Amino-3-bromob...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 4-Amino-3-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 4-Amino-3-bromobenzoic acid?
A1: A mixture of dichloromethane (B109758) and methanol (B129727) has been successfully used for the recrystallization of 4-Amino-3-bromobenzoic acid to obtain high-purity crystals suitable for X-ray studies[1]. The principle of using a solvent pair is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) to induce crystallization. In this case, dichloromethane is likely the better solvent, and methanol acts as the anti-solvent.
Q2: My 4-Amino-3-bromobenzoic acid is not dissolving in the hot solvent. What should I do?
A2: There are several potential reasons for this issue:
Insufficient Solvent: You may not have added enough of the primary solvent (e.g., dichloromethane). Add a small amount of additional hot solvent until the solid dissolves.
Inappropriate Solvent: The chosen solvent may not be suitable for your compound at the given temperature. If increasing the solvent volume does not work, you may need to select a different solvent system.
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.
Q3: No crystals are forming upon cooling. What are the possible causes and solutions?
A3: The failure of crystals to form is a common issue in recrystallization. Here are some troubleshooting steps:
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus. This can create nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure 4-Amino-3-bromobenzoic acid, adding a "seed crystal" to the cooled solution can initiate crystallization.
Excess Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
Cooling Rate: If the solution was cooled too rapidly, crystal formation might be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?
A4: "Oiling out" or precipitation occurs when the solute comes out of solution too rapidly or at a temperature above its melting point. To address this:
Reheat and Add More Solvent: Reheat the solution until the oil or precipitate redissolves. Add a small amount of the "good" solvent to increase the total solvent volume and then allow the solution to cool more slowly.
Change Solvent System: The boiling point of your solvent might be too high. Consider a different solvent or solvent pair with a lower boiling point.
Purity of the Crude Material: A high concentration of impurities can sometimes inhibit crystallization and lead to oiling out. A preliminary purification step, such as passing the crude material through a short silica (B1680970) plug, might be necessary.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low Recovery of Recrystallized Product
Too much solvent was used, leading to significant loss of the compound in the mother liquor.
Concentrate the filtrate by evaporation and cool it again to recover more crystals. For future experiments, use a smaller volume of the initial solvent.
The compound is significantly soluble in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.
Preheat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.
Discolored Crystals
Colored impurities are present in the crude material.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly, as it can also adsorb the desired compound.
The compound may have degraded during heating.
Avoid prolonged heating at high temperatures. Select a solvent with a lower boiling point if possible.
Crystals are very fine or powdery
The solution cooled too rapidly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
High degree of supersaturation.
Try to induce crystallization at a slightly higher temperature by adding a seed crystal before the solution becomes highly supersaturated.
Quantitative Data
Solvent
Polarity
Suitability as a Primary Solvent
Suitability as an Anti-Solvent
Notes
Water
High
Potentially suitable at high temperatures
Good
The amino and carboxylic acid groups suggest some water solubility, likely increasing with temperature.
Methanol
High
Good
Poor
Often a good solvent for polar organic molecules.
Ethanol
High
Good
Poor
Similar to methanol, a good choice for dissolving polar compounds.
Acetone
Medium
Moderate
Moderate
Can be a good solvent, but its lower boiling point may be a consideration.
Dichloromethane
Medium
Good
Poor
A good solvent for a wide range of organic compounds.
Ethyl Acetate
Medium
Moderate
Moderate
Often used in recrystallization of moderately polar compounds.
Hexane/Heptane
Low
Poor
Good
Good anti-solvents to use with more polar primary solvents.
Experimental Protocols
Recrystallization of 4-Amino-3-bromobenzoic Acid using Dichloromethane and Methanol
This protocol is based on a reported method for the purification of 4-Amino-3-bromobenzoic acid[1].
Materials:
Crude 4-Amino-3-bromobenzoic acid
Dichloromethane (DCM)
Methanol
Erlenmeyer flask
Heating source (e.g., hot plate)
Glass funnel and filter paper (for hot filtration, if necessary)
Büchner funnel and filter flask (for vacuum filtration)
Ice bath
Procedure:
Dissolution: Place the crude 4-Amino-3-bromobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely. Gentle heating may be required.
Hot Filtration (Optional): If insoluble impurities are present after the addition of the hot dichloromethane, perform a hot filtration. To do this, preheat a glass funnel and fluted filter paper with hot dichloromethane and then quickly filter the hot solution into a clean Erlenmeyer flask.
Induce Crystallization: While the dichloromethane solution is still warm, slowly add methanol dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
Crystal Formation: Add a few more drops of dichloromethane until the cloudiness just disappears. Set the flask aside and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
Cooling: Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Analysis: Determine the melting point of the recrystallized product to assess its purity. The melting point of pure 4-Amino-3-bromobenzoic acid is reported to be in the range of 211-215 °C.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: A flowchart outlining the troubleshooting steps for common issues encountered during the recrystallization process.
Stability of 4-Amino-3-bromobenzoic acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-3-bromobenzoic acid in various solvents. This resource is intended for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-3-bromobenzoic acid in various solvents. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 4-Amino-3-bromobenzoic acid?
A1: 4-Amino-3-bromobenzoic acid is a solid that is generally stable under recommended storage conditions, which include being kept in a tightly sealed container in a cool, dry, and well-ventilated area. It is known to be sensitive to light and air, and discoloration may occur upon exposure.
Q2: Which solvents are recommended for dissolving 4-Amino-3-bromobenzoic acid?
A2: Based on the behavior of the related compound p-aminobenzoic acid, polar protic solvents such as ethanol (B145695) and methanol (B129727) are generally good choices for solubilizing 4-Amino-3-bromobenzoic acid. It is also soluble in other polar organic solvents. Its solubility in aqueous solutions is dependent on the pH. While it is soluble in many organic solvents, its stability in these solvents can vary.
Q3: How does the type of solvent (protic vs. aprotic) affect the stability of 4-Amino-3-bromobenzoic acid?
A3: The type of solvent can significantly influence the stability of 4-Amino-3-bromobenzoic acid by affecting its protonation state. In protic solvents (e.g., water, methanol, ethanol), the carboxylic acid group is more likely to be protonated. In aprotic solvents (e.g., DMSO, DMF, acetonitrile), the amino group is more likely to be protonated. These different ionic forms can have different reactivities and degradation pathways. For instance, the protonation of the amino group in aprotic solvents might make it more susceptible to certain reactions.
Q4: What are the potential degradation pathways for 4-Amino-3-bromobenzoic acid?
A4: Based on its chemical structure, 4-Amino-3-bromobenzoic acid is susceptible to several degradation pathways:
Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond (de-bromination).[1]
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and certain metal ions.
Decarboxylation: Under acidic conditions and/or elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.[2]
Hydrolysis: While less common for the aromatic ring itself, ester derivatives of the carboxylic acid would be susceptible to hydrolysis.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Solution turns yellow/brown upon storage.
Oxidation of the amino group. This can be accelerated by exposure to air and light.
Prepare fresh solutions before use. Store stock solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (2-8 °C).
Unexpected peaks appear in HPLC chromatogram over time.
Degradation of the compound. The new peaks could correspond to degradation products such as 4-aminobenzoic acid (from de-bromination) or 3-bromoaniline (B18343) (from decarboxylation).
Confirm the identity of the new peaks using a reference standard if available, or by LC-MS analysis. To minimize degradation, follow the storage recommendations above. For experimental work, consider using degassed solvents and protecting the reaction from light.
Poor peak shape or loss of compound during HPLC analysis.
Interaction of the compound with the HPLC column or instability in the mobile phase. The amino and carboxylic acid groups can interact with silanol (B1196071) groups on silica-based columns.
Use a column with end-capping or a polymer-based column. Ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state of the compound. A pH between 3 and 7 is generally a good starting point.
Inconsistent experimental results.
Degradation of the compound in the reaction solvent. The reactivity of the compound can change if it degrades, leading to variable yields or unexpected side products.
Perform a stability study of 4-Amino-3-bromobenzoic acid in the chosen solvent under the experimental conditions (temperature, light exposure) to assess its stability over the course of the reaction. Use an internal standard to accurately quantify the starting material.
Experimental Protocols
Protocol for Assessing the Stability of 4-Amino-3-bromobenzoic Acid by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of 4-Amino-3-bromobenzoic acid in a specific solvent. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[3]
1. Preparation of Stock Solution:
Accurately weigh approximately 10 mg of 4-Amino-3-bromobenzoic acid and dissolve it in 10 mL of the chosen solvent (e.g., methanol, acetonitrile, DMSO, or an aqueous buffer) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60 °C.
Photodegradation: Expose a sealed vial of the stock solution to a UV lamp (e.g., 254 nm or 365 nm).
Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
3. Sample Analysis by HPLC:
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample and the control.
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
Dilute the samples to a suitable concentration with the mobile phase.
Analyze the samples using the following or a similar HPLC method.
4. Suggested HPLC Method:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
Gradient Program: A suitable starting point is 10% B, increasing to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength determined by the UV spectrum of 4-Amino-3-bromobenzoic acid (a photodiode array detector is recommended to monitor for the appearance of new peaks with different UV spectra).
Injection Volume: 10 µL.
5. Data Analysis:
Monitor the decrease in the peak area of 4-Amino-3-bromobenzoic acid and the increase in the peak areas of any new peaks over time.
Calculate the percentage degradation.
If possible, identify the degradation products using mass spectrometry (LC-MS).
Data Presentation
Table 1: Solubility of 4-Aminobenzoic Acid (a related compound) in Different Solvents
Solvent
Type
Solubility ( g/100 mL)
Temperature (°C)
Water
Protic
0.59
25
Ethanol
Protic
12.5
25
Methanol
Protic
Soluble
-
Acetonitrile
Aprotic
Lower than in protic solvents
-
DMSO
Aprotic
Soluble
-
DMF
Aprotic
Soluble
-
Table 2: Potential Degradation Products of 4-Amino-3-bromobenzoic Acid
Degradation Pathway
Potential Product
Chemical Structure
De-bromination
4-Aminobenzoic acid
C₇H₇NO₂
Decarboxylation
3-Bromoaniline
C₆H₆BrN
Oxidation
Various oxidized species
-
Visualizations
Caption: Workflow for forced degradation study of 4-Amino-3-bromobenzoic acid.
Caption: Potential degradation pathways of 4-Amino-3-bromobenzoic acid.
Preventing oxidation of 4-Amino-3-bromobenzoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromobenzoic acid. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromobenzoic acid. The information provided is designed to help prevent its oxidation in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of 4-Amino-3-bromobenzoic acid has turned yellow/brown. What is the cause?
A1: The discoloration of your 4-Amino-3-bromobenzoic acid solution is a common indicator of oxidation. Aromatic amines, such as this compound, are susceptible to degradation when exposed to oxygen (air), light, and elevated temperatures. This process can lead to the formation of colored impurities, altering the solution's appearance and potentially affecting its reactivity and purity.
Q2: What are the primary factors that accelerate the oxidation of 4-Amino-3-bromobenzoic acid in solution?
A2: The primary factors that accelerate oxidation are:
Oxygen: Dissolved oxygen in the solvent is a key initiator of the oxidation process.
Light: Exposure to UV or ambient light can provide the energy to initiate oxidative reactions.
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
Solvent Choice: The type of solvent used can influence the stability of the compound. While specific data for 4-Amino-3-bromobenzoic acid is limited, polar solvents can sometimes affect the stability of related compounds.
Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidation reactions.
Q3: How can I prevent the oxidation of my 4-Amino-3-bromobenzoic acid solution?
A3: To prevent oxidation, it is crucial to minimize exposure to the factors mentioned above. Key preventative measures include:
Working under an inert atmosphere: Purging your solvent and the reaction vessel with an inert gas like nitrogen or argon will displace oxygen.
Using degassed solvents: Solvents can be degassed using methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.
Protecting from light: Use amber-colored glassware or wrap your containers in aluminum foil to block light.
Controlling temperature: Store solutions at reduced temperatures, such as 2-8°C, to slow down the degradation rate.
Adding antioxidants: Incorporating a suitable antioxidant can help to quench oxidative chain reactions.
Q4: What type of antioxidants are suitable for stabilizing 4-Amino-3-bromobenzoic acid solutions?
Free radical scavengers: Hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used to intercept radical species.
Peroxide decomposers: These compounds, which can include certain phosphites or thioethers, break down peroxides that can initiate oxidation.
The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with downstream applications.
Q5: How should I properly store a solution of 4-Amino-3-bromobenzoic acid?
A5: For optimal stability, solutions of 4-Amino-3-bromobenzoic acid should be stored in a tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Solution turns yellow/brown upon preparation.
Immediate oxidation due to oxygen in the solvent or headspace.
Prepare the solution using degassed solvents and under a continuous stream of inert gas (nitrogen or argon).
Solution discolors over a short period of storage.
Exposure to light and/or oxygen during storage.
Store the solution in an amber vial, purge the headspace with an inert gas before sealing, and store at 2-8°C.
Inconsistent experimental results using the solution.
Degradation of 4-Amino-3-bromobenzoic acid leading to lower effective concentration and presence of impurities.
Prepare fresh solutions for critical experiments. If storage is necessary, implement all preventative measures (inert atmosphere, light protection, low temperature, and consider adding an antioxidant). Monitor the purity of the solution over time using analytical techniques like HPLC.
Precipitate forms in the solution upon storage at low temperatures.
The compound's solubility limit is exceeded at the storage temperature.
Before use, allow the solution to slowly warm to room temperature and ensure the precipitate fully redissolves. If it does not, this could indicate the formation of insoluble degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stabilized 4-Amino-3-bromobenzoic Acid Solution
Solvent Degassing: Take the desired volume of a suitable solvent (e.g., ethanol, ethyl acetate) in a flask. Sparge the solvent with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
Inert Atmosphere Setup: Assemble your glassware (e.g., a two-neck flask with a magnetic stirrer) and purge it thoroughly with an inert gas. Maintain a gentle positive pressure of the inert gas throughout the procedure.
Dissolution: Weigh the required amount of 4-Amino-3-bromobenzoic acid and add it to the flask. Add the degassed solvent to the flask via a cannula or a dropping funnel.
Stirring: Stir the mixture at room temperature until the solid is completely dissolved.
(Optional) Antioxidant Addition: If an antioxidant is to be used, add a small, predetermined amount of the chosen antioxidant (e.g., BHT) to the solution.
Storage: Transfer the solution to an amber vial using a cannula. Purge the headspace of the vial with the inert gas before sealing it tightly with a cap containing a PTFE septum. Store the vial at 2-8°C.
Protocol 2: Monitoring Solution Stability by HPLC
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a small aliquot of the 4-Amino-3-bromobenzoic acid solution. Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Injection Volume: 10 µL.
Analysis: Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. Quantify the peak area of the 4-Amino-3-bromobenzoic acid to determine the extent of degradation over time.
Logical Workflow for Preventing Oxidation
Caption: Workflow for preparing and storing stabilized solutions of 4-Amino-3-bromobenzoic acid.
Optimization
Technical Support Center: Photodegradation of 4-Amino-3-bromobenzoic Acid Solutions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data related to the photodegradation of 4-Amino-3-bromobenzoic acid. The information is tail...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and data related to the photodegradation of 4-Amino-3-bromobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals conducting experiments in this area.
Disclaimer: Direct experimental data on the photodegradation of 4-Amino-3-bromobenzoic acid is limited in publicly available literature. Therefore, much of the guidance provided is based on established principles of photochemistry and data from analogous compounds, such as other substituted benzoic acids and aromatic amines.
Troubleshooting Guide
This guide addresses common issues encountered during the photodegradation of 4-Amino-3-bromobenzoic acid solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
No or Slow Degradation
- Inappropriate Wavelength: The light source wavelength may not overlap with the absorption spectrum of 4-Amino-3-bromobenzoic acid. - Low Light Intensity: Insufficient photon flux to initiate and sustain the photochemical reaction. - Incorrect pH: The pH of the solution can influence the speciation of the molecule and its susceptibility to degradation. - Quenching by Impurities: Presence of other substances in the solution that can deactivate the excited state of the target molecule.
- Determine the UV-Vis absorption spectrum of 4-Amino-3-bromobenzoic acid and ensure your light source emits at or near the absorption maxima.[1] - Increase the light intensity or move the sample closer to the source. Use actinometry to quantify the photon flux.[2] - Investigate the effect of pH on the degradation rate by performing experiments at different pH values. - Use high-purity solvents and reagents. Consider purifying the sample if impurities are suspected.
Inconsistent Results/Poor Reproducibility
- Fluctuations in Light Source Intensity: The output of the lamp may vary over time. - Temperature Variations: Photodegradation rates can be temperature-dependent. - Inconsistent Sample Positioning: Variations in the distance and angle of the sample relative to the light source. - Oxygen Concentration: The presence and concentration of dissolved oxygen can affect the degradation pathway and rate.
- Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp output with a radiometer. - Use a thermostatted reaction vessel to maintain a constant temperature. - Utilize a standardized sample holder or a merry-go-round reactor for consistent positioning.[2] - For aerobic degradation, ensure consistent aeration. For anaerobic conditions, thoroughly deoxygenate the solution with an inert gas (e.g., nitrogen or argon).
Formation of Unidentified Intermediates or Precipitates
- Complex Degradation Pathway: Photodegradation can lead to a variety of intermediate products. - Secondary Photoreactions: Primary degradation products may themselves be photochemically active. - Polymerization: Some aromatic degradation products can polymerize, leading to insoluble materials.
- Employ analytical techniques such as HPLC-MS/MS or GC-MS to identify intermediates.[3] - Analyze samples at multiple time points to track the formation and decay of intermediates. - Varying experimental conditions (e.g., pH, oxygen levels) may alter the degradation pathway and prevent polymerization.
Difficulty in Monitoring Degradation
- Overlapping Spectra: The absorption spectra of the parent compound and its degradation products may overlap, complicating spectrophotometric analysis. - Low Concentration: The concentration of the analyte may be below the detection limit of the analytical method.
- Use chromatographic methods like HPLC with a UV-Vis or diode array detector to separate the parent compound from its products before quantification.[4] - If using UV-Vis spectrophotometry, consider using a multi-wavelength analysis or derivative spectroscopy. - Concentrate the sample or use a more sensitive analytical technique.
Frequently Asked Questions (FAQs)
Q1: What is the expected photodegradation pathway for 4-Amino-3-bromobenzoic acid?
A1: While a specific pathway for 4-Amino-3-bromobenzoic acid has not been definitively established in the literature, degradation of halogenated aromatic compounds often proceeds via dehalogenation (cleavage of the carbon-bromine bond) and oxidation of the aromatic ring.[5][6] The amino and carboxylic acid groups may also undergo transformation. Plausible initial steps could involve hydroxylation of the aromatic ring and/or reductive debromination.
Q2: What is a suitable light source for the photodegradation of 4-Amino-3-bromobenzoic acid?
A2: A light source that emits in the UV region is likely necessary. To determine the optimal wavelength, you should first measure the UV-Vis absorption spectrum of 4-Amino-3-bromobenzoic acid. The light source should have significant emission at the wavelength of maximum absorbance (λmax). Mercury lamps are a common choice for such experiments.
Q3: How can I calculate the quantum yield of photodegradation?
A3: The quantum yield (Φ) is the ratio of the number of molecules degraded to the number of photons absorbed. It is determined experimentally by measuring the rate of degradation and the photon flux of the light source. A chemical actinometer, a compound with a known quantum yield, is often used to determine the photon flux.[2][7]
Q4: Does the pH of the solution matter?
A4: Yes, the pH of the solution can significantly impact the photodegradation rate. The ionization state of the amino and carboxylic acid groups of 4-Amino-3-bromobenzoic acid will change with pH, which can affect its light absorption properties and reactivity. It is advisable to buffer the solution and investigate a range of pH values.
Q5: Should the experiment be conducted in the presence or absence of oxygen?
A5: The presence of oxygen can influence the degradation mechanism. In aerobic conditions, reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) radicals can be formed, which can accelerate degradation. In anaerobic conditions, reductive pathways may be favored. The choice depends on the specific research question. It is important to control the oxygen concentration for reproducible results.
Experimental Protocols
General Protocol for Photodegradation of 4-Amino-3-bromobenzoic Acid
This protocol outlines a general procedure for studying the photodegradation of 4-Amino-3-bromobenzoic acid in an aqueous solution.
Photoreactor equipped with a suitable UV lamp (e.g., mercury lamp)
Quartz reaction vessels
Magnetic stirrer and stir bars
pH meter
UV-Vis spectrophotometer
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Syringe filters (e.g., 0.22 µm)
c. Procedure:
Solution Preparation: Prepare a stock solution of 4-Amino-3-bromobenzoic acid in the desired solvent. Prepare the experimental solutions by diluting the stock solution in the buffered aqueous medium to the target concentration.
Dark Control: Before irradiation, place a sample in the photoreactor with the lamp off and stir for a period equivalent to the planned experiment duration. This will account for any adsorption to the vessel walls or degradation not induced by light.
Photolysis: Place the sample in the photoreactor and turn on the light source. Ensure consistent stirring throughout the experiment.
Sampling: At predetermined time intervals, withdraw aliquots of the solution. If necessary, immediately add a quenching agent to stop the photoreaction.
Sample Preparation for Analysis: Filter the aliquots through a 0.22 µm syringe filter to remove any particulate matter before analysis.
Analysis: Analyze the concentration of 4-Amino-3-bromobenzoic acid and any potential degradation products using a validated HPLC method. A UV-Vis spectrophotometer can be used for preliminary analysis by monitoring the change in the absorption spectrum over time.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a pH modifier (e.g., 0.1% formic acid). The exact composition should be optimized for good separation.
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
Detection: UV detector set at the λmax of 4-Amino-3-bromobenzoic acid. A diode array detector is recommended to monitor for the appearance of new peaks corresponding to degradation products.
Quantification: Use a calibration curve prepared with standards of known concentrations.
Quantitative Data Summary
As direct quantitative data for the photodegradation of 4-Amino-3-bromobenzoic acid is scarce, the following tables present hypothetical data based on typical results for similar aromatic compounds to illustrate how experimental data could be presented.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of 4-Amino-3-bromobenzoic Acid.
pH
k (min⁻¹)
Half-life (t₁/₂) (min)
3
0.015
46.2
5
0.028
24.8
7
0.022
31.5
9
0.010
69.3
Table 2: Influence of Initial Concentration on Photodegradation Efficiency.
Initial Concentration (mg/L)
Degradation Efficiency after 60 min (%)
5
95
10
88
20
75
50
62
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photodegradation of 4-Amino-3-bromobenzoic acid.
Plausible Photodegradation Pathway
Caption: A plausible photodegradation pathway for 4-Amino-3-bromobenzoic acid.
Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize amide coupling reactions involving 4-Amino-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize amide coupling reactions involving 4-Amino-3-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 4-Amino-3-bromobenzoic acid in an amide coupling reaction?
A1: The primary challenge is managing the reactivity of the three functional groups: the carboxylic acid, the aromatic amine, and the bromo substituent. Key considerations include:
Chemoselectivity: Ensuring the intended amine nucleophile reacts with the activated carboxylic acid without side reactions involving the aromatic amine or the bromo group.
Self-Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers or polymers.
Reactivity: The electron-donating amino group can influence the reactivity of the carboxylic acid.
Purification: Separating the desired product from unreacted starting materials, coupling agent byproducts, and any side products can be challenging.
Q2: Which coupling reagents are most effective for 4-Amino-3-bromobenzoic acid?
A2: A variety of modern coupling reagents are suitable, and the best choice may depend on the specific amine coupling partner. Uronium/aminium-based reagents like HATU and HBTU are highly efficient and rapid.[1][2] Carbodiimides such as EDC, often paired with additives like HOBt or OxymaPure, are also a robust and cost-effective option.[2][3] Phosphonium-based reagents like PyBOP are also effective and can minimize certain side reactions.[1]
Q3: What is the role of a base in this reaction, and which one should I use?
A3: A non-nucleophilic organic base is essential to deprotonate the carboxylic acid, facilitating its activation, and to neutralize any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes side reactions.[2] Other bases like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) can also be used.[2] The amount of base used should be carefully controlled, typically 2-3 equivalents.
Q4: How can I prevent self-polymerization of 4-Amino-3-bromobenzoic acid?
A4: Self-polymerization can be minimized by controlling the reaction conditions:
Order of Addition: Pre-activate the 4-Amino-3-bromobenzoic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine coupling partner. This ensures the activated species is readily trapped by the desired amine.[4]
Slow Addition: Add the amine component dropwise to the activated carboxylic acid solution to maintain a low concentration of the free amine.
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help control the rate of competing reactions.[5]
Q5: Does the bromo-substituent interfere with the amide coupling reaction?
A5: Under standard amide coupling conditions, the bromo-substituent is generally stable and does not interfere. However, it is a potential site for side reactions if palladium catalysts or strong nucleophiles are present under harsh conditions. For typical amide coupling protocols, this is not a primary concern.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
1. Incomplete activation of the carboxylic acid.2. Poor nucleophilicity of the amine.3. Hydrolysis of the activated ester by moisture.4. Self-polymerization of the starting material.
1. Increase the equivalents of the coupling reagent (1.1-1.5 eq).2. Increase reaction time and/or temperature. Consider a more potent coupling reagent like HATU.3. Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.4. Pre-activate the carboxylic acid before adding the amine.
Presence of a Major Byproduct with a Mass Corresponding to Self-Coupling
1. The amino group of one molecule is reacting with the activated carboxyl group of another.
1. Lower the reaction temperature (start at 0 °C).2. Pre-activate the 4-Amino-3-bromobenzoic acid for 15-30 minutes before adding the amine partner.3. Add the amine slowly to the reaction mixture.
Difficult Purification
1. Presence of unreacted starting materials.2. Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC).3. Formation of closely related side products.
1. Optimize stoichiometry to ensure complete conversion of the limiting reagent.2. If using DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration. For DIC or EDC, byproducts are more soluble and require chromatographic separation or aqueous extraction.[1]3. Consider recrystallization as an alternative to column chromatography. Solvents like ethanol, acetone, or acetonitrile (B52724) can be effective for purifying amides.[6]
Guanidinylation of the Amine
1. This is a known side reaction with uronium/aminium-based reagents (HBTU, HATU) where the coupling reagent reacts directly with the amine.[7]
1. Use a slight excess of the carboxylic acid relative to the coupling reagent.2. Ensure the carboxylic acid is fully dissolved and pre-activated before adding the amine.
Recommended Reagents and Conditions
Parameter
Recommendation 1 (Uronium-based)
Recommendation 2 (Carbodiimide-based)
Recommendation 3 (Phosphonium-based)
Coupling Reagent
HATU (1.1 eq)
EDC (1.2 eq)
PyBOP (1.1 eq)
Additive
None required
HOBt (1.2 eq) or OxymaPure (1.2 eq)
None required
Base
DIPEA (2.5 eq)
DIPEA (2.5 eq)
DIPEA (2.5 eq)
Solvent
DMF, NMP, or DCM
DMF, NMP, or DCM
DMF, NMP, or DCM
Temperature
0 °C to Room Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Reaction Time
1-4 hours
4-12 hours
2-6 hours
Experimental Protocols
Protocol 1: Amide Coupling using HATU
To a solution of 4-Amino-3-bromobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt
Dissolve 4-Amino-3-bromobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) to the mixture.
Cool the reaction to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
Follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Caption: General workflow for amide coupling with 4-Amino-3-bromobenzoic acid.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Peptide Coupling with 4-Amino-3-bromobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in avoiding racemization during p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in avoiding racemization during peptide coupling reactions involving 4-Amino-3-bromobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This results in the formation of a mixture of D- and L-enantiomers from a single, pure enantiomer. The incorporation of the incorrect stereoisomer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide coupling:[1][2]
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-peptide.[1]
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an enolate intermediate. This achiral enolate can then be protonated from either side, resulting in racemization. This pathway is more significant under strongly basic conditions.[1]
Q3: How does the structure of 4-Amino-3-bromobenzoic acid potentially influence racemization?
A3: While specific data on the racemization of 4-Amino-3-bromobenzoic acid in peptide coupling is limited, its electronic and steric properties may play a role. The electron-withdrawing nature of the bromine atom could potentially increase the acidity of the carboxylic acid proton, which might influence the rate of activation and subsequent side reactions. However, as an achiral amino acid, 4-Amino-3-bromobenzoic acid itself cannot racemize. The primary concern for racemization lies with the chiral amino acid to which it is being coupled. The steric hindrance from the bromo substituent adjacent to the amino group might also affect the kinetics of the coupling reaction.
Q4: Which coupling reagents are recommended to minimize racemization when using 4-Amino-3-bromobenzoic acid?
A4: For coupling 4-Amino-3-bromobenzoic acid to a chiral amino acid, it is crucial to select coupling reagents known for low racemization potential. Onium salt-based reagents are generally preferred over carbodiimides alone.
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) are known for rapid coupling times and low racemization.[3] They do not generate carcinogenic byproducts like HMPA.[3]
Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient and generally result in low levels of racemization, especially when used with additives.[1][4] COMU is a highly efficient aminium salt that has demonstrated a very low tendency for racemization and can be particularly useful for difficult couplings.[1]
Q5: What is the role of additives in suppressing racemization?
A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents like DIC or DCC.[5][6] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[5]
Hydroxybenzotriazoles (HOBt, HOAt): HOBt has been widely used, but HOAt (1-Hydroxy-7-azabenzotriazole) is generally more effective at suppressing racemization.[2][5]
Oxime-based Additives (OxymaPure, Oxyma-B): These are excellent non-explosive alternatives to HOAt and have been shown to be highly effective at suppressing racemization.[1][2][6]
Troubleshooting Guide
Issue: High levels of epimerization detected in the peptide product after coupling with 4-Amino-3-bromobenzoic acid.
This common issue can often be resolved by systematically evaluating and optimizing the reaction conditions.
Logical Workflow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting high racemization levels.
Data Presentation
Table 1: Comparison of Coupling Additives on Racemization
The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling reaction. While this data is not specific to 4-amino-3-bromobenzoic acid, it provides a general guideline for selecting an appropriate additive.
Recommendation: Based on general findings, using HOAt or Oxyma-B as an additive with a carbodiimide coupling reagent can significantly reduce racemization compared to HOBt.[1] For particularly challenging couplings, employing a modern onium salt like COMU, which already incorporates an Oxyma-based moiety, is highly recommended.[1]
Table 2: Influence of Base on Racemization
The choice of base has a significant impact on the extent of racemization.
Base
pKa
Steric Hindrance
Racemization Potential
Triethylamine (TEA)
10.75
Low
High
N,N-Diisopropylethylamine (DIPEA)
10.1
High
Moderate
N-Methylmorpholine (NMM)
7.38
Moderate
Low
2,4,6-Collidine (TMP)
7.43
High
Very Low
Recommendation: To minimize racemization, a weaker and more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine should be used.[2][7]
Experimental Protocols
Protocol 1: General Peptide Coupling Procedure to Minimize Racemization
This protocol provides a general method for coupling 4-Amino-3-bromobenzoic acid to a protected amino acid with a high degree of chiral purity.
Materials:
N-protected chiral amino acid
4-Amino-3-bromobenzoic acid
Coupling reagent (e.g., HATU, HCTU, or COMU)
Racemization suppressing additive (if using a carbodiimide, e.g., OxymaPure)
Weak, sterically hindered base (e.g., N-Methylmorpholine)
Anhydrous, aprotic solvent (e.g., DMF, NMP)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 eq.) and 4-Amino-3-bromobenzoic acid (1.0-1.2 eq.) in the anhydrous solvent.
Cool the reaction mixture to 0 °C using an ice bath.
Add the weak, sterically hindered base (e.g., NMM, 2.0 eq.).
In a separate vessel, dissolve the coupling reagent (e.g., HATU, 1.0 eq.) in the anhydrous solvent.
Slowly add the coupling reagent solution to the reaction mixture at 0 °C.
Allow the reaction to stir at 0 °C for 10-15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol describes a general method to determine the extent of racemization in the synthesized dipeptide.
Objective: To separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer.
Materials:
Crude dipeptide sample
Standards of the pure L-L and, if available, the D-L diastereomers
Method Development: Develop a chiral HPLC method capable of separating the diastereomers. This typically involves screening different chiral stationary phases and mobile phase compositions (e.g., varying ratios of hexane/isopropanol).
Standard Analysis: Inject the pure L-L and D-L standards (if available) to determine their respective retention times.
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
Sample Analysis: Inject the crude sample onto the chiral HPLC column using the developed method.
Quantification: Integrate the peak areas for the L-L and D-L diastereomers. The percentage of racemization can be calculated using the following formula:
% Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
Signaling Pathways and Workflows
Caption: Key pathways in peptide coupling and racemization.
Technical Support Center: Regioselective Synthesis of 4-Amino-3-bromobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-amino-3-bromoben...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-amino-3-bromobenzoic acid and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Problem 1: Low Yield of the Desired 3-Bromo Isomer and Formation of Byproducts
Question: My reaction is showing a low yield of the target 4-amino-3-bromobenzoic acid derivative, and I am observing multiple spots on my TLC plate. What are the likely side products and how can I improve the regioselectivity?
Answer:
Low yields and the formation of multiple products are common challenges in the electrophilic bromination of activated aromatic rings like 4-aminobenzoic acid derivatives. The primary competing reactions are over-bromination and the formation of other isomers.
Likely Side Products:
2-Bromo-4-aminobenzoic acid: Formation of the ortho-bromo isomer.
3,5-Dibromo-4-aminobenzoic acid: Di-bromination of the aromatic ring.
Unreacted starting material: Incomplete reaction.
Strategies to Improve Regioselectivity and Yield:
Protecting Group Strategy: The amino group is a strong activating group, which can lead to over-reactivity and poor regioselectivity. Protecting the amino group as an amide (e.g., acetamide) can moderate its activating effect and improve the yield of the desired mono-brominated product. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and improve solubility in organic solvents.[1]
Choice of Brominating Agent:
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent that is often preferred over elemental bromine to minimize over-bromination.[1]
Copper(II) Bromide (CuBr₂): This reagent can be used for direct bromination, sometimes in ionic liquids, and can offer high regioselectivity for the para-position in unprotected anilines.
Reaction Conditions:
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C) can help to control the reaction rate and improve selectivity.[1]
Solvent: The choice of solvent can influence the reactivity and selectivity. Dimethylformamide (DMF) is a common solvent for bromination with NBS.[1]
Stoichiometry: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient.
Problem 2: Difficulty in Separating the 3-Bromo and 2-Bromo Isomers
Question: I have a mixture of 4-amino-3-bromobenzoic acid and 4-amino-2-bromobenzoic acid. How can I effectively separate these isomers?
Answer:
The separation of regioisomers of aminobenzoic acids can be challenging due to their similar physical properties.
Separation Techniques:
Fractional Crystallization: This is a common method for separating isomers. The solubility of the isomers can differ in various solvent systems. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, DMF/water) to find conditions where one isomer preferentially crystallizes.
pH-Mediated Separation: The solubility of aminobenzoic acids is highly dependent on pH. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively precipitate one isomer while the other remains in solution.[2] For instance, exploiting the slight differences in the pKa values of the isomers can enable their separation.
Column Chromatography: While potentially challenging for large-scale separations, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be effective for separating small amounts of the isomeric mixture. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be a powerful tool for separating isomers with very similar properties.[3]
Problem 3: Incomplete Reaction or No Reaction
Question: My bromination reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the issue?
Answer:
An incomplete reaction can be due to several factors related to reagents, reaction setup, or the substrate itself.
Troubleshooting Steps:
Reagent Quality:
NBS: Ensure that the NBS is pure and has not decomposed. Old or improperly stored NBS can be less reactive.
Solvent: Use anhydrous (dry) solvent, as water can react with the brominating agent and interfere with the reaction.
Reaction Setup:
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Activation of the Substrate: If you are using a protected form of 4-aminobenzoic acid, ensure that the protecting group is not deactivating the ring towards electrophilic substitution.
Reaction Time and Temperature: The reaction may require a longer reaction time or a higher temperature to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the regioselective synthesis of 4-amino-3-bromobenzoic acid?
A1: A widely used and effective method involves a multi-step synthesis starting from 4-aminobenzoic acid.[1][4] The general strategy is as follows:
Esterification: The carboxylic acid group is first protected as an ester (e.g., methyl 4-aminobenzoate) to improve solubility in organic solvents and prevent side reactions.[1]
Regioselective Bromination: The ester is then brominated at the 3-position using a mild brominating agent like N-bromosuccinimide (NBS) in a polar aprotic solvent such as DMF.[1]
Hydrolysis: The ester group is then hydrolyzed back to a carboxylic acid to yield the final product.
Q2: Why is it necessary to protect the amino and carboxyl groups in some cases?
A2:
Amino Group Protection: The amino group is a strong activating group in electrophilic aromatic substitution, which can lead to a lack of regioselectivity and over-bromination (formation of di- or tri-brominated products). Converting the amino group to an amide reduces its activating effect, allowing for more controlled mono-bromination.
Carboxyl Group Protection: The carboxylic acid group can be deprotonated under certain reaction conditions, which can affect the reactivity of the aromatic ring and the solubility of the substrate. Esterification of the carboxylic acid prevents these issues and makes the compound more compatible with a wider range of organic solvents and reagents.[1]
Q3: What analytical techniques are used to confirm the structure and purity of 4-amino-3-bromobenzoic acid derivatives?
A3: A combination of spectroscopic and chromatographic techniques is used to characterize the final product:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the regiochemistry of the bromine substitution by analyzing the coupling patterns and chemical shifts of the aromatic protons and carbons.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and confirm the presence of a bromine atom through the characteristic isotopic pattern.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the key functional groups (amino, carboxyl, and aromatic C-H bonds).
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and to separate it from any remaining starting materials or byproducts.[3]
Q4: Are there any safety precautions I should take when working with brominating agents?
A4: Yes, brominating agents like NBS and especially elemental bromine are hazardous and should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
Experimental Protocols
Table 1: Comparison of Bromination Methods for 4-Aminobenzoic Acid Derivatives
Detailed Methodology: Synthesis of Methyl 4-amino-3-bromobenzoate via NBS Bromination[1]
Step 1: Esterification of 4-Aminobenzoic Acid
To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in methanol (B129727) (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while cooling in an ice bath.
Heat the reaction mixture to reflux and maintain for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-aminobenzoate as a white solid.
Step 2: Bromination of Methyl 4-aminobenzoate
Dissolve methyl 4-aminobenzoate (5.0 g, 33.1 mmol) in dimethylformamide (DMF, 50 mL) in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add N-bromosuccinimide (NBS) (6.2 g, 34.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain methyl 4-amino-3-bromobenzoate.
Visualizations
Caption: Synthetic workflow for 4-Amino-3-bromobenzoic acid.
Improving solubility of 4-Amino-3-bromobenzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Amino-3-bromobenz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Amino-3-bromobenzoic acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Amino-3-bromobenzoic acid?
4-Amino-3-bromobenzoic acid is a white to light yellow crystalline powder. Its solubility is influenced by the solvent's polarity and the pH of the solution. As a benzoic acid derivative, it is generally more soluble in polar organic solvents than in nonpolar ones. Due to its acidic carboxylic group and basic amino group, its solubility in aqueous solutions is highly pH-dependent.
Q2: In which organic solvents is 4-Amino-3-bromobenzoic acid commonly dissolved for reactions?
Based on available literature and common laboratory practices, 4-Amino-3-bromobenzoic acid is often dissolved in polar aprotic solvents for synthetic reactions. These include:
UV absorption spectra of the compound have been recorded in ethanol, water, and DMSO, which suggests at least some degree of solubility in these solvents.
Q3: How does pH affect the solubility of 4-Amino-3-bromobenzoic acid in aqueous solutions?
The solubility of 4-Amino-3-bromobenzoic acid in water is expected to be low at neutral pH. However, its solubility can be significantly increased by adjusting the pH. As a weak acid, it will deprotonate in basic solutions to form a more soluble carboxylate salt. Conversely, in acidic solutions, the amino group can be protonated. For increasing solubility, adjusting the pH to the basic range is a common strategy for carboxylic acids.
Q4: Can heating improve the solubility of 4-Amino-3-bromobenzoic acid?
Yes, for many compounds, solubility increases with temperature. Gently heating the solvent while dissolving 4-Amino-3-bromobenzoic acid can help increase the rate of dissolution and the amount that can be dissolved. However, it is crucial to ensure that the compound is thermally stable at the temperature used and that the elevated temperature does not negatively impact the planned reaction. For many benzoic acids, recrystallization from hot water is a common purification technique, highlighting their increased solubility at higher temperatures.[2]
Troubleshooting Guides
Issue: Difficulty Dissolving 4-Amino-3-bromobenzoic Acid in an Organic Solvent
If you are experiencing difficulty dissolving 4-Amino-3-bromobenzoic acid in an organic solvent, follow these troubleshooting steps:
Initial Steps:
Verify Solvent Polarity: Ensure you are using a sufficiently polar organic solvent. DMF and DMSO are excellent starting points.
Increase Solvent Volume: The concentration of your solution may be too high. Try increasing the volume of the solvent.
Apply Gentle Heating: While stirring, gently heat the solution. Monitor the temperature to avoid any potential degradation of the compound.
Use Sonication: Place the sample in an ultrasonic bath. The mechanical agitation from sonication can help break up solid particles and accelerate dissolution.
Advanced Troubleshooting:
Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed. For example, if your reaction is compatible, adding a small amount of a solvent in which the compound is highly soluble (like DMF or DMSO) to a less effective solvent can improve overall solubility.
Issue: Compound Precipitates Out of Aqueous Solution
Precipitation of 4-Amino-3-bromobenzoic acid from an aqueous solution is often due to pH changes.
Troubleshooting Steps:
Check the pH: Measure the pH of the solution. If the pH is near the pKa of the carboxylic acid group (benzoic acid's pKa is around 4.2, and this derivative is expected to be in a similar range), the compound will be in its less soluble protonated form.
Adjust to a Basic pH: To redissolve the compound, add a base (e.g., a dilute solution of sodium hydroxide (B78521) or potassium hydroxide) dropwise while stirring until the solid dissolves. The formation of the carboxylate salt will increase its aqueous solubility.[3] Be mindful of the pH requirements of your subsequent reaction steps.
Solubility Data
Solvent
Qualitative Solubility
Recommended Actions for Improvement
Water
Low at neutral pH
Increase pH to the basic range to form a soluble salt.
N,N-Dimethylformamide (DMF)
Generally Soluble
Gentle heating and stirring.
Dimethyl sulfoxide (DMSO)
Generally Soluble
Gentle heating and stirring.
Ethanol
Sparingly to Moderately Soluble
Gentle heating and stirring.
Methanol
Sparingly to Moderately Soluble
Gentle heating and stirring.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMF)
This protocol describes the preparation of a stock solution of 4-Amino-3-bromobenzoic acid in DMF, a common solvent for peptide synthesis and other organic reactions.
Materials:
4-Amino-3-bromobenzoic acid
N,N-Dimethylformamide (DMF), anhydrous
Glass vial or flask with a magnetic stir bar
Magnetic stir plate
Optional: Heating mantle or water bath, ultrasonic bath
Procedure:
Weigh the desired amount of 4-Amino-3-bromobenzoic acid and transfer it to the glass vial or flask.
Add the calculated volume of DMF to achieve the desired concentration.
Begin stirring the mixture at room temperature.
If the compound does not fully dissolve, gently heat the mixture to 40-50°C while continuing to stir.
Alternatively, place the vial in an ultrasonic bath for 10-15 minute intervals until the solid is fully dissolved.
Once dissolved, allow the solution to cool to room temperature before use in your reaction.
Caption: Workflow for dissolving 4-Amino-3-bromobenzoic acid in an organic solvent.
Protocol 2: Improving Aqueous Solubility via pH Adjustment
This protocol outlines the steps to increase the solubility of 4-Amino-3-bromobenzoic acid in an aqueous medium by forming its carboxylate salt.
Materials:
4-Amino-3-bromobenzoic acid
Deionized water
1 M Sodium Hydroxide (NaOH) solution
pH meter or pH indicator strips
Beaker with a magnetic stir bar
Magnetic stir plate
Procedure:
Add the desired amount of 4-Amino-3-bromobenzoic acid to a beaker containing deionized water.
Begin stirring the suspension at room temperature.
Slowly add the 1 M NaOH solution dropwise to the suspension.
Monitor the pH of the solution as you add the base.
Continue adding the base until the 4-Amino-3-bromobenzoic acid has completely dissolved. The pH of the solution will be in the basic range.
Record the final pH of the solution.
This basic solution of the sodium salt of 4-Amino-3-bromobenzoic acid can then be used for subsequent reactions, keeping in mind the basic conditions.
Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromobenzoic acid. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-bromobenzoic acid. The information is designed to address specific issues that may be encountered during the monitoring of chemical reactions involving this compound.
General Reaction Monitoring
A critical aspect of successful synthesis is the ability to accurately monitor the progress of a reaction to determine its endpoint, assess the formation of byproducts, and optimize reaction conditions.[1] For reactions involving 4-Amino-3-bromobenzoic acid, several analytical techniques are commonly employed. These include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to monitor my reaction involving 4-Amino-3-bromobenzoic acid?
A1: Thin-Layer Chromatography (TLC) is an excellent first-line technique for monitoring the progress of most organic reactions.[2] It is a quick, inexpensive, and effective way to qualitatively assess the consumption of starting materials and the formation of products.[2]
Q2: How can I visualize the spots on my TLC plate?
A2: Since 4-Amino-3-bromobenzoic acid and many of its derivatives contain an aromatic ring, they are often UV-active. Therefore, the primary method for visualization is using a UV lamp (typically at 254 nm). Additionally, staining with potassium permanganate (B83412) or iodine can be effective for visualization.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a powerful tool, but issues can arise. Below is a troubleshooting guide for common problems encountered when using TLC to monitor reactions of 4-Amino-3-bromobenzoic acid.
Problem
Potential Cause
Recommended Solution
Streaking or elongated spots
The sample may be overloaded.
Prepare a more diluted sample solution for spotting.[3]
The compound is highly polar.
Add a small amount of acetic acid (for acidic compounds) or ammonium (B1175870)hydroxide (B78521) (for basic compounds) to the mobile phase.[3][4] For 4-Amino-3-bromobenzoic acid, which is amphoteric, adding a few drops of acetic acid is a good starting point.
Reactant and product spots have very similar Rf values
The chosen mobile phase is not providing adequate separation.
Experiment with different solvent systems of varying polarity. A co-spot (spotting both the reaction mixture and the starting material in the same lane) can help to differentiate between the reactant and product.
No spots are visible on the plate
The sample concentration is too low.
Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[4][5]
The compound is not UV-active.
Use an alternative visualization method, such as staining with potassium permanganate or iodine vapor.[4]
The solvent front runs unevenly
The TLC plate may be touching the side of the developing chamber or the chamber was disturbed.
Ensure the plate is centered in the chamber and not in contact with the walls. Keep the chamber stationary during development.[5][6]
Experimental Protocol: Monitoring a Reaction by TLC
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
Spot the Plate:
Dissolve a small amount of your starting material (4-Amino-3-bromobenzoic acid) in a suitable solvent (e.g., methanol, ethyl acetate) to create a reference solution.
Using a capillary tube, spot the starting material on the left side of the baseline.
Carefully withdraw a small aliquot of your reaction mixture and spot it in the center of the baseline.[7]
It is also good practice to do a "co-spot" by spotting the starting material and the reaction mixture in the same lane on the right side of the baseline.
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline.[6] Cover the chamber and allow the solvent to ascend the plate.
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. Circle the spots with a pencil.
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
General workflow for monitoring a reaction using TLC.
Monitoring Specific Reactions of 4-Amino-3-bromobenzoic acid
4-Amino-3-bromobenzoic acid is a versatile building block used in a variety of reactions.[8] Below are guides for monitoring two common reaction types: amide coupling and Suzuki coupling.
Amide Coupling Reactions
Amide coupling, or amidation, involves the formation of an amide bond between the carboxylic acid group of 4-Amino-3-bromobenzoic acid and an amine.[9][10] This reaction is often facilitated by a coupling reagent such as HATU or EDC.[11]
FAQs for Amide Coupling
Q3: My TLC shows a new spot, but it has a similar Rf to my starting amine. How can I be sure the reaction is working?
A3: This is a common issue, especially if the amine is large and the change in polarity upon amide formation is not significant. Try using a different TLC solvent system to improve separation. Additionally, HPLC or LC-MS can provide much better resolution and confirm the formation of the product by its mass.
Q4: I see multiple new spots on my TLC. What could they be?
A4: In amide coupling reactions, side products can form. These may include the self-coupling of the carboxylic acid to form an anhydride (B1165640) or side reactions involving the coupling agent. Using an appropriate base like N,N-diisopropylethylamine (DIPEA) and controlling the reaction temperature can help minimize these side products.[11]
Experimental Protocol: Monitoring an Amide Coupling Reaction
Reaction Setup: In a round-bottom flask, dissolve 4-Amino-3-bromobenzoic acid and your amine in a suitable solvent (e.g., DMF, DCM). Add the coupling reagent and a non-nucleophilic base (e.g., DIPEA).
TLC Monitoring:
Prepare a TLC plate with three lanes: starting carboxylic acid, reaction mixture, and co-spot.
Choose a mobile phase, for instance, a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio will depend on the polarity of your specific amine and product.
Follow the general TLC protocol outlined above to monitor the consumption of the starting acid.
HPLC/LC-MS Confirmation: At various time points, or upon apparent completion by TLC, take an aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile (B52724)/water) and inject it into an HPLC or LC-MS system to confirm product formation and assess purity.
Monitoring workflow for an amide coupling reaction.
Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[12] In the context of 4-Amino-3-bromobenzoic acid, the bromine atom can be coupled with a boronic acid in the presence of a palladium catalyst and a base.[13][14]
FAQs for Suzuki Coupling
Q5: How can I effectively monitor a Suzuki coupling reaction?
A5: Both TLC and HPLC are effective for monitoring Suzuki couplings. For TLC, a mobile phase of ethyl acetate and hexane is often a good starting point. The product will typically have a different Rf value than the starting 4-Amino-3-bromobenzoic acid and the boronic acid. LC-MS is also highly recommended for confirming the mass of the desired product.[15]
Q6: My TLC plate is messy, with many spots near the baseline. What is the cause?
A6: Boronic acids and their derivatives can sometimes streak or remain at the baseline on silica (B1680970) gel TLC plates. Using a more polar solvent system or a different type of TLC plate (e.g., reversed-phase) may help. Additionally, ensuring the reaction mixture is properly filtered to remove any heterogeneous catalyst before spotting can lead to cleaner TLC plates.
Experimental Protocol: Monitoring a Suzuki Coupling Reaction
Reaction Setup: Combine 4-Amino-3-bromobenzoic acid, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).[15] Heat the reaction mixture to the appropriate temperature.
Sample Preparation for Analysis: Before taking a sample for TLC or HPLC, it is often necessary to perform a mini-workup. Take a small aliquot of the reaction, dilute it with ethyl acetate, wash with water, and then spot the organic layer on the TLC plate. This removes salts and other polar components that can interfere with the analysis.
TLC and HPLC Analysis: Utilize TLC as a quick check for the disappearance of the starting materials. Follow up with HPLC or LC-MS for quantitative analysis and confirmation of the product's identity.
Troubleshooting decision tree for Suzuki coupling TLC.
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy
While TLC provides a rapid qualitative assessment, HPLC and NMR offer more detailed quantitative and structural information.
HPLC Analysis
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.
Parameter
Typical Starting Conditions for 4-Amino-3-bromobenzoic acid
Column
C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[16]
Flow Rate
1.0 mL/min
Detection
UV detector at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).
HPLC Troubleshooting
Poor Peak Shape: If peaks are broad or tailing, ensure the sample is fully dissolved in the mobile phase. Adjusting the pH of the mobile phase can also improve the peak shape for acidic or basic analytes.
No Separation: If the peaks for the reactant and product are co-eluting, adjust the mobile phase gradient. A shallower gradient can improve resolution.
NMR Spectroscopy
¹H NMR spectroscopy is invaluable for confirming the structure of the product. By comparing the spectrum of the reaction mixture to that of the starting material, one can observe the disappearance of reactant signals and the appearance of new product signals.[17]
Expected ¹H NMR Shifts for 4-Amino-3-bromobenzoic acid
The aromatic region of the ¹H NMR spectrum of 4-Amino-3-bromobenzoic acid will show distinct signals for the protons on the benzene (B151609) ring. Upon reaction at the carboxylic acid or amino group, the chemical shifts of these aromatic protons will change, providing clear evidence of a successful transformation. For instance, in an amide coupling reaction, the formation of the amide bond will lead to a downfield shift of the adjacent aromatic protons. Similarly, in a Suzuki coupling, the replacement of the bromine atom will result in significant changes in the aromatic region of the spectrum. The broad singlet for the carboxylic acid proton (typically >10 ppm) would disappear in reactions involving this group.[18]
By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-bromobenzoic acid....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-bromobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Amino-3-bromobenzoic acid, focusing on by-product formation and offering potential solutions.
Issue
Potential Cause
Recommended Solution
Low Yield of 4-Amino-3-bromobenzoic acid
Incomplete reaction.
- Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly.- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature; while room temperature is common, gentle heating may be required.
Product loss during workup.
- Ensure complete precipitation of the product from the reaction mixture.- Use an appropriate solvent for extraction to minimize product loss in the aqueous layer.
Formation of 4-Amino-3,5-dibromobenzoic acid (di-brominated by-product)
Over-bromination due to the highly activating nature of the amino group.
- Stoichiometry Control: Use a precise 1:1 molar ratio of 4-aminobenzoic acid to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[1] - Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity for mono-bromination.- Solvent Choice: Using a less polar solvent may reduce the reactivity of the brominating agent.[1]
Reaction time is too long.
- Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination.
Presence of Unreacted 4-Aminobenzoic Acid in the Final Product
Insufficient amount of brominating agent.
- Ensure the molar ratio of the brominating agent to the starting material is at least 1:1.
Deactivation of the brominating agent.
- Use a fresh batch of the brominating agent.
Product is colored (not white to light yellow)
Presence of impurities or oxidation by-products.
- Purification: Recrystallization is an effective method for purifying the final product. A mixture of ethanol (B145695) and water or methanol (B129727) and water can be a good starting point.- Decolorization: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common by-product in the synthesis of 4-Amino-3-bromobenzoic acid and how can I identify it?
A1: The most common by-product is 4-Amino-3,5-dibromobenzoic acid, which results from over-bromination. It can be identified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where it will show a different signal pattern in the aromatic region compared to the desired mono-brominated product. Mass spectrometry can also be used to confirm its presence by identifying its molecular weight.
Q2: How can I minimize the formation of the di-brominated by-product?
A2: To minimize the formation of 4-Amino-3,5-dibromobenzoic acid, you should carefully control the reaction conditions. This includes using a strict 1:1 molar ratio of your starting material to the brominating agent, adding the brominating agent slowly and in portions, and maintaining a low reaction temperature (e.g., 0-5°C).[1] Monitoring the reaction progress by TLC is also crucial to stop the reaction once the desired product is formed.
Q3: My reaction is not proceeding to completion. What should I do?
A3: If your reaction is not going to completion, first check the quality of your reagents, especially the brominating agent, as they can degrade over time. Ensure you are using the correct solvent and that it is anhydrous if required by the protocol. You can also try slightly increasing the reaction temperature or extending the reaction time, while carefully monitoring for the formation of by-products.
Q4: How can I purify the final product to remove the di-brominated impurity?
A4: Purification can often be achieved through recrystallization. The solubility of the mono- and di-brominated products may differ in certain solvent systems, allowing for their separation. Column chromatography can also be an effective purification method, although it may be less practical for large-scale syntheses.
Q5: Is it necessary to protect the amino group before bromination?
A5: While not always necessary for the synthesis of 4-Amino-3-bromobenzoic acid, protecting the amino group, for example, by acetylation to form an acetanilide, is a common strategy to reduce the activating effect of the amino group and prevent over-bromination.[1] The protecting group can then be removed in a subsequent step. This can lead to a cleaner reaction with a higher yield of the desired mono-brominated product.
Experimental Protocols
Protocol 1: Synthesis via Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.
Materials:
4-Aminobenzoic acid
N-Bromosuccinimide (NBS)
Dimethylformamide (DMF)
Water
Ethyl acetate
Brine solution
Procedure:
Dissolve 1 equivalent of 4-Aminobenzoic acid in DMF in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Slowly add 1.05 equivalents of NBS portion-wise, ensuring the temperature remains below 5°C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
Collect the solid by vacuum filtration and wash with cold water.
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis using Ammonium (B1175870) Bromide and Hydrogen Peroxide
This protocol provides an alternative method for the bromination of 4-aminobenzoic acid.
Materials:
4-Aminobenzoic acid
Ammonium bromide
Hydrogen peroxide (30% solution)
Acetic acid
Water
Procedure:
In a flask, dissolve 4-Aminobenzoic acid in acetic acid.
Add ammonium bromide to the solution and stir until it dissolves.
Slowly add hydrogen peroxide dropwise to the mixture at room temperature.
Stir the reaction mixture for 3 hours at room temperature.
Monitor the reaction by TLC.
Upon completion, the product may precipitate out of the solution. If not, water can be added to induce precipitation.
Technical Support Center: 4-Amino-3-bromobenzoic Acid Waste Management
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Amino-3-bromobenzoic acid waste. The following information is intended to sup...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Amino-3-bromobenzoic acid waste. The following information is intended to supplement, not replace, your institution's established safety protocols and local regulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-Amino-3-bromobenzoic acid?
Based on data for structurally similar compounds and available hazard classifications, 4-Amino-3-bromobenzoic acid is considered hazardous. The primary concerns are:
Irritation: Causes skin irritation and serious eye irritation.[1]
Respiratory Irritation: May cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should I wear when handling 4-Amino-3-bromobenzoic acid and its waste?
Appropriate PPE is crucial to minimize exposure. The following should be worn:
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[2]
Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]
Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Q3: How should I store waste 4-Amino-3-bromobenzoic acid before disposal?
Waste should be stored in a designated, well-ventilated area.[3]
Label the waste container clearly with the chemical name and associated hazards.
Store away from incompatible materials. While specific incompatibility data for 4-Amino-3-bromobenzoic acid is limited, it is prudent to avoid strong oxidizing agents and strong acids.[4]
Q4: What is the general procedure for disposing of 4-Amino-3-bromobenzoic acid waste?
The disposal of 4-Amino-3-bromobenzoic acid waste must comply with federal, state, and local regulations.[5][6][7] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6][8]
Waste Identification: First, determine if the waste is classified as hazardous under RCRA or local regulations.[8][9] Given its properties, it is likely to be considered hazardous.
Licensed Disposal: All chemical waste, including 4-Amino-3-bromobenzoic acid, should be disposed of through a licensed hazardous waste disposal company.[2] Do not discharge into drains or rivers.[4]
Containerization: Use appropriate, sealed, and clearly labeled containers for waste collection.
Troubleshooting Guides
Scenario 1: Small Spill of Solid 4-Amino-3-bromobenzoic Acid
Problem
Potential Cause
Solution
A small amount of solid 4-Amino-3-bromobenzoic acid has been spilled on a lab bench.
Accidental mishandling during weighing or transfer.
1. Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation. 2. Wear Appropriate PPE: Don the PPE outlined in the FAQ section. 3. Containment: Prevent the powder from becoming airborne. Do not use a dry brush or compressed air. 4. Clean-up: Carefully sweep up the solid material and place it into a designated hazardous waste container.[10][11] Avoid creating dust.[12] 5. Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container. 6. Disposal: Dispose of the waste container through your institution's hazardous waste management program.
Scenario 2: Contaminated Labware
Problem
Potential Cause
Solution
Glassware and other lab equipment are contaminated with 4-Amino-3-bromobenzoic acid residues.
Routine experimental use.
1. Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) in a fume hood. Collect the rinse solvent as hazardous waste. 2. Washing: Wash the rinsed labware with soap and water. 3. Disposal of Rinse Solvent: The collected solvent rinse is now considered hazardous waste and must be disposed of in a properly labeled solvent waste container. Do not mix with other waste streams unless permitted by your institution's safety protocols.[12]
Quantitative Data Summary
Currently, there is no publicly available, specific quantitative data for occupational exposure limits (e.g., PEL, TLV) for 4-Amino-3-bromobenzoic acid. In the absence of such data, it is critical to handle this compound with a high degree of caution and minimize all potential exposure.
Experimental Protocols
Protocol for Neutralization and Disposal of a Small Amount of 4-Amino-3-bromobenzoic Acid Waste
Disclaimer: This protocol is for informational purposes only and should be adapted to your specific laboratory conditions and in accordance with all applicable regulations. Always consult your institution's safety officer before performing any new procedure.
Objective: To neutralize a small quantity of acidic 4-Amino-3-bromobenzoic acid waste for safe disposal.
Materials:
Waste 4-Amino-3-bromobenzoic acid
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
Water
pH paper or a calibrated pH meter
Stir bar and stir plate
Appropriate hazardous waste container
Procedure:
Preparation: In a fume hood, place the container with the 4-Amino-3-bromobenzoic acid waste in a larger secondary container to prevent spills.
Dilution: Slowly add water to the waste to create a slurry or solution. This helps to control the rate of reaction during neutralization.
Neutralization: While stirring, slowly add a 5% solution of sodium bicarbonate or sodium carbonate to the acidic waste. Be cautious as this may cause gas evolution (carbon dioxide).
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
Disposal: Once neutralized, transfer the solution to a properly labeled hazardous waste container.
Decontamination: Rinse all glassware and equipment used in the neutralization process with a suitable solvent, and collect the rinse as hazardous waste.
A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers
In the realm of drug discovery and organic synthesis, the selection of building blocks is paramount to the success of a research campaign. Halogenated aromatic compounds, in particular, serve as versatile intermediates....
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of drug discovery and organic synthesis, the selection of building blocks is paramount to the success of a research campaign. Halogenated aromatic compounds, in particular, serve as versatile intermediates. This guide provides an objective comparison of the reactivity of two closely related structural analogs: 4-Amino-3-bromobenzoic acid and 4-Amino-3-chlorobenzoic acid. This analysis, supported by experimental principles, aims to inform researchers, scientists, and drug development professionals on the nuanced differences that can influence reaction outcomes and synthetic strategies.
Physicochemical Properties: A Side-by-Side Look
A fundamental comparison begins with the intrinsic physicochemical properties of these two reagents. These characteristics can influence solubility, reaction kinetics, and downstream processing.
The primary difference in reactivity between these two molecules stems from the halogen substituent at the 3-position. Both bromine and chlorine are electron-withdrawing via induction and electron-donating via resonance. However, the balance of these effects and the inherent properties of the carbon-halogen bond dictate their behavior in key chemical transformations.
Aryl bromides are generally more reactive than their chloro- counterparts in many common reactions, particularly in palladium-catalyzed cross-coupling reactions.[6] This enhanced reactivity is attributed to two main factors:
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is weaker and therefore has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond.[6] This means less energy is required to break the C-Br bond during the initial oxidative addition step of a catalytic cycle.[6]
Oxidative Addition Kinetics: The oxidative addition of the palladium catalyst into the C-X bond is often the rate-limiting step in cross-coupling reactions. This step is generally faster for aryl bromides than for aryl chlorides.[6] The greater polarizability of the C-Br bond facilitates its interaction with the palladium(0) catalyst.[6]
This reactivity trend (I > Br > OTf > Cl) is a cornerstone of modern synthetic chemistry.[6] While this guide focuses on the bromo- and chloro-analogs, it is important to recognize this broader context.
For electrophilic aromatic substitution reactions, halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene (B151609).[7][8] However, they are ortho, para-directors. In the case of these two molecules, the powerful activating and ortho, para-directing amino group at position 4 will dominate the directing effects. The key difference will again be the rate of reaction, which is influenced by the electron-withdrawing nature of the halogen.
Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition.
Note: This data is illustrative and based on general reactivity trends. Actual results may vary depending on the specific reaction partners, catalyst system, and conditions employed.
Experimental Protocols
To illustrate a practical application, a representative protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol is generalized and would require optimization for specific substrates.
Objective: To synthesize a 4-amino-3-aryl-benzoic acid derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
4-Amino-3-halobenzoic acid (Bromo or Chloro derivative)
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
To a reaction vessel, add 4-amino-3-halobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
Purge the vessel with an inert gas for 10-15 minutes.
Under the inert atmosphere, add the solvent and the palladium catalyst (0.01-0.05 eq).
Heat the reaction mixture with stirring.
For the bromo-derivative , a temperature of 80-90 °C may be sufficient.
For the chloro-derivative , a higher temperature of 100-120 °C and potentially a more specialized catalyst/ligand system may be necessary.
Monitor the reaction progress by TLC or LC-MS. The reaction with the bromo-derivative is expected to reach completion faster.
Upon completion, cool the reaction to room temperature.
Perform an aqueous workup: Dilute with water and ethyl acetate. Separate the organic layer.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-3-aryl-benzoic acid.
Visualizing Reactivity and Workflow
Diagrams can simplify complex concepts and workflows. Below are Graphviz visualizations outlining the factors influencing reactivity and a typical experimental workflow.
Caption: Logical flow of factors determining reactivity.
Caption: A typical Suzuki cross-coupling workflow.
Applications in Drug Discovery
Both 4-amino-3-bromobenzoic acid and 4-amino-3-chlorobenzoic acid are valuable building blocks in medicinal chemistry.[9][10] Derivatives of 4-aminobenzoic acid have been explored for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[10] For instance, derivatives of 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11][12] The choice between the bromo- and chloro-analogs allows chemists to fine-tune reactivity and explore structure-activity relationships (SAR) during the lead optimization phase.
Conclusion
The choice between 4-Amino-3-bromobenzoic acid and 4-Amino-3-chlorobenzoic acid is a strategic one for the synthetic chemist.
4-Amino-3-bromobenzoic acid offers higher reactivity, particularly in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and potentially higher yields.[6] This makes it an excellent choice for complex molecule synthesis where functional group tolerance is critical.
4-Amino-3-chlorobenzoic acid , while less reactive, is often more cost-effective and readily available, making it a desirable starting material for large-scale synthesis. The development of highly active catalyst systems continues to expand the utility of aryl chlorides in cross-coupling reactions.[6]
Ultimately, the decision rests on a balance between desired reactivity, cost, scale, and the specific synthetic challenge at hand. Understanding the fundamental differences in their reactivity profiles empowers researchers to make more informed decisions in their synthetic endeavors.
A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of functionalized aminobenzoic acids is a cornerstone of modern medicinal chemistry and materials science. Halogenated aminobenz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functionalized aminobenzoic acids is a cornerstone of modern medicinal chemistry and materials science. Halogenated aminobenzoic acids, in particular, serve as versatile building blocks in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts reactivity, reaction conditions, and overall synthetic efficiency. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloro-substituted aminobenzoic acids in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by representative experimental data and detailed protocols.
The Reactivity Hierarchy: A Fundamental Principle
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl >> F.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo and chloro counterparts.[1]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] When comparing halogenated aminobenzoic acids, iodo-derivatives consistently demonstrate higher reactivity, often achieving high yields under less stringent conditions.[3] Bromo-aminobenzoic acids are also effective substrates, though they may require higher catalyst loadings or elevated temperatures to achieve comparable results.[1] Chloro-aminobenzoic acids are the least reactive and typically necessitate more specialized and bulky phosphine (B1218219) ligands to facilitate efficient coupling.[3]
Halogenated Aminobenzoic Acid (Example)
Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Amino-3-iodobenzoic acid
Phenylboronic acid
Pd(PPh₃)₄ (2 mol%)
K₂CO₃
Dioxane/H₂O
80
2
~95
4-Amino-3-bromobenzoic acid
Phenylboronic acid
Pd(dppf)Cl₂ (3 mol%)
K₃PO₄
Toluene
100
12
~88
4-Amino-3-chlorobenzoic acid
Phenylboronic acid
XPhos Pd G3 (5 mol%)
Cs₂CO₃
t-BuOH
110
24
~75
Table 1: Representative data for the Suzuki-Miyaura coupling of halogenated aminobenzoic acids. Data is compiled and representative based on typical outcomes.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4] The reactivity trend of halogenated aminobenzoic acids in this reaction mirrors that of the Suzuki-Miyaura coupling. Iodo-aminobenzoic acids are highly reactive and can often be coupled with a wide range of amines under mild conditions.[5] Bromo-derivatives are also widely used and effective, while chloro-substrates are more challenging and generally require more sophisticated catalyst systems.[6]
Halogenated Aminobenzoic Acid (Example)
Amine Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
2-Amino-5-iodobenzoic acid
Morpholine
Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)
NaOtBu
Toluene
80
4
~92
2-Amino-5-bromobenzoic acid
Morpholine
Pd(OAc)₂ (3 mol%), BINAP (4.5 mol%)
Cs₂CO₃
Dioxane
100
18
~85
2-Amino-5-chlorobenzoic acid
Morpholine
RuPhos Pd G3 (5 mol%)
K₃PO₄
t-AmylOH
110
24
~70
Table 2: Representative data for the Buchwald-Hartwig amination of halogenated aminobenzoic acids. Data is compiled and representative based on typical outcomes.
Performance in Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[7] The enhanced reactivity of iodo-aminobenzoic acids is particularly advantageous in this reaction, often allowing for copper-free conditions and room temperature reactions.[8] Bromo-aminobenzoic acids are also suitable substrates, though they typically require a copper(I) co-catalyst and elevated temperatures.[9] The coupling of chloro-aminobenzoic acids is the most challenging and often results in lower yields even with specialized catalysts.[10]
Halogenated Aminobenzoic Acid (Example)
Alkyne Coupling Partner
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
3-Amino-4-iodobenzoic acid
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)
Et₃N
THF
25
1
~98
3-Amino-4-bromobenzoic acid
Phenylacetylene
Pd(PPh₃)₄ (4 mol%), CuI (5 mol%)
Piperidine
DMF
80
8
~80
3-Amino-4-chlorobenzoic acid
Phenylacetylene
Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), CuI (10 mol%)
Cs₂CO₃
Dioxane
120
24
~55
Table 3: Representative data for the Sonogashira coupling of halogenated aminobenzoic acids. Data is compiled and representative based on typical outcomes.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of a bromo-aminobenzoic acid with an arylboronic acid.[1][11]
Materials:
Bromo-aminobenzoic acid (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
Base (e.g., K₃PO₄, 2.0 mmol)
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
To an oven-dried Schlenk flask, add the bromo-aminobenzoic acid, arylboronic acid, and base.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add the palladium catalyst under a positive flow of the inert gas.
Add the anhydrous solvent via syringe.
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of an iodo-aminobenzoic acid with a secondary amine.[5]
Materials:
Iodo-aminobenzoic acid (1.0 mmol)
Amine (1.2 mmol)
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
Ligand (e.g., XPhos, 4 mol%)
Base (e.g., NaOtBu, 1.4 mmol)
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
In a glovebox, add the iodo-aminobenzoic acid, palladium pre-catalyst, ligand, and base to a reaction vial.
Add the anhydrous solvent and the amine.
Seal the vial and heat the reaction mixture to 80 °C with stirring for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, partition the mixture between ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash chromatography.
General Sonogashira Coupling Protocol
The following is a general protocol for the Sonogashira coupling of a bromo-aminobenzoic acid with a terminal alkyne.[9]
Materials:
Bromo-aminobenzoic acid (1.0 mmol)
Terminal alkyne (1.2 mmol)
Palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%)
Copper(I) iodide (CuI, 5 mol%)
Base (e.g., Piperidine, 2.0 mmol)
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
To a dry Schlenk flask, add the bromo-aminobenzoic acid, palladium catalyst, and CuI.
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent, base, and terminal alkyne via syringe.
Heat the reaction to 80 °C and stir for 8-16 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture and dilute with ethyl acetate.
A Comparative Guide to Alternative Reagents for 4-Amino-3-bromobenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data In the landscape of drug discovery and medicinal chemistry, the strategic selectio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 4-Amino-3-bromobenzoic acid has traditionally served as a versatile scaffold, offering reactive handles for further molecular elaboration. However, the exploration of alternative reagents can unlock new chemical space, modulate physicochemical properties, and ultimately lead to compounds with improved efficacy and safety profiles. This guide provides a comprehensive comparison of viable alternatives to 4-Amino-3-bromobenzoic acid, supported by experimental data on their synthesis and biological performance.
Key Alternatives and their Comparative Synthesis
The primary alternatives to 4-Amino-3-bromobenzoic acid in drug discovery often involve the replacement of the bromine atom with other halogens or bioisosteric groups. These modifications can influence reactivity, lipophilicity, and metabolic stability. Here, we compare the synthesis of 4-Amino-3-chlorobenzoic acid, a common alternative, with the parent bromo-compound.
Note: A direct, head-to-head comparative study of the synthesis of these two compounds under identical conditions was not identified in the reviewed literature. The provided data is from separate sources and should be interpreted with caution.
Performance in Drug Discovery: A Focus on EGFR Inhibition
Derivatives of 3-halo-4-aminobenzoic acids have shown promise as inhibitors of key signaling pathways in oncology, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The substitution at the 3-position can significantly impact the inhibitory activity of the resulting compounds.
A study on novel 4-amino-3-chloro benzoate (B1203000) ester derivatives as EGFR inhibitors provides valuable insight into the potential of this scaffold.[3] While a direct comparison with the bromo-analogues was not performed in this specific study, the methodology and findings serve as a benchmark for evaluating alternatives.
Experimental Workflow for Assessing EGFR Inhibition
The following workflow outlines a typical procedure for evaluating the efficacy of compounds derived from 4-Amino-3-bromobenzoic acid and its alternatives against EGFR.
Figure 1: Experimental workflow for the synthesis and evaluation of EGFR inhibitors.[4]
Bioisosteric Replacements: Expanding Chemical Diversity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. For 4-Amino-3-bromobenzoic acid, the bromine atom can be replaced by various bioisosteres to modulate the compound's properties.
Bioisosteric Replacement for Bromine
Rationale for Replacement
Potential Advantages
Chlorine (Cl)
Halogen replacement with smaller atomic radius.
May alter binding interactions and metabolic stability.
Cyclopropyl Group
Introduces conformational rigidity and alters lipophilicity.
Can improve metabolic stability and binding affinity.[5]
Can enhance membrane permeability and binding affinity.
Cyano (CN) Group
Linear, electron-withdrawing group.
Can act as a hydrogen bond acceptor and alter electronic properties.
Signaling Pathway Inhibition: The EGFR Cascade
Derivatives of 4-Amino-3-substituted benzoic acids often target critical signaling pathways implicated in cancer cell proliferation and survival. The EGFR signaling pathway is a prime example. Inhibition of EGFR kinase activity can block downstream signaling and induce apoptosis in cancer cells.
Figure 2: Inhibition of the EGFR signaling pathway by 4-Amino-3-substituted benzoic acid derivatives.[3]
Experimental Protocols
Synthesis of 4-Amino-3-chlorobenzoic acid[2]
Materials:
Methyl 4-amino-3-chlorobenzoate
Methanol (MeOH)
1 N Sodium Hydroxide (NaOH) solution
1 N Hydrochloric acid (HCl)
Procedure:
Dissolve methyl 4-amino-3-chlorobenzoate (1.0 eq) in MeOH.
Add 1 N NaOH (1.02 eq) to the solution.
Stir the reaction mixture at 45°C for 5 hours, then at room temperature overnight.
Add an additional portion of 1 N NaOH (0.46 eq) and stir at 45°C for 2 hours.
Concentrate the solvent under reduced pressure.
Add 1 N HCl to the residue to precipitate the product.
Filter the solid precipitate and dry to obtain 4-amino-3-chlorobenzoic acid.
In Vitro EGFR Kinase Assay (Luminescent)[4]
Materials:
Purified recombinant EGFR enzyme
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
ATP
Kinase assay buffer
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (or equivalent)
96-well white microplates
Luminometer
Procedure:
Prepare serial dilutions of the test compounds in kinase assay buffer.
In a 96-well plate, add the EGFR enzyme and the test compound dilutions.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the kit manufacturer's instructions.
Measure luminescence using a microplate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well clear flat-bottom microplates
Spectrophotometer (plate reader)
Procedure:
Seed cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
Conclusion
The selection of appropriate building blocks is a critical decision in the drug discovery process. While 4-Amino-3-bromobenzoic acid remains a valuable reagent, this guide highlights the potential of its alternatives, such as 4-Amino-3-chlorobenzoic acid and other bioisosteric replacements. The choice of a specific analog will depend on the desired physicochemical properties, the synthetic feasibility, and the target biological activity. The provided experimental protocols offer a framework for the comparative evaluation of these reagents, enabling researchers to make data-driven decisions in their quest for novel and effective therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each alternative.
A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectroscopic comparison of 4-Amino-3-bromobenzoic acid and its key isomers. By presenting experimental data from Nuclear Mag...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Amino-3-bromobenzoic acid and its key isomers. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and differentiation of these structurally similar compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
4-Amino-3-bromobenzoic acid and its isomers are substituted aromatic carboxylic acids. The relative positions of the amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) groups on the benzene (B151609) ring significantly influence their electronic environment, chemical reactivity, and intermolecular interactions. These differences are reflected in their spectroscopic signatures. Understanding these spectral distinctions is crucial for confirming molecular structures, assessing purity, and predicting chemical behavior in various applications, including drug design and synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Amino-3-bromobenzoic acid and four of its common isomers.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
Data not readily available in searched literature.
Data not readily available in searched literature.
5-Amino-2-bromobenzoic acid
Data not readily available in searched literature.
Data not readily available in searched literature.
Note: The presented NMR data is based on available literature and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
Table 2: Key IR Absorption Bands
Compound
N-H Stretch (cm⁻¹)
C=O Stretch (cm⁻¹)
O-H Stretch (cm⁻¹)
4-Amino-3-bromobenzoic acid
~3400-3300
~1700-1680
~3000-2500 (broad)
3-Amino-4-bromobenzoic acid
~3400-3300
~1700-1680
~3000-2500 (broad)
2-Amino-5-bromobenzoic acid
3497, 3383
1675
~3000-2500 (broad)
2-Amino-3-bromobenzoic acid
~3400-3300
~1700-1680
~3000-2500 (broad)
5-Amino-2-bromobenzoic acid
~3400-3300
~1700-1680
~3000-2500 (broad)
Note: The IR data represents typical ranges for the indicated functional groups and specific values can be found in the cited literature where available.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorbance (λmax) is a key parameter.
Table 3: UV-Visible Absorption Data
Compound
λmax (nm) (Solvent)
4-Amino-3-bromobenzoic acid
Data not readily available in searched literature.
3-Amino-4-bromobenzoic acid
Data not readily available in searched literature.
Data not readily available in searched literature.
5-Amino-2-bromobenzoic acid
Data not readily available in searched literature.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. All isomers of aminobromobenzoic acid have the same nominal molecular weight.
Table 4: Mass Spectrometry Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
Key Mass Fragments (m/z)
4-Amino-3-bromobenzoic acid
C₇H₆BrNO₂
215.03 / 217.03 (Br isotopes)
M⁺, [M-OH]⁺, [M-COOH]⁺
3-Amino-4-bromobenzoic acid
C₇H₆BrNO₂
215.03 / 217.03 (Br isotopes)
M⁺, [M-OH]⁺, [M-COOH]⁺
2-Amino-5-bromobenzoic acid
C₇H₆BrNO₂
215.03 / 217.03 (Br isotopes)
M⁺, [M-OH]⁺, [M-COOH]⁺
2-Amino-3-bromobenzoic acid
C₇H₆BrNO₂
215.03 / 217.03 (Br isotopes)
M⁺, [M-OH]⁺, [M-COOH]⁺
5-Amino-2-bromobenzoic acid
C₇H₆BrNO₂
215.03 / 217.03 (Br isotopes)
M⁺, [M-OH]⁺, [M-COOH]⁺
Note: The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two major peaks separated by 2 Da for bromine-containing fragments.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific experimental conditions may vary based on the instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A solvent blank is used as a reference.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source (e.g., electrospray ionization - ESI) is employed.
Data Acquisition: Acquire the mass spectrum, ensuring appropriate settings for the mass range and ionization parameters.
Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Structural Isomers of Aminobromobenzoic Acid
The following diagram illustrates the chemical structures of 4-Amino-3-bromobenzoic acid and its isomers.
Caption: Chemical structures of 4-Amino-3-bromobenzoic acid and its isomers.
General Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern drug discovery and development. The selection of an appropriate coupling reagent is critical for maximizing yield, minimizing side reactions, and ensuring the purity of the final product, especially when dealing with electronically deactivated or sterically hindered substrates such as 4-Amino-3-bromobenzoic acid. This guide provides an objective comparison of the performance of several common coupling reagents for the amidation of this substrate, supported by representative experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The efficacy of various coupling reagents in the amidation of 4-Amino-3-bromobenzoic acid with a representative amine (e.g., benzylamine) is summarized below. The data presented is a synthesis of typical results expected for these classes of reagents and may vary based on specific reaction conditions and amine coupling partners.
Coupling Reagent
Additive
Base
Solvent
Reaction Time (h)
Yield (%)
Purity (%)
Notes
EDC
HOBt
DIPEA
DMF
12
85
>95
A common and cost-effective choice. The urea (B33335) byproduct is water-soluble, simplifying workup.[1][2][3][4]
HATU
None
DIPEA
DMF
2
95
>98
Highly efficient and fast-acting, especially for challenging couplings.[1][5][6] May be more expensive.
T3P®
None
Pyridine
EtOAc
4
92
>97
A versatile and safe reagent with easy, aqueous workup of byproducts.[7][8][9] Known for low epimerization.[8][9]
PyBOP
None
DIPEA
DMF
3
90
>96
A phosphonium-based reagent, effective for sterically hindered substrates.[10]
DCC
HOBt
DIPEA
DCM
12
80
>95
Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[1]
Experimental Protocols
A general procedure for the amidation of 4-Amino-3-bromobenzoic acid is provided below. Specific conditions may require optimization based on the chosen amine and coupling reagent.
General Procedure for Amidation:
Activation: To a solution of 4-Amino-3-bromobenzoic acid (1.0 eq) in an appropriate solvent (e.g., DMF, DCM, or EtOAc) at 0 °C, add the coupling reagent (1.1 - 1.5 eq) and, if required, an additive such as HOBt (1.1 eq). The mixture is stirred for 15-30 minutes to allow for the formation of the activated ester.
Coupling: The desired amine (1.0 - 1.2 eq) and a suitable base (e.g., DIPEA, triethylamine, or pyridine, 2.0 - 3.0 eq) are then added to the reaction mixture.
Reaction: The reaction is allowed to warm to room temperature and stirred for the time indicated in the table above, or until completion as monitored by TLC or LC-MS.
Workup and Purification: The workup procedure will vary depending on the coupling reagent and solvent used.
For reactions in DMF, the solvent is typically removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO3 solution) to remove unreacted starting acid, and brine.
For reactions involving DCC, the insoluble DCU byproduct is removed by filtration prior to aqueous workup.
For T3P®, the reaction mixture is typically quenched with water, and the aqueous layer containing the water-soluble byproducts is separated.[9]
Final Product: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired amide.
Visualizing the Process
To better illustrate the experimental and mechanistic aspects of the amidation reaction, the following diagrams are provided.
Caption: Experimental workflow for the amidation of 4-Amino-3-bromobenzoic acid.
Caption: Generalized mechanism of amide bond formation using coupling reagents.
Conclusion
The choice of coupling reagent for the amidation of 4-Amino-3-bromobenzoic acid significantly impacts reaction efficiency and ease of product purification. For rapid and high-yielding reactions, HATU is an excellent choice, though its cost may be a consideration. EDC/HOBt offers a reliable and economical alternative. T3P® presents a safe and efficient option with a straightforward workup, making it particularly attractive for scale-up applications. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the nature of the amine coupling partner.
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high effici...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application of this reaction is the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The coupling of substrates bearing multiple functional groups, such as 4-Amino-3-bromobenzoic acid, presents a unique challenge in catalyst selection to achieve high yields and selectivity. This guide provides a comparative overview of various catalyst systems for the Suzuki-Miyaura coupling of 4-Amino-3-bromobenzoic acid and its analogs, supported by experimental data from the literature.
Catalyst Performance Comparison
The choice of catalyst and reaction conditions is critical for the successful Suzuki-Miyaura coupling of 4-Amino-3-bromobenzoic acid. The presence of both an activating amino group and a deactivating carboxyl group on the aromatic ring can influence the catalytic cycle. Below is a summary of the performance of different palladium and nickel-based catalyst systems in the Suzuki coupling of 4-Amino-3-bromobenzoic acid and structurally similar substrates.
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison due to the limited availability of direct comparative studies on 4-Amino-3-bromobenzoic acid.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and optimizing synthetic methods. Below are representative protocols for Suzuki-Miyaura coupling reactions using common palladium and nickel catalyst systems.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
4-Amino-3-bromobenzoic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (3-5 mol%)
Potassium carbonate (K₂CO₃) (2.0 equiv)
1,4-Dioxane/Water (4:1 mixture)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried reaction vessel, add 4-Amino-3-bromobenzoic acid, the arylboronic acid, and potassium carbonate.
Evacuate and backfill the vessel with an inert gas three times.
Add the degassed 1,4-dioxane/water solvent mixture.
Add Pd(PPh₃)₄ to the reaction mixture.
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
This protocol outlines a procedure for a nickel-catalyzed Suzuki coupling, which offers a more economical alternative to palladium.[4]
In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.
Add the arylboronic acid and the aryl bromide to the vial.
Add anhydrous 2-Me-THF.
Seal the vial and heat the mixture to 100 °C for 18 hours.
After cooling to room temperature, filter the reaction mixture through a pad of celite.
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Suzuki-Miyaura Coupling
To better understand the process and the relationship between the components, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship between catalyst types and their performance attributes.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of 4-Amino-3-bromobenzoic acid. While classical palladium catalysts such as Pd(PPh₃)₄ offer reliability, modern systems involving palladium acetate (B1210297) with bulky, electron-rich phosphine (B1218219) ligands like SPhos can provide superior yields under milder conditions. Heterogeneous catalysts like Pd/C offer the advantage of easier separation and recyclability. Nickel-based catalysts are emerging as a cost-effective and highly active alternative, capable of promoting challenging cross-coupling reactions. The choice of catalyst should be guided by factors such as substrate scope, desired yield, reaction conditions, and cost-effectiveness. Further optimization of reaction parameters for the specific substrate is recommended to achieve the best possible outcome.
A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals 4-Amino-3-bromobenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The strategic p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
4-Amino-3-bromobenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene (B151609) ring makes it a versatile intermediate. This guide provides a comparative analysis of alternative synthetic routes to this compound, presenting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
Two principal synthetic strategies for the preparation of 4-Amino-3-bromobenzoic acid are outlined below: direct bromination of 4-aminobenzoic acid and a multi-step synthesis involving the oxidation of a substituted toluene.
To a 25 ml flask containing acetic acid (15 ml), add 4-aminobenzoic acid (2 g, 0.0146 mol) and ammonium bromide (1.5 g, 0.16 mol).
Add hydrogen peroxide (0.545 g, 0.016 mol) to the mixture.
Stir the reaction mixture at room temperature for 3 hours.[1]
After the reaction is complete, wash the mixture with water.
Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 4-Amino-3-bromobenzoic acid.
Route 2: Synthesis via Oxidation of 3-bromo-4-aminotoluene
This multi-step synthesis begins with the acetylation of p-toluidine, followed by bromination, hydrolysis, and finally, oxidation of the methyl group.
Step 1: Synthesis of p-Acetotoluide
Reflux 214 g (2 moles) of commercial p-toluidine with 800 cc of glacial acetic acid for two hours.[2]
Step 2: Synthesis of 3-bromo-4-acetaminotoluene
Cool the p-acetotoluide solution to 45°C and stir.
Slowly add 325 g (102 cc, 2.03 moles) of bromine at a rate that maintains the temperature between 50-55°C.
After the addition is complete, stir for an additional 30 minutes.
Pour the mixture into 10 L of cold water containing 25 g of sodium bisulfite.
Filter the precipitated 3-bromo-4-acetaminotoluene, wash with water, and press dry.[2]
Step 3: Synthesis of 3-bromo-4-aminotoluene
Reflux the partially dried 3-bromo-4-acetaminotoluene with 500 cc of 95% ethyl alcohol.
To the boiling solution, add 500 cc of concentrated hydrochloric acid and continue refluxing for three hours.
Cool the mixture to crystallize the hydrochloride salt of 3-bromo-4-aminotoluene.
Filter the hydrochloride salt and wash with chilled alcohol.
Suspend the hydrochloride in 800 cc of water and liberate the free base by adding a solution of 140 g of sodium hydroxide in 700 cc of water.
Separate the resulting oil, which is crude 3-bromo-4-aminotoluene. The reported yield of the crude base is 225-250 g (60-67% based on p-toluidine).[2]
Step 4: Oxidation of 3-bromo-4-aminotoluene to 4-Amino-3-bromobenzoic acid
A general procedure for the oxidation of an alkylbenzene to a benzoic acid involves treatment with a strong oxidizing agent such as potassium permanganate (KMnO4) in a suitable solvent, followed by an acidic workup. A specific protocol for the oxidation of 3-bromo-4-aminotoluene would need to be developed and optimized.
Logical Workflow for Synthesis Route Selection
The choice between these synthetic routes will depend on several factors, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The following diagram illustrates a logical workflow for this decision-making process.
Diagram 3: Decision-making workflow for selecting a synthetic route.
Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs. Iodo- Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The substitution of a hydrogen atom with a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The substitution of a hydrogen atom with a halogen, such as bromine or iodine, on the aminobenzoic acid scaffold can dramatically influence its therapeutic potential. This guide provides a comparative analysis of the biological activities of bromo- and iodo-substituted aminobenzoic acid derivatives, supported by experimental data, to inform the strategic design of novel therapeutic agents.
The introduction of bromine or iodine can alter a compound's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. Generally, iodine is larger and more polarizable than bromine, which can lead to stronger interactions with target proteins but may also impact cell permeability. This guide explores these differences in the context of antimicrobial, cytotoxic, and enzyme inhibitory activities.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from studies comparing the efficacy of bromo- and iodo-substituted aminobenzoic acid derivatives.
Antimicrobial and Antifungal Activity
A study on Schiff bases derived from 4-aminobenzoic acid and various substituted salicylaldehydes revealed the influence of halogen substitution on their antimicrobial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented below. Lower MIC values indicate greater potency.
Table 1: Antimicrobial and Antifungal Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid (MIC in µM)
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.
In this series, the iodo-substituted compounds generally exhibited either comparable or more potent antimicrobial and antifungal activity than their bromo-substituted counterparts. Notably, the diiodo-substituted derivative showed the highest potency against both Staphylococcus aureus and Candida albicans.
Cytotoxic Activity
The same study also evaluated the cytotoxic effects of these compounds on the human hepatocellular carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are provided below. Lower IC50 values indicate greater cytotoxicity.
Table 2: Cytotoxic Activity of Halogenated Schiff Bases of 4-Aminobenzoic Acid against HepG2 Cells (IC50 in µM)
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.
Consistent with the antimicrobial data, the iodo-substituted derivatives demonstrated greater cytotoxicity against the HepG2 cell line compared to the bromo-substituted analogs. The diiodo-substituted compound was the most potent cytotoxic agent in this series.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The inoculum is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
Preparation of Test Compounds: The bromo- and iodo-substituted aminobenzoic acid derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. A series of twofold dilutions of the compounds are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 48-72 hours.
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of aminobenzoic acid derivatives are often attributed to their interference with specific cellular pathways. The following diagrams illustrate a key mechanism of action and a general experimental workflow.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by halogenated aminobenzoic acid derivatives, disrupting the bacterial folic acid synthesis pathway.
Caption: General experimental workflow for the synthesis and comparative biological evaluation of bromo- and iodo-substituted aminobenzoic acid derivatives.
Validation
A Researcher's Guide to Validating the Structure of 4-Amino-3-bromobenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 4-Amino-3-bromobenzoic acid derivatives, complete with experimental data and detailed protocols.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. For derivatives of 4-Amino-3-bromobenzoic acid, a scaffold of interest in medicinal chemistry, rigorous structural validation is paramount. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in elucidating the structure of these compounds.
At a Glance: Comparison of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
Best For
NMR Spectroscopy
Connectivity of atoms, chemical environment of nuclei, stereochemistry.
Provides detailed information about the molecular skeleton in solution. Non-destructive.
High sensitivity, requires very small sample amounts.
Isomers can be difficult to distinguish. Fragmentation can be complex to interpret.
Rapidly confirming molecular weight and obtaining clues about substructures.
X-ray Crystallography
Definitive 3D atomic arrangement in the solid state, bond lengths, bond angles, and crystal packing.
Provides an unambiguous, high-resolution structure.
Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution conformation.
Obtaining the absolute, three-dimensional structure of a molecule.
In-Depth Analysis and Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-Amino-3-bromobenzoic acid and its derivatives, ¹H and ¹³C NMR provide characteristic signals that are sensitive to the substitution pattern on the aromatic ring.
Table 1: Representative ¹H and ¹³C NMR Data for 4-Amino-3-bromobenzoic Acid and its Methyl Ester Derivative (in DMSO-d₆)
Aromatic protons typically between 6.5-8.0 ppm, NH₂ protons around 5.0-6.0 ppm, and OCH₃ protons around 3.8 ppm.
Aromatic carbons typically between 110-150 ppm, C=O carbon around 165 ppm, and OCH₃ carbon around 52 ppm.[2]
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this class of compounds.
Table 2: Predicted Mass Spectrometry Data for 4-Amino-3-bromobenzoic Acid Derivatives
Compound
Molecular Ion (m/z)
Key Fragmentation Pathways
4-Amino-3-bromobenzoic acid
[M]⁺˙ at m/z 215/217 (due to ⁷⁹Br/⁸¹Br isotopes)
Loss of •OH (m/z 198/200), loss of •COOH (m/z 170/172), subsequent loss of Br•.
Methyl 4-amino-3-bromobenzoate
[M]⁺˙ at m/z 229/231
Loss of •OCH₃ (m/z 198/200), loss of •COOCH₃ (m/z 170/172), subsequent loss of Br•.
4-Amino-3-bromobenzamide
[M]⁺˙ at m/z 214/216
Loss of •NH₂ (m/z 198/200), loss of •CONH₂ (m/z 170/172), subsequent loss of Br•.
The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) results in two molecular ion peaks separated by 2 m/z units, which is a key diagnostic feature.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state. The data obtained includes precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the properties of the material.
Table 3: Comparison of Crystallographic Data for 4-Amino-3-bromobenzoic Acid and a Derivative
The differences in crystal system and space group highlight how a simple modification, such as esterification, can significantly alter the crystal packing of the molecule.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
Weigh 5-10 mg of the 4-amino-3-bromobenzoic acid derivative for ¹H NMR, or 20-30 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: ~16 ppm.
Acquisition Time: ~2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
Spectral Width: ~240 ppm.
Acquisition Time: ~1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
For direct infusion, dilute the sample solution to a final concentration of 1-10 µg/mL.
If using Gas Chromatography-Mass Spectrometry (GC-MS), ensure the derivative is sufficiently volatile and thermally stable. Derivatization may be necessary for the parent acid.
Data Acquisition:
Introduce the sample into the ion source (e.g., via direct insertion probe or GC).
Ionize the sample using a standard electron energy of 70 eV.
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Acquire the mass spectrum and analyze the molecular ion and fragmentation pattern.
Single-Crystal X-ray Crystallography
Crystal Growth:
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture) is a common method.
The choice of solvent is critical and can influence the quality of the crystals.
Data Collection:
Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
Process the diffraction data to determine the unit cell dimensions and space group.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
Refine the model against the experimental data to obtain the final, accurate crystal structure.
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural validation and a comparison of the key steps in each analytical technique.
A generalized workflow for the synthesis and structural validation of a new chemical entity.
A simplified comparison of the core experimental stages for each analytical technique.
Benchmarking the performance of 4-Amino-3-bromobenzoic acid in specific assays
For researchers and professionals in drug development, understanding the performance of a chemical entity in relevant biological assays is paramount. This guide provides a comparative benchmark of 4-Amino-3-bromobenzoic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, understanding the performance of a chemical entity in relevant biological assays is paramount. This guide provides a comparative benchmark of 4-Amino-3-bromobenzoic acid, a halogenated aromatic amino acid, by examining its potential efficacy in key assays based on data from structurally similar compounds. Due to a lack of direct quantitative performance data for 4-Amino-3-bromobenzoic acid in the public domain, this guide leverages experimental results from its isomers and derivatives to project its likely bioactivity and to provide a framework for its experimental validation.
Comparative Analysis of Bioactivity
The biological activities of aminobenzoic acid derivatives are significantly influenced by the substitution pattern on the aromatic ring. The introduction of a bromine atom and the specific positioning of the amino and carboxyl groups in 4-Amino-3-bromobenzoic acid suggest its potential for anti-inflammatory and antibacterial activities.
Anti-inflammatory Activity
Derivatives of aminobenzoic acids have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. While direct data on 4-Amino-3-bromobenzoic acid is not available, a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007), has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells. This derivative was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that the core aminobenzoic acid structure, when appropriately substituted, can effectively modulate key inflammatory pathways.
The anti-inflammatory mechanism of these compounds is often linked to the downregulation of the MAPK and NF-κB signaling pathways.
Table 1: Anti-inflammatory Activity of an Aminobenzoic Acid Derivative
Compound
Assay
Cell Type
Key Findings
Potential Implication for 4-Amino-3-bromobenzoic acid
Inhibition of NO, PGE2, iNOS, and COX-2 expression.
The brominated aminobenzoic acid scaffold is a promising candidate for anti-inflammatory activity.
Antibacterial Activity
Historically, derivatives of 4-aminobenzoic acid (PABA) have been investigated for their antibacterial properties, most notably as sulfonamides that interfere with folate synthesis in bacteria. The introduction of a bromine atom in 4-Amino-3-bromobenzoic acid may enhance its antibacterial potential. While specific minimum inhibitory concentration (MIC) values for 4-Amino-3-bromobenzoic acid are not documented in available literature, some sources suggest it may be effective against Gram-positive bacteria, such as Staphylococcus aureus, by targeting the 50S ribosomal subunit and inhibiting protein synthesis[1]. However, it is purported to be less effective against Gram-negative bacteria like Escherichia coli[1].
Studies on Schiff base derivatives of PABA have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 15.62 µM. This highlights the potential for antibacterial efficacy within this class of compounds.
Table 2: Potential and Reported Antibacterial Activity of Aminobenzoic Acid Derivatives
Compound/Class
Mechanism of Action
Spectrum of Activity
Reported MIC Values
4-Amino-3-bromobenzoic acid (unconfirmed)
Inhibition of protein synthesis (50S ribosome)
Gram-positive bacteria
Not available
Schiff Base Derivatives of PABA
Not specified
MRSA
≥ 15.62 µM
Sulfonamides (PABA analogs)
Inhibition of folate synthesis
Broad spectrum
Varies by compound
Experimental Protocols
To facilitate the investigation of 4-Amino-3-bromobenzoic acid, the following are detailed methodologies for key assays, based on protocols used for similar compounds.
In Vitro Anti-inflammatory Assay: COX Inhibition
This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
Purified COX-1 and COX-2 enzymes are used.
Arachidonic acid is used as the substrate.
2. Incubation:
The test compound (4-Amino-3-bromobenzoic acid) is pre-incubated with the enzymes at various concentrations in a suitable buffer.
3. Reaction Initiation and Measurement:
The enzymatic reaction is initiated by adding arachidonic acid.
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 10^5 CFU/mL in an appropriate growth medium.
2. Compound Dilution:
A serial dilution of 4-Amino-3-bromobenzoic acid is prepared in a 96-well microtiter plate.
3. Inoculation and Incubation:
Each well is inoculated with the bacterial suspension.
The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Potential Mechanisms
To conceptualize the potential mechanisms of action for 4-Amino-3-bromobenzoic acid and to guide experimental design, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Caption: Workflow for assessing the in vitro anti-inflammatory activity of 4-Amino-3-bromobenzoic acid.
Caption: Potential anti-inflammatory mechanism via inhibition of MAPK and NF-κB signaling pathways.
Conclusion and Future Directions
While direct experimental evidence for the performance of 4-Amino-3-bromobenzoic acid in specific assays is currently limited, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anti-inflammatory and antibacterial agent. The provided experimental protocols offer a starting point for researchers to quantitatively assess its efficacy and to compare it with existing compounds. Future studies should focus on generating robust in vitro and in vivo data to validate these potential activities and to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such research will be invaluable in determining the therapeutic potential of 4-Amino-3-bromobenzoic acid.
A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. Among the versatile scaffolds available, substituted aminobenzoic acids are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Amino-3-bromobenzoic acid in synthesis, comparing its performance and economic viability against viable alternatives. This analysis is supported by experimental data to inform strategic decisions in research and development.
Executive Summary
4-Amino-3-bromobenzoic acid is a valuable intermediate in the synthesis of a wide array of compounds, including pharmaceuticals, dyes, and materials.[1][2] Its unique substitution pattern offers a reactive handle for further functionalization. However, the cost associated with this starting material necessitates a careful evaluation of its benefits against other structurally similar and potentially more economical alternatives. This guide explores the synthesis and application of 4-Amino-3-bromobenzoic acid in comparison to 4-Amino-3-chlorobenzoic acid, 4-Amino-3-iodobenzoic acid, and 4-Amino-3-methylbenzoic acid.
Cost and Performance Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for 4-Amino-3-bromobenzoic acid and its selected alternatives. The data has been compiled from various suppliers and published literature.
Table 1: Cost Comparison of 4-Amino-3-substituted-benzoic Acids
Compound
Supplier
Purity
Price (USD/g)
4-Amino-3-bromobenzoic acid
Chem-Impex
≥ 97% (HPLC)
18.53
4-Amino-3-chlorobenzoic acid
ChemUniverse
98%
31.00
4-Amino-3-iodobenzoic acid
ChemUniverse
96%
47.00
4-Amino-3-methylbenzoic acid
ChemUniverse
97%
6.20
Disclaimer: Prices are subject to change and may vary between suppliers and quantities.
The selection of a synthetic route is a critical factor in the overall cost and efficiency of producing a target molecule. The following section details established experimental protocols for the synthesis of 4-Amino-3-bromobenzoic acid and its alternatives.
Synthesis of 4-Amino-3-bromobenzoic Acid
A common method for the synthesis of 4-Amino-3-bromobenzoic acid involves the bromination of 4-aminobenzoic acid.
Experimental Protocol:
To a solution of 4-aminobenzoic acid in a suitable solvent, add a brominating agent such as N-bromosuccinimide or a mixture of ammonium bromide and an oxidizing agent (e.g., hydrogen peroxide).
The reaction is typically carried out at room temperature with stirring for several hours.
Upon completion, the product is isolated by filtration and can be purified by recrystallization.
Note: While a specific yield was not found for a direct synthesis in the reviewed literature, this method is a standard electrophilic aromatic substitution.
Synthesis of Alternatives
The synthesis of chloro, iodo, and methyl analogues often follows similar principles of electrophilic aromatic substitution or reduction of a nitro group, with variations in reagents and conditions.
Experimental Protocol for 4-Amino-3-chlorobenzoic Acid:
This synthesis involves the hydrolysis of the corresponding methyl ester.[4]
Dissolve methyl 4-amino-3-chlorobenzoate in methanol.
Add a solution of sodium hydroxide (B78521) and stir the mixture at 45°C for several hours.
Monitor the reaction by thin-layer chromatography.
After completion, concentrate the solvent and acidify with hydrochloric acid to precipitate the product.
Filter and dry the solid to obtain 4-amino-3-chlorobenzoic acid.
Experimental Protocol for 4-Amino-3-iodobenzoic Acid Ethyl Ester:
This protocol utilizes the iodination of an aminobenzoate precursor.[5]
Dissolve p-aminobenzoic acid ethyl ester and potassium iodide in a mixture of water and ethanol.
Add sodium hypochlorite as an oxidizing agent.
Maintain the reaction at 30°C for 2 hours.
The resulting ethyl ester can then be hydrolyzed to the carboxylic acid.
Experimental Protocol for 4-Amino-3-methylbenzoic Acid:
This synthesis involves the reduction of a nitro-substituted precursor.[1][6]
Dissolve 3-methyl-4-nitrobenzoic acid in methanol.
Add a palladium on carbon catalyst.
Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.
Filter to remove the catalyst and concentrate the filtrate to obtain the product.
Visualizing Synthesis and Decision Pathways
To further aid in the understanding of the synthetic strategies and the decision-making process, the following diagrams are provided.
Caption: General synthetic workflows for producing 4-Amino-3-bromobenzoic acid and its alternatives.
Caption: A decision-making flowchart for selecting the appropriate aminobenzoic acid derivative.
Conclusion and Recommendations
The choice between 4-Amino-3-bromobenzoic acid and its alternatives is a multifactorial decision that hinges on a balance of cost, synthetic efficiency, and the specific requirements of the target molecule.
Cost-Effectiveness: 4-Amino-3-methylbenzoic acid presents the most cost-effective option among the compared compounds, with a significantly lower price per gram. For applications where the methyl group does not interfere with subsequent reactions or biological activity, it is a highly attractive alternative.
Synthetic Yield: The reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid demonstrates a high reported yield of 96%.[1][6] Similarly, the hydrolysis of methyl 4-amino-3-chlorobenzoate to its corresponding acid shows a high yield of 94.6%.[4] The synthesis of the iodo-substituted ester also proceeds with a good yield of 90.2%.[5] These high-yielding reactions for the alternatives are a significant advantage.
Reactivity and Application: The primary advantage of 4-Amino-3-bromobenzoic acid lies in the versatility of the bromo substituent for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in modern drug discovery. The C-Br bond offers a good balance of reactivity and stability. The chloro- and iodo-analogs also participate in these reactions, with the reactivity generally following the order I > Br > Cl. The choice between them may depend on the specific coupling partners and reaction conditions. The methyl group is generally unreactive in these contexts and serves primarily as a steric and electronic modifier.
Comparing the antibacterial spectrum of 4-Amino-3-bromobenzoic acid with other compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antibacterial properties of 4-Amino-3-bromobenzoic acid and its derivatives, benchmarked against establish...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial properties of 4-Amino-3-bromobenzoic acid and its derivatives, benchmarked against established antibiotics. The information is collated from available scientific literature and supplier-provided data to facilitate research and development of novel antimicrobial agents.
Introduction to 4-Amino-3-bromobenzoic Acid
4-Amino-3-bromobenzoic acid is a derivative of para-aminobenzoic acid (PABA), a molecule essential for folic acid synthesis in many bacteria. While PABA derivatives have been explored for their antimicrobial potential, specific data on the antibacterial spectrum of 4-Amino-3-bromobenzoic acid remains limited in peer-reviewed literature. Available information suggests it may possess antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action
It is proposed that 4-Amino-3-bromobenzoic acid functions as an antibacterial agent by inhibiting protein synthesis. The molecule is believed to bind to the 50S ribosomal subunit of bacteria, thereby preventing the formation of peptide bonds and halting protein elongation. This mechanism is a common target for a variety of antibiotics.
Comparative Antibacterial Spectrum
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for 4-Amino-3-bromobenzoic acid in peer-reviewed journals, this guide presents a comparison with data available for closely related bromo-substituted aminobenzoic acid derivatives and commonly used antibiotics, ampicillin (B1664943) and gentamicin (B1671437). This comparison provides a frame of reference for its potential efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) Data of Selected Compounds
Note: The data for the 4-Amino-3-bromobenzoic acid derivative is for a Schiff base derivative and not the parent compound itself. The MIC values for ampicillin and gentamicin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure used in microbiology.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
Test compound (e.g., 4-Amino-3-bromobenzoic acid) stock solution of known concentration.
Sterile 96-well microtiter plates.
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
Positive control (broth with bacterial inoculum) and negative control (broth only).
2. Serial Dilution:
Add 100 µL of sterile broth to all wells of the microtiter plate.
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well in the dilution series.
3. Inoculation:
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add 100 µL of the diluted bacterial suspension to each well (except the negative control).
4. Incubation:
Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
5. Interpretation of Results:
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
Visualizing the Mechanism of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of 4-Amino-3-bromobenzoic acid.
Caption: Experimental Workflow for MIC Determination.
Conclusion
While 4-Amino-3-bromobenzoic acid shows potential as an antibacterial agent, particularly against Gram-positive bacteria, a comprehensive understanding of its antibacterial spectrum requires further investigation through rigorous, peer-reviewed experimental studies. The provided comparative data with related compounds and standard antibiotics serves as a preliminary guide for researchers in the field of antimicrobial drug discovery. The standardized experimental protocol outlined will be crucial for obtaining reliable and comparable data in future studies.
A Comparative Guide to the In Silico and Experimental Properties of 4-Amino-3-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the predicted (in silico) and experimentally determined properties of 4-Amino-3-bromobenzoic acid, a versatile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted (in silico) and experimentally determined properties of 4-Amino-3-bromobenzoic acid, a versatile building block in medicinal chemistry and material science. Understanding the correlation and deviation between computational models and real-world measurements is crucial for accelerating research and development.
Physicochemical Properties: A Tale of Two Data Sets
The fundamental physicochemical properties of a compound govern its behavior in biological and chemical systems. Below is a comparison of experimentally measured values and computationally predicted properties for 4-Amino-3-bromobenzoic acid.
Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques provide a fingerprint of a molecule's structure. Here, we compare the available experimental spectral data with what would be expected based on its structure.
¹H NMR Spectroscopy
Experimental ¹H NMR data for 4-Amino-3-bromobenzoic acid in DMSO-d₆ confirms the substitution pattern on the aromatic ring.[3]
Proton Assignment
Experimental Chemical Shift (δ, ppm)
Multiplicity
-NH₂
6.10
singlet (s)
Aromatic H (ortho to -COOH)
6.78
doublet (d)
Aromatic H (meta to -COOH)
7.63
doublet of doublets (dd)
Aromatic H (ortho to -Br)
7.89
doublet (d)
-COOH
12.39
broad singlet (br s)
FT-IR Spectroscopy
Functional Group
Expected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine)
3500-3300
O-H Stretch (Carboxylic Acid)
3300-2500 (broad)
C=O Stretch (Carboxylic Acid)
1710-1680
C=C Stretch (Aromatic)
1600-1450
C-N Stretch (Amine)
1350-1250
C-Br Stretch
690-515
Mass Spectrometry
Detailed experimental mass spectra for 4-Amino-3-bromobenzoic acid were not found in the search results. However, based on the principles of electron ionization mass spectrometry, the following fragmentation patterns can be anticipated for aromatic carboxylic acids.
Ion
Description
[M]⁺
Molecular ion
[M-OH]⁺
Loss of a hydroxyl radical
[M-COOH]⁺
Loss of the carboxylic acid group
Predicted ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for drug development. An in silico ADMET profile for 4-Amino-3-bromobenzoic acid was generated based on computational models.
ADMET Property
Prediction
Implication for Drug Development
Human Intestinal Absorption
Good
Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability
Moderate to High
Suggests good potential for passive diffusion across the intestinal epithelium.
Blood-Brain Barrier (BBB) Penetration
Low
Unlikely to cross the BBB, which is desirable for peripherally acting drugs.
CYP450 2D6 Inhibitor
Likely Inhibitor
Potential for drug-drug interactions with other drugs metabolized by this enzyme.
hERG Inhibition
Low Probability
Lower risk of cardiotoxicity.
Ames Mutagenicity
Non-mutagenic
Low likelihood of being carcinogenic.
Biological and Chemical Context
4-Amino-3-bromobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[5][6] Its utility stems from the presence of three reactive sites: the amino group, the carboxylic acid group, and the bromine atom, which can participate in a variety of chemical transformations. It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs.[5][6]
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Synthesis of 4-Amino-3-bromobenzoic Acid
This protocol describes the bromination of 4-aminobenzoic acid.
Materials:
4-Aminobenzoic acid
N,N-dimethylformamide (DMF)
N-bromosuccinimide (NBS)
Water
Procedure:
Dissolve 4-aminobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).
Add N-bromosuccinimide (NBS) (1 equivalent) to the solution.
Stir the reaction mixture at room temperature for 18 hours.
Upon completion, pour the reaction mixture into water to precipitate the product.
Collect the solid product by filtration.
Wash the product with water and dry under vacuum to yield 4-amino-3-bromobenzoic acid.[3]
¹H NMR Spectroscopy
This is a general procedure for obtaining a ¹H NMR spectrum of an aromatic compound.
Materials:
4-Amino-3-bromobenzoic acid sample
Deuterated solvent (e.g., DMSO-d₆)
NMR tube
Procedure:
Dissolve a small amount of the sample (5-10 mg) in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Transfer the solution to an NMR tube.
Place the NMR tube in the NMR spectrometer.
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
FT-IR Spectroscopy of a Solid Sample
This protocol outlines the thin solid film method for obtaining an FT-IR spectrum.
This is a general procedure for obtaining a mass spectrum using electron ionization.
Procedure:
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
This bombardment causes the ionization of the molecules, forming a molecular ion (M⁺), and induces fragmentation.
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 4-Amino-3-bromobenzoic acid.
Logical Relationships: Properties to Applications
Caption: Relationship between chemical properties and applications of 4-Amino-3-bromobenzoic acid.
A Comprehensive Guide to the Structure-Activity Relationship of 4-Amino-3-bromobenzoic Acid Analogs and Related Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-3-bromobenzoic acid analogs and structurally related com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Amino-3-bromobenzoic acid analogs and structurally related compounds, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of extensive SAR studies specifically on a diverse range of 4-Amino-3-bromobenzoic acid analogs in publicly accessible literature, this guide draws upon data from closely related chemical series to elucidate key structural determinants of biological activity. The information presented herein is intended to guide researchers in the rational design of novel therapeutic agents based on the 4-aminobenzoic acid scaffold.
Comparison of Anticancer and Antimicrobial Activities
The biological activity of 4-aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the carboxylic acid and amino groups. The following tables summarize the in vitro activities of various analogs, providing a basis for understanding their SAR.
Table 1: Anticancer Activity of 4-Aminobenzamide and Related Derivatives
Based on the available data for 4-aminobenzoic acid analogs and related heterocyclic compounds, several key SAR trends can be identified:
Substitution on the Aromatic Ring : The presence of a halogen, such as bromine, at the 3-position of 4-aminobenzoic acid is a common feature in compounds with demonstrated biological activity. This substitution can influence the electronic properties and binding interactions of the molecule with its biological target.[6] A review of various antimetastatic compounds highlights that the positioning of functional groups like bromo, chloro, and fluoro plays a crucial role in their anticancer activities.[7]
Amide and Hydrazide Moieties : Conversion of the carboxylic acid to an amide or a hydrazide is a common strategy in the design of bioactive analogs. These modifications can lead to compounds with potent anticancer and antimicrobial activities. For instance, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides showed promising antimicrobial potential.[5] Furthermore, novel o-aminobenzamide derivatives have been identified as potent anti-gastric cancer agents.[1]
Heterocyclic Scaffolds : The incorporation of the 4-aminobenzoic acid scaffold into larger heterocyclic systems, such as quinolines, triazoles, and pyrimidines, has yielded compounds with significant biological activities, including inhibition of kinases and DNA methyltransferases.[8][9][10]
Lipophilicity and Substituent Size : The nature of the substituents on appended aromatic or heterocyclic rings plays a critical role in determining activity. For example, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, substitutions on the N-aryl ring significantly impacted anticancer activity, with 2,6-dimethyl and 2-chloro substitutions showing notable effects.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a 4-amino-3-bromobenzoic acid analog and the evaluation of its cytotoxic activity.
Synthesis of Methyl 4-amino-3-bromobenzoate
A common starting point for the synthesis of 4-Amino-3-bromobenzoic acid analogs is the bromination of 4-aminobenzoic acid followed by esterification.
To a flask containing acetic acid, add 4-aminobenzoic acid and ammonium bromide.
Stir the mixture at room temperature.
Slowly add hydrogen peroxide dropwise and continue stirring for 3 hours.
For esterification, cool the reaction mixture to 0 °C and slowly add thionyl chloride.
Reflux the mixture for 24 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
The resulting crude product can be purified by recrystallization or column chromatography.
Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
96-well plates
Cancer cell line of interest
Cell culture medium
Test compounds (4-Amino-3-bromobenzoic acid analogs)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a suitable density and incubate overnight.
Treat the cells with various concentrations of the test compounds and a vehicle control.
Incubate for a specified period (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Potential Signaling Pathways Targeted by Analogs
Many anticancer agents derived from aminobenzoic acid scaffolds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets.
Caption: EGFR Signaling Pathway and Potential Inhibition.
Caption: MAPK Signaling Pathway and Potential Inhibition.
General Experimental Workflow
The development and evaluation of novel 4-Amino-3-bromobenzoic acid analogs typically follow a structured workflow from synthesis to biological characterization.
Proper Disposal of 4-Amino-3-bromobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Amino-3-bromobenzoic acid is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for resea...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of 4-Amino-3-bromobenzoic acid is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.
Immediate Safety and Hazard Profile
4-Amino-3-bromobenzoic acid (CAS No. 6311-37-1) is a compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.
Quantitative Safety and Disposal Data
For quick reference, the following table summarizes the key safety and disposal information for 4-Amino-3-bromobenzoic acid.
The proper disposal of 4-Amino-3-bromobenzoic acid must be conducted in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Identification and Segregation:
Clearly identify all waste containing 4-Amino-3-bromobenzoic acid.
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
Container Selection and Labeling:
Use a dedicated, leak-proof, and sealable container for the collection of 4-Amino-3-bromobenzoic acid waste. The container must be compatible with the chemical.
Label the container clearly with "Hazardous Waste" and the full chemical name: "4-Amino-3-bromobenzoic acid". Include the date when the first waste was added.
Waste Accumulation and Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
Ensure the storage area is cool and dry.
Arranging for Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
Provide the EHS or contractor with accurate information about the waste contents.
Record Keeping:
Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-bromobenzoic acid.
Caption: Disposal workflow for 4-Amino-3-bromobenzoic acid.
Essential Safety and Operational Protocols for Handling 4-Amino-3-bromobenzoic Acid
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides a comprehensive guide to the necessary perso...
Author: BenchChem Technical Support Team. Date: December 2025
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for 4-Amino-3-bromobenzoic acid, ensuring a secure research environment.
Hazard Summary: 4-Amino-3-bromobenzoic acid is classified as an acute toxic substance if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling 4-Amino-3-bromobenzoic acid.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[2][3] A face shield should be worn in addition to goggles if there is a significant risk of splashing.
Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection
Nitrile gloves should be worn and inspected for integrity before each use. A standard laboratory coat must be worn and kept fully fastened.
Prevents direct skin contact, which can cause irritation.[1]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, is required when working outside of a certified chemical fume hood or if dust generation is likely.[3]
Protects against the inhalation of dust particles which may cause respiratory tract irritation.[1]
Footwear
Closed-toe shoes must be worn at all times in the laboratory.
Protects feet from potential spills.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 4-Amino-3-bromobenzoic acid is essential for safety and procedural consistency. The following workflow outlines the key stages from preparation to disposal.
Experimental Workflow for Handling 4-Amino-3-bromobenzoic Acid